molecular formula C7H14N2 B1298380 (S)-1,4-Diazabicyclo[4.3.0]nonane CAS No. 93643-24-4

(S)-1,4-Diazabicyclo[4.3.0]nonane

Cat. No.: B1298380
CAS No.: 93643-24-4
M. Wt: 126.2 g/mol
InChI Key: FTTATHOUSOIFOQ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1,4-Diazabicyclo[4.3.0]nonane (CAS 93643-24-4) is a chiral bicyclic diamine with a molecular formula of C7H14N2 and a molecular weight of 126.20 g/mol. This compound is valued in research primarily for its application in chiral chemistry. It is effectively employed as a stationary phase for the separation of enantiomeric mixtures and as a catalyst for the enantioselective synthesis of various organic compounds and pharmaceuticals . The compound is characterized by its slight solubility in water and requires careful handling due to its corrosive nature, as it causes severe skin burns and eye damage . Researchers should note that it is stable under recommended storage conditions at ambient temperatures but is incompatible with oxidizing agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-7-6-8-3-5-9(7)4-1/h7-8H,1-6H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTATHOUSOIFOQ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354765
Record name (8aS)-octahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93643-24-4
Record name (8aS)-octahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6S)-1,4-Diazabicyclo[4.3.0]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-1,4-Diazabicyclo[4.3.0]nonane: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1,4-Diazabicyclo[4.3.0]nonane, a chiral bicyclic diamine, is a versatile building block in synthetic organic chemistry and a key structural motif in pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and explores its applications in drug development, particularly as a scaffold for nootropic agents and sigma receptor ligands.

Chemical and Physical Properties

This compound, also known as (S)-octahydropyrrolo[1,2-a]pyrazine, is a colorless to pale yellow liquid or oil.[1] Its chiral nature and rigid bicyclic structure make it a valuable component in asymmetric synthesis.[2] It exhibits high basicity and low nucleophilicity, rendering it an effective catalyst for various organic transformations.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₄N₂
Molecular Weight 126.2 g/mol [3]
CAS Number 93643-24-4[4]
Boiling Point 180 °C
61-63 °C at 8 Torr[4]
Density 1.03 ± 0.1 g/cm³ (Predicted)[4]
Specific Rotation ([α]D) +2.30° (c=0.01g/mL in EtOH)[5]
Solubility Slightly soluble in water[4]
Physical Form Liquid-Oil

Table 2: Spectral Data Summary for Diazabicyclo[4.3.0]nonane Derivatives

Derivative ¹H NMR (Solvent) ¹³C NMR (Solvent) **IR (cm⁻¹) **MS (m/z) Reference(s)
A Diazabicyclo[4.3.0]nonene derivative(400 MHz, CDCl₃) δ 1.64 (3H, s), 2.02 (2H, m), 2.09 (1H, m), 2.75 (1H, m)Not explicitly providedNot explicitly providedNot explicitly provided[6]
A Diazabicyclo[4.3.0]nonane-2,5,9-trione derivativeComplex multipletsNot explicitly providedNot explicitly providedNot explicitly provided[7]
6-[(2E)-4-Chloro-3-methylbut-2-enyl]-2,5-diketo-4-(4-methoxy-benzyl)-3-benzyl-1,4-diazabicyclo[4.3.0]nonane(CDCl₃) δ (complex)Not explicitly providedNot explicitly providedM+ at 467.01[8]

Synthesis and Enantiomeric Purity

The asymmetric synthesis of this compound is crucial for its application in stereoselective reactions and as a chiral building block. While a specific, detailed protocol for the parent compound is not extensively documented in the readily available literature, several strategies for the synthesis of related diazabicyclo[4.3.0]nonane cores have been described. These methods often involve multi-step sequences starting from chiral precursors or employing chiral resolutions.

One common approach involves the cyclization of suitably functionalized proline derivatives. Another strategy is the resolution of a racemic mixture of a precursor, such as 8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane, followed by further transformations.[2] Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for determining the enantiomeric excess of the final product.[9]

Experimental Workflow for Chiral Purity Analysis:

G cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data_analysis Data Analysis sample Racemic or Enantioenriched This compound derivatization Pre-column Derivatization (e.g., with NBD-Cl) sample->derivatization dissolution Dissolution in Mobile Phase derivatization->dissolution injection Injection onto Chiral Column (e.g., Chiralpak IC) dissolution->injection separation Isocratic Elution (e.g., Methanol/Ethanol/DEA) injection->separation detection UV Detection (e.g., at 340 nm) separation->detection chromatogram Chromatogram (Peak Separation) detection->chromatogram integration Peak Integration chromatogram->integration ee_calc Enantiomeric Excess (% ee) Calculation integration->ee_calc

Figure 1: Workflow for determining the enantiomeric excess of this compound.

Applications in Drug Development

The rigid, bicyclic structure of 1,4-diazabicyclo[4.3.0]nonane serves as an excellent scaffold for designing conformationally constrained molecules with specific biological activities.

Nootropic Agents

Derivatives of 1,4-diazabicyclo[4.3.0]nonan-9-one have been investigated as highly potent nootropic agents, with some compounds showing significantly greater potency than the reference drug piracetam.[10] The proposed mechanism of action for these compounds involves the modulation of cholinergic and glutamatergic systems, leading to enhanced cognitive function.

Experimental Protocol: Passive Avoidance Test for Nootropic Activity

The passive avoidance test is a widely used behavioral paradigm to assess learning and memory in rodents.

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

  • Acquisition Trial (Day 1):

    • Place a mouse in the light compartment.

    • After a brief habituation period, open the guillotine door.

    • When the mouse enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.2-0.3 mA for 2 seconds).

    • Return the mouse to its home cage.

  • Retention Trial (Day 2, typically 24 hours later):

    • Place the same mouse back into the light compartment.

    • Open the guillotine door and measure the latency to enter the dark compartment (step-through latency).

  • Drug Administration: The test compound or vehicle is administered to the animals at a specified time before the acquisition trial.

  • Data Analysis: An increase in the step-through latency in the retention trial compared to the acquisition trial is indicative of memory retention. Nootropic compounds are expected to reverse amnesia induced by agents like scopolamine, resulting in a longer step-through latency.

Sigma Receptor Ligands

The 1,4-diazabicyclo[4.3.0]nonane scaffold has also been utilized in the development of ligands for sigma receptors, which are implicated in a variety of central nervous system disorders. The sigma-1 receptor, in particular, is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is involved in regulating cellular stress responses and calcium signaling.

Signaling Pathway of the Sigma-1 Receptor:

G cluster_er Endoplasmic Reticulum cluster_ligand Ligand Binding cluster_downstream Downstream Effects S1R_BiP Sigma-1 Receptor (S1R) - BiP Complex S1R_active Active S1R S1R_BiP->S1R_active Agonist Agonist (e.g., Diazabicyclononane derivative) Agonist->S1R_BiP dissociation Ion_Channels Modulation of Ion Channels (e.g., Ca²⁺, K⁺) S1R_active->Ion_Channels Ca_Signaling Regulation of Ca²⁺ Signaling Ion_Channels->Ca_Signaling Neuroprotection Neuroprotection & Cell Survival Ca_Signaling->Neuroprotection

Figure 2: Simplified signaling pathway of the Sigma-1 receptor upon agonist binding.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the sigma-1 receptor.

  • Materials:

    • Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig liver).

    • Radioligand with high affinity and selectivity for the sigma-1 receptor (e.g., [³H]-(+)-pentazocine).

    • Test compound (this compound derivative).

    • Non-specific binding agent (e.g., haloperidol).

    • Assay buffer and scintillation cocktail.

  • Procedure (Competitive Inhibition Assay):

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the non-specific binding agent.

    • After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation.

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery and development. Its unique structural and chemical properties make it an attractive scaffold for the synthesis of novel therapeutic agents targeting the central nervous system. Further research into its synthesis, derivatization, and pharmacological evaluation is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to (S)-1,4-Diazabicyclo[4.3.0]nonane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 93643-24-4 Molecular Formula: C₇H₁₄N₂ Synonyms: (S)-Octahydropyrrolo[1,2-a]pyrazine

This technical guide provides a comprehensive overview of (S)-1,4-Diazabicyclo[4.3.0]nonane, a chiral bicyclic diamine. It is a valuable building block and ligand in asymmetric synthesis, particularly in the development of novel therapeutic agents and catalytic processes. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is a colorless to pale yellow liquid or solid at room temperature. Its bicyclic structure imparts conformational rigidity, which is a desirable trait for a chiral ligand in asymmetric catalysis. Key physicochemical data are summarized below.

PropertyValueSource
Molecular Weight 126.20 g/mol PubChem
Appearance Colorless to pale yellow liquid/solidSigma-Aldrich
Boiling Point 85-90 °C (10 mmHg)Sigma-Aldrich
Density 1.003 g/mL at 25 °CSigma-Aldrich
Refractive Index (n20/D) 1.503Sigma-Aldrich
Optical Rotation ([α]20/D) -13.5 to -11.5 deg (c=1 in ethanol)Sigma-Aldrich
Chirality (S)-configurationN/A

Synthesis and Stereoselective Control

The synthesis of enantiomerically pure 1,4-diazabicyclo[4.3.0]nonane often starts from readily available chiral precursors, such as amino acids. A common strategy involves the use of (S)-proline as the starting material.

The logical workflow for synthesizing the target molecule from a chiral pool starting material like (S)-proline involves several key transformations. This process ensures the retention of the desired stereochemistry.

G start (S)-Proline (Chiral Pool) step1 Carboxyl Group Protection start->step1 e.g., Esterification step2 Amide Coupling with Protected Aminoacetaldehyde step1->step2 Peptide Coupling Reagents step3 Reductive Amination (Piperazinone Ring Formation) step2->step3 Intramolecular Cyclization step4 Amide Reduction (e.g., with LAH) step3->step4 Complete reduction end_product This compound step4->end_product G cluster_cat_formation Catalyst Formation cluster_reaction Asymmetric Reaction ligand This compound (Chiral Ligand) catalyst Active Chiral Catalyst [Metal-(S)-Ligand Complex] ligand->catalyst metal Metal Precursor (e.g., Ru, Rh, Ir complex) metal->catalyst product Enantiomerically Enriched Product catalyst->product Catalyzes substrate Prochiral Substrate substrate->product reagents Reagents/Solvent reagents->product

An In-depth Technical Guide to (S)-1,4-Diazabicyclo[4.3.0]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological significance of (S)-1,4-Diazabicyclo[4.3.0]nonane. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presented in a structured format.

Molecular Structure and Properties

This compound, a chiral bicyclic diamine, is a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical compounds. Its rigid structure and basic nitrogen atoms confer unique chemical properties, making it a valuable ligand and catalyst in various reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₄N₂[1]
Molecular Weight 126.20 g/mol [1]
CAS Number 93643-24-4[1]
Appearance Colorless to pale yellow liquid
Boiling Point 61-63 °C at 8 Torr
Solubility Slightly soluble in water[1]
Storage Temperature 2-8°C, sealed in dry, dark place[1]

Table 2: Spectroscopic Data for a Derivative, (3R,6S,9R)-2-(3-indolylmethyl)-4-(tert-butoxycarbonyl)-1,4-diaza-2-oxobicyclo[4.3.0]nonane-9-carboxylic acid

Spectroscopic DataValueReference
¹H NMR (400 MHz, CDCl₃) δ 1.64 (s, 3H), 2.02 (m, 2H), 2.09 (m, 1H), 2.75 (m, 1H), 3.39 (m, 2H), 3.44 (m, 2H), 3.63 (m, 1H), 3.80 (m, 1H), 5.02 (d, J = 12.5 Hz, 1H), 5.10 (d, J = 12.5 Hz, 1H), 7.32 (m, 5H)[2]
¹³C NMR (100 MHz, CDCl₃) δ 18.4, 24.7, 32.8, 38.0, 43.3, 51.2, 61.3, 67.0, 127.6, 128.0, 128.4, 136.2, 156.8, 167.3[2]
IR (KBr, cm⁻¹) 3314, 2940, 1709, 1692, 1611, 1381, 1169[3]
High-Resolution Mass Spectrometry (FAB) m/z 413.1952 [M+H]⁺, Calculated for C₂₂H₂₈N₃O₅: 413.1951[3]

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is a critical step in the production of several pharmaceuticals. Various synthetic strategies have been developed, including chiral resolution of racemic mixtures and asymmetric synthesis.

Chiral Resolution of Racemic 8-Benzyl-2,8-diazabicyclo[4.3.0]nonane

A common precursor to this compound is its enantiomerically pure N-benzylated derivative. The resolution of the racemic mixture is a key step.

Experimental Protocol:

  • Dissolution: Dissolve racemic cis-(S,S/R,R)-8-benzyl-2,8-diazabicyclo[4.3.0]nonane in a suitable solvent such as ethanol.

  • Addition of Resolving Agent: Add a solution of an enantiomerically pure acid, for example, L-(+)-tartaric acid, in the same solvent to the racemic mixture.[4]

  • Diastereomeric Salt Formation: Stir the mixture to allow the formation of diastereomeric salts. The (S,S)-enantiomer will preferentially crystallize with the L-(+)-tartaric acid.

  • Isolation: Collect the precipitated crystals by filtration.

  • Liberation of the Free Base: Treat the isolated diastereomeric salt with a base, such as sodium hydroxide, to liberate the free (S,S)-8-benzyl-2,8-diazabicyclo[4.3.0]nonane.

  • Extraction and Purification: Extract the free base with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield the enantiomerically pure product.

Racemization of the Undesired Enantiomer

To improve the overall yield, the undesired (R,R)-enantiomer can be racemized and recycled.[5]

Experimental Protocol:

  • Dissolution: Dissolve the undesired (1R, 6S)- 8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane in a halogenated solvent like methylene dichloride.[5]

  • Base Catalysis: Add a catalytic amount of a base, such as sodium methoxide, to the solution at room temperature.[5]

  • Monitoring: Monitor the progress of the racemization using chiral High-Performance Liquid Chromatography (HPLC).[5]

  • Quenching: Once the reaction is complete, quench the reaction by adding a weak acid like acetic acid.[5]

  • Workup: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic mixture, which can be re-subjected to the resolution process.[5]

Characterization Protocol: Chiral HPLC

The enantiomeric purity of (S,S)-2,8-diazabicyclo[4.3.0]nonane can be determined by chiral HPLC after derivatization.[6]

Experimental Protocol:

  • Derivatization: React the sample with a derivatizing agent, such as 4-Chloro-7-nitrobenzofurazan (NBD-Cl), to introduce a chromophore.[6]

  • Chromatographic Conditions:

    • Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A mixture of methanol, ethanol, and diethylamine (e.g., 50:50:0.1 v/v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV at 340 nm.[6]

  • Analysis: The two enantiomers will be separated, allowing for the quantification of the enantiomeric excess.

Biological Activity and Signaling Pathways

Derivatives of 1,4-diazabicyclo[4.3.0]nonane have shown significant nootropic (cognition-enhancing) activity.[7] The primary mechanism of action for these compounds is believed to be the enhancement of cholinergic neurotransmission.[8][9]

Nootropic Activity and Acetylcholine Release

Studies on piperazine derivatives, which are structurally related to the simplified core of 1,4-diazabicyclo[4.3.0]nonan-9-ones, have demonstrated that these compounds can increase the release of acetylcholine in the brain.[8][10] This enhancement of cholinergic signaling is a key factor in their nootropic effects.

The following diagram illustrates the proposed signaling pathway for the nootropic action of 1,4-diazabicyclo[4.3.0]nonane derivatives.

G Proposed Signaling Pathway for Nootropic Activity cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound This compound Derivative Target Presynaptic Target (e.g., Receptor/Channel) Compound->Target Binds/Modulates Vesicle Synaptic Vesicle with Acetylcholine Target->Vesicle Triggers Fusion ACh_release Acetylcholine Release Vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh Increases ACh Concentration AChR Acetylcholine Receptor (Muscarinic/Nicotinic) ACh->AChR Binds Signal Postsynaptic Signaling (e.g., Ca²⁺ influx, second messengers) AChR->Signal Activation Response Enhanced Neuronal Activity & Nootropic Effect Signal->Response

Caption: Proposed mechanism of nootropic action.

Experimental Workflow for Assessing Nootropic Activity

The evaluation of the nootropic potential of this compound derivatives typically involves in vivo behavioral studies.

G Experimental Workflow for Nootropic Activity Assessment Synthesis Synthesis & Purification of This compound Derivative Drug_Admin Drug Administration (e.g., Intraperitoneal, Oral) Synthesis->Drug_Admin Animal_Model Animal Model Selection (e.g., Mice, Rats) Animal_Model->Drug_Admin Behavioral_Test Behavioral Testing (e.g., Passive Avoidance Test, Morris Water Maze) Drug_Admin->Behavioral_Test Data_Collection Data Collection & Analysis (e.g., Latency, Error Rate) Behavioral_Test->Data_Collection Conclusion Conclusion on Nootropic Efficacy Data_Collection->Conclusion

Caption: Workflow for in vivo nootropic assessment.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and organic synthesis. Its unique structural features make it a valuable chiral auxiliary and a core component of bioactive molecules. The development of efficient synthetic and resolution protocols has enabled its use in the pharmaceutical industry. Furthermore, the nootropic properties exhibited by its derivatives highlight the potential of this scaffold in the development of novel therapeutics for cognitive disorders. Further research into the precise molecular targets and signaling pathways will undoubtedly open new avenues for drug discovery.

References

An In-depth Technical Guide to the Synthesis and Purification of (S)-1,4-Diazabicyclo[4.3.0]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1,4-Diazabicyclo[4.3.0]nonane, a chiral bicyclic diamine, is a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate for the antibiotic moxifloxacin. Its stereochemistry is critical for the biological activity of the final drug substance. This guide provides a comprehensive overview of its synthesis and purification, focusing on enantioselective strategies and detailed experimental methodologies.

Synthetic Strategies

The synthesis of enantiomerically pure this compound, often referred to as (S,S)-2,8-diazabicyclo[4.3.0]nonane, typically involves the construction of a racemic mixture followed by chiral resolution. However, asymmetric synthesis approaches have also been explored.

A prevalent synthetic route commences from pyridine-2,3-dicarboxylic acid. This method involves several key transformations, including the formation of a protected diamine precursor, hydrogenation to create the saturated bicyclic system, and subsequent resolution and deprotection steps. An efficient five-step synthesis has been reported with a total yield of 39.0%[1][2].

Another innovative approach involves a chemo-enzymatic method, which can offer high enantioselectivity under mild reaction conditions[2][3]. Furthermore, a novel synthetic pathway has been developed starting from dialkoxy acetate, proceeding through key intermediates that are distinct from the traditional routes[4].

Common Synthetic Pathway from Pyridine-2,3-dicarboxylic Acid

A widely employed synthesis starts with the reaction of pyridine-2,3-dicarboxylic acid with a protecting group, followed by cyclization, reduction, and deprotection. The following diagram illustrates a typical workflow for this process.

G A Pyridine-2,3-dicarboxylic Acid B Racemic N-protected 1,4-diazabicyclo[4.3.0]nonane derivative A->B N-acylation & Cyclization C Hydrogenation B->C D Racemic cis-1,4-Diazabicyclo[4.3.0]nonane C->D E Chiral Resolution D->E F Diastereomeric Salts E->F G Separation F->G H This compound Salt G->H I Deprotection / Liberation of free base H->I J This compound I->J

Caption: General synthetic workflow for this compound.

Experimental Protocols

Illustrative Synthesis of a Key Intermediate

The following protocol is based on an optimized step in a reported synthesis, demonstrating the oxidation of an intermediate.

Reaction: Oxidation of a precursor to yield a key intermediate.

  • Reagents:

    • Intermediate compound (1 equivalent)

    • Manganese dioxide (2 equivalents)

    • Toluene

  • Procedure:

    • Dissolve the starting material in toluene.

    • Add manganese dioxide to the solution.

    • Heat the mixture to 75 °C and stir for 1.5 hours.

    • Monitor the reaction completion by HPLC.

    • Upon completion, cool the reaction mixture and filter to remove the manganese dioxide.

    • Concentrate the filtrate under vacuum to obtain the product.

  • Yield: 97.0%[1]

Purification and Chiral Resolution

The separation of the desired (S)-enantiomer from the racemic mixture is a critical step. Chiral resolution via the formation of diastereomeric salts is the most common method.

Chiral Resolution using Tartaric Acid

L-(+)-tartaric acid or D-(-)-tartaric acid is frequently used as a resolving agent. The choice of the tartaric acid enantiomer determines which diastereomeric salt will preferentially crystallize. For instance, using D-(-)-tartaric acid can lead to the crystallization of the (S,S)-diazabicyclononane salt.

The purification process often involves recrystallization of the diastereomeric salt to achieve high enantiomeric purity. The final step is the liberation of the free base from the salt.

Purification Workflow

G A Racemic 1,4-Diazabicyclo[4.3.0]nonane B Addition of Chiral Resolving Agent (e.g., D-(-)-Tartaric Acid) A->B C Formation of Diastereomeric Salts B->C D Selective Crystallization C->D E Separation of Crystals (Filtration) D->E F Enriched (S)-enantiomer salt E->F K Mother Liquor (contains (R)-enantiomer) E->K G Recrystallization (optional) F->G H Highly Pure (S)-enantiomer salt G->H I Liberation of Free Base (e.g., with NaOH) H->I J Purified this compound I->J G A Sample of This compound B Pre-column Derivatization with NBD Chloride A->B C Derivatized Sample B->C D Injection into Chiral HPLC C->D E Chromatographic Separation D->E F Detection (UV-Vis) E->F G Quantification of Enantiomers F->G

References

An In-depth Technical Guide to the Solubility of (S)-1,4-Diazabicyclo[4.3.0]nonane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-1,4-Diazabicyclo[4.3.0]nonane, a chiral bicyclic diamine utilized in asymmetric synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles governing its solubility and provides detailed, adaptable experimental protocols for its determination.

Introduction to this compound

This compound, also known as (8aS)-octahydropyrrolo[1,2-a]pyrazine, is a chiral organic compound frequently employed as a catalyst and building block in the synthesis of pharmaceuticals and other complex molecules.[1][2] Its structure, featuring a bicyclic system with two nitrogen atoms, imparts unique stereochemical properties and reactivity. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction media, purification processes, and formulation development.

Physicochemical Properties:

PropertyValueReference(s)
CAS Number 93643-24-4[2]
Molecular Formula C₇H₁₄N₂[2]
Molecular Weight 126.20 g/mol [3]
Appearance Colorless to pale yellow liquid with a strong ammonia-like odor.
Boiling Point 180 °C
Water Solubility Slightly soluble.[2]

Principles of Solubility

The solubility of this compound is governed by the principle of "like dissolves like." As a tertiary amine with a compact, bicyclic structure, it exhibits moderate polarity. The presence of two nitrogen atoms with lone pairs of electrons allows for hydrogen bonding with protic solvents.

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of these solvents to act as hydrogen bond donors will facilitate miscibility with the lone pairs on the nitrogen atoms of the diamine.

  • In Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): Dipole-dipole interactions between the solvent and the diamine will be the primary driving force for dissolution.

  • In Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar hydrocarbon backbone of the molecule will promote solubility in these solvents through London dispersion forces.

Given its liquid state at ambient temperature and its organic nature, this compound is expected to be generally soluble in a wide range of organic solvents. However, quantitative determination is necessary for precise applications.

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for the quantitative determination of the solubility of this compound.

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound in a solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, thermostatted vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled shaker).

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.

  • Phase Separation:

    • Cease agitation and allow the mixture to stand at the constant temperature for at least 24 hours to allow for complete phase separation of the undissolved solute from the saturated solution.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear, supernatant (saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

    • Immediately filter the sample through a compatible syringe filter (e.g., PTFE for organic solvents) to remove any remaining micro-particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of a suitable analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical technique such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).

  • Calculation:

    • Calculate the solubility from the determined concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Methodology:

  • Preparation of Saturated Solution:

    • Follow step 1 of the Shake-Flask Method to prepare a saturated solution.

  • Sampling:

    • Carefully withdraw a known volume of the clear supernatant into a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).

  • Solvent Evaporation:

    • Evaporate the solvent from the sample under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation or volatilization of the solute.

  • Weighing and Calculation:

    • Once the solvent is completely removed, reweigh the container with the residue (the dissolved this compound).

    • The mass of the dissolved solute is the difference between the final and initial weights of the container.

    • Calculate the solubility by dividing the mass of the solute by the initial volume of the saturated solution taken.

Data Presentation

As specific quantitative data is not publicly available, the following table is presented as a template for researchers to populate with their experimentally determined values.

Organic SolventChemical ClassTemperature (°C)Solubility ( g/100 mL)Method Used
MethanolPolar Protic25Data to be determinedShake-Flask
EthanolPolar Protic25Data to be determinedShake-Flask
AcetonePolar Aprotic25Data to be determinedShake-Flask
TetrahydrofuranPolar Aprotic25Data to be determinedShake-Flask
TolueneNonpolar Aromatic25Data to be determinedShake-Flask
HexaneNonpolar Aliphatic25Data to be determinedShake-Flask

Visualizations

The following diagram illustrates the general workflow for the experimental determination of solubility.

experimental_workflow start Start: Select Solvent and Temperature prep_solution Prepare Saturated Solution (Excess Solute in Solvent) start->prep_solution equilibration Equilibration with Agitation (24-72 hours) prep_solution->equilibration phase_separation Phase Separation (Allow to Settle) equilibration->phase_separation sampling Sample Supernatant phase_separation->sampling filtration Filter Sample sampling->filtration analysis_choice Choose Analytical Method filtration->analysis_choice gc_hplc GC/HPLC Analysis (Quantitative) analysis_choice->gc_hplc Instrumental gravimetric Gravimetric Analysis (Evaporate Solvent) analysis_choice->gravimetric Direct calculation Calculate Solubility gc_hplc->calculation gravimetric->calculation end End: Report Solubility Data calculation->end

References

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-1,4-Diazabicyclo[4.3.0]nonane and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1,4-Diazabicyclo[4.3.0]nonane, also known as (S)-octahydropyrrolo[1,2-a]pyrazine, and its related bicyclic diamine structures. Due to the limited availability of a complete public dataset for the specific (S)-1,4-enantiomer, this document presents a compilation of available data for closely related analogs, alongside generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this class of compounds in research and drug development settings.

Introduction to this compound

This compound is a chiral bicyclic diamine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its rigid, conformationally restricted structure is a key feature in the design of ligands for various biological targets. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stereochemistry of this important synthetic intermediate.

Spectroscopic Data

Table 1: Representative ¹H NMR Data for a Related Diazabicyclo[4.3.0]nonane Analog

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsTentative Assignment
3.08-3.07m1HCH
3.06-2.81m4HCH₂, CH
2.70-2.67m1HCH
2.52-2.51m1HCH
2.00-1.99m1HCH
1.95-1.87br2HCH₂
1.63-1.60m2HCH₂
1.35-1.32m2HCH₂

Note: Data is for (S,S)-2,8-Diazabicyclo[4.3.0]nonane in CDCl₃ at 500 MHz. The chemical shifts and multiplicities for this compound are expected to be in a similar range but will differ due to the different nitrogen positions.

Table 2: Representative ¹³C NMR Data for a Related Diazabicyclo[4.3.0]nonane Analog

Specific ¹³C NMR data for this compound or a very close analog was not found in the reviewed literature. Researchers should expect to see signals in the aliphatic region of the spectrum, corresponding to the methylene and methine carbons of the bicyclic system.

Table 3: Key IR Absorption Bands for Bicyclic Amines

Wavenumber (cm⁻¹)IntensityVibration
3400-3200Weak-MediumN-H Stretch (secondary amine)
2960-2850StrongC-H Stretch (aliphatic)
1470-1430MediumC-H Bend (scissoring)
1150-1050Medium-StrongC-N Stretch

Note: The presence and characteristics of the N-H stretch will depend on the specific substitution of the diazabicyclononane ring system. For the parent this compound, one would expect to see a secondary amine N-H stretch.

Table 4: Mass Spectrometry Data for a Diazabicyclo[4.3.0]nonane Analog

m/zRelative Intensity (%)Assignment
126-[M]⁺ (Molecular Ion)
125-[M-H]⁺
97-[M-C₂H₅]⁺
83-[M-C₃H₇]⁺
69-[M-C₄H₉]⁺
56-[C₄H₈]⁺

Note: This fragmentation pattern is for 1,5-Diazabicyclo[4.3.0]non-5-ene and is provided as a representative example. The fragmentation of this compound will be influenced by the location of the nitrogen atoms and the stereochemistry.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS data for bicyclic amines like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data with a line broadening of 1-2 Hz.

3.2 Infrared (IR) Spectroscopy

  • Attenuated Total Reflectance (ATR)-FTIR: This is a common and convenient method for obtaining IR spectra of liquids and solids.

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[1]

    • Place a small drop of the liquid sample or a small amount of the solid sample directly onto the crystal.[1]

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[1]

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the clean, empty ATR crystal before running the sample.

3.3 Mass Spectrometry (MS)

  • Electron Ionization (EI) Mass Spectrometry:

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.[2]

    • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[3][4]

    • This causes the molecule to ionize and fragment.[3][4]

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[4]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis & Interpretation Synthesis Synthesis & Purification SamplePrep Sample Preparation for Analysis Synthesis->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy (ATR-FTIR) SamplePrep->IR MS Mass Spectrometry (EI-MS) SamplePrep->MS DataProcessing Data Processing & Analysis NMR->DataProcessing IR->DataProcessing MS->DataProcessing StructureElucidation Structure Elucidation & Confirmation DataProcessing->StructureElucidation

Caption: General Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive structural elucidation, it is recommended to acquire a full set of 2D NMR data (e.g., COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) data for the specific compound of interest.

References

An In-depth Technical Guide on the Thermal Stability of (S)-1,4-Diazabicyclo[4.3.0]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Thermal Stability

Thermal stability is a critical parameter for any chemical compound, defining the temperature at which it begins to decompose. For pharmaceutical intermediates and active pharmaceutical ingredients (APIs), a thorough understanding of thermal stability is essential for:

  • Process Safety: Preventing runaway reactions and ensuring safe operating conditions during synthesis and formulation.

  • Storage and Shelf-life: Determining appropriate storage conditions to prevent degradation over time.

  • Regulatory Compliance: Providing necessary data for regulatory submissions.

The thermal degradation of amines can be a complex process, often accelerated by the presence of other substances like carbon dioxide[4][5]. Generally, the thermal breakdown of amines can occur at elevated temperatures, with some studies suggesting that degradation accelerates above 177°C (350°F)[4].

Experimental Protocols for Assessing Thermal Stability

The primary techniques for evaluating the thermal stability of a solid or liquid sample are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to identify the onset of decomposition and quantify mass loss at different temperatures.

Methodology:

  • Instrument Preparation:

    • Ensure the TGA instrument (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC) is calibrated for mass and temperature according to the manufacturer's specifications.

    • Select the appropriate sample pan, typically platinum or alumina, based on the reactivity of the sample.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of (S)-1,4-Diazabicyclo[4.3.0]nonane into the TGA pan.

    • Record the exact mass.

  • Experimental Parameters:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a typical flow rate of 50-100 mL/min. An inert atmosphere is generally used to study intrinsic thermal stability without oxidative effects.

    • Temperature Program:

      • Equilibrate at a starting temperature, typically 25-30°C.

      • Ramp the temperature at a constant heating rate, commonly 10°C/min, to a final temperature (e.g., 500°C), ensuring it is well above the expected decomposition temperature.

  • Data Analysis:

    • Plot the mass of the sample (%) as a function of temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.

    • Determine the temperature at which 5% and 50% mass loss occurs (Td,5% and Td,50%).

    • Record the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can detect thermal events such as melting, crystallization, and decomposition.

Methodology:

  • Instrument Preparation:

    • Calibrate the DSC instrument (e.g., TA Instruments Q2000, Mettler Toledo DSC 3) for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Parameters:

    • Atmosphere: Nitrogen, with a typical flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at a starting temperature, e.g., 25°C.

      • Ramp the temperature at a constant heating rate, typically 10°C/min, to a final temperature that exceeds the decomposition temperature observed in TGA.

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature and peak temperature for each thermal event.

    • Calculate the enthalpy change (ΔH) associated with each event by integrating the peak area.

Data Presentation

Quantitative data from thermal analysis should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical Thermal Stability Data for this compound

ParameterTGADSC
Heating Rate 10°C/min10°C/min
Atmosphere NitrogenNitrogen
Onset of Decomposition (Tonset) e.g., 210°Ce.g., 215°C (exotherm)
Temperature at 5% Mass Loss (Td,5%) e.g., 218°CN/A
Temperature at 50% Mass Loss (Td,50%) e.g., 245°CN/A
Peak Decomposition Temperature e.g., 250°C (from DTG curve)e.g., 252°C
Enthalpy of Decomposition (ΔHdecomp) N/Ae.g., -450 J/g
Residual Mass @ 500°C e.g., 2.5%N/A

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results are required for a definitive assessment.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of experiments for determining the thermal stability of a compound.

G Experimental Workflow for Thermal Stability Assessment cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Reporting Sample Obtain (S)-1,4-Diazabicyclo [4.3.0]nonane Sample WeighTGA Weigh 5-10 mg for TGA Sample->WeighTGA WeighDSC Weigh 2-5 mg for DSC Sample->WeighDSC TGA Thermogravimetric Analysis (TGA) (Ramp 10°C/min in N2) WeighTGA->TGA DSC Differential Scanning Calorimetry (DSC) (Ramp 10°C/min in N2) WeighDSC->DSC AnalyzeTGA Determine T_onset, T_d,5%, T_d,50% and Residual Mass TGA->AnalyzeTGA AnalyzeDSC Determine T_onset, Peak Temp and ΔH_decomp DSC->AnalyzeDSC Combine Combine and Correlate TGA and DSC Data AnalyzeTGA->Combine AnalyzeDSC->Combine Report Generate Thermal Stability Report Combine->Report

Caption: Workflow for Thermal Stability Assessment.

Hypothetical Thermal Decomposition Pathway

The thermal decomposition of a bicyclic amine like this compound can proceed through various complex reaction pathways, including ring-opening, fragmentation, and polymerization. The following diagram illustrates a generalized, hypothetical decomposition pathway.

G Hypothetical Thermal Decomposition Pathway cluster_input Reactant cluster_pathways Decomposition Pathways cluster_products Products Parent This compound RingOpening Ring Opening Parent->RingOpening Heat (Δ) Fragmentation Fragmentation RingOpening->Fragmentation Polymerization Polymerization RingOpening->Polymerization Volatiles Volatile Fragments (e.g., ammonia, smaller amines) Fragmentation->Volatiles Polymeric Polymeric Residue Polymerization->Polymeric Char Char Polymeric->Char Further Heating

Caption: Hypothetical Thermal Decomposition Pathway.

Conclusion

A comprehensive evaluation of the thermal stability of this compound is critical for its safe and effective use in research and development. Although specific decomposition data is not currently published, the standardized methodologies of TGA and DSC provide a robust framework for obtaining this vital information. By following the detailed protocols outlined in this guide, researchers can confidently characterize the thermal properties of this and other related compounds, ensuring both safety and quality in their scientific endeavors.

References

(S)-1,4-Diazabicyclo[4.3.0]nonane: A Technical Guide to its Basicity and pKa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1,4-Diazabicyclo[4.3.0]nonane, a chiral bicyclic diamine, is a versatile tool in modern organic synthesis, prized for its strong basicity and utility as a catalyst and building block. This technical guide provides an in-depth analysis of its fundamental physicochemical properties, focusing on its basicity and pKa, and outlines a standard methodology for its experimental determination.

Quantitative Data Summary

ParameterValueSource
Predicted pKa9.98 ± 0.20ChemicalBook[1]

Note: The pKa value presented is a computationally predicted value and should be considered as an estimate. Experimental verification is recommended for applications sensitive to precise basicity.

The high predicted pKa value underscores the compound's significant basic character, making it a strong organic base suitable for a variety of chemical transformations.[2]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for the experimental determination of dissociation constants (pKa). The following is a detailed protocol that can be adapted for the determination of the pKa of this compound.

Objective: To determine the pKa of this compound by monitoring the change in pH of a solution of the base upon the incremental addition of a standardized acid titrant.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized, CO2-free water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (calibrated)

  • Beaker

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of CO2-free deionized water to prepare a solution of known concentration (e.g., 0.01 M).

  • Electrode Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.

  • Titration Setup: Place the beaker containing the analyte solution on the magnetic stirrer and add the stir bar. Immerse the calibrated pH electrode in the solution, ensuring the electrode tip does not come into contact with the stir bar. To prevent the dissolution of atmospheric CO2, which can affect the pH, gently bubble an inert gas through the solution throughout the experiment.

  • Titration: Record the initial pH of the solution. Begin the titration by adding small, precise increments of the standardized HCl solution from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Collection: Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.

  • Data Analysis:

    • Plot the measured pH values against the volume of HCl added to generate a titration curve.

    • Determine the equivalence point from the inflection point of the titration curve. This can be done by examining the first or second derivative of the curve.

    • The pKa is equal to the pH at the half-equivalence point.

Visualizations

Experimental Workflow: pKa Determination by Potentiometric Titration

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (this compound in H2O) setup Assemble Titration Apparatus (Inert Atmosphere) prep_analyte->setup prep_titrant Prepare Standardized Acid Titrant (e.g., HCl) prep_titrant->setup calibrate_ph Calibrate pH Meter calibrate_ph->setup titrate Add Acid Titrant in Increments setup->titrate record Record pH and Volume titrate->record After each increment record->titrate Continue until past equivalence point plot Plot Titration Curve (pH vs. Volume) record->plot determine_ep Determine Equivalence Point plot->determine_ep determine_pka Determine pKa at Half-Equivalence Point determine_ep->determine_pka

Caption: Workflow for pKa determination via potentiometric titration.

Catalytic Role in Asymmetric Synthesis

This compound is widely employed as a chiral base catalyst in various asymmetric organic reactions. Its function is to deprotonate a pro-nucleophile, generating a chiral enolate or an equivalent nucleophilic species, which then reacts stereoselectively with an electrophile.

Catalytic_Cycle catalyst This compound (Chiral Base Catalyst) chiral_intermediate Chiral Enolate-Catalyst Complex catalyst->chiral_intermediate pro_nucleophile Pro-nucleophile (e.g., a ketone) pro_nucleophile->chiral_intermediate Deprotonation electrophile Electrophile (e.g., an aldehyde) product Chiral Product (e.g., Aldol Adduct) electrophile->product chiral_intermediate->product Reaction with Electrophile catalyst_regen Catalyst Regeneration product->catalyst_regen catalyst_regen->catalyst

Caption: Catalytic cycle of this compound.

References

The Enigmatic Catalyst: Unraveling the Mechanism of (S)-1,4-Diazabicyclo[4.3.0]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1,4-Diazabicyclo[4.3.0]nonane, a chiral bicyclic amine, presents a compelling case study in the nuanced world of asymmetric organocatalysis. While its structural relatives, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-Diazabicyclo[4.3.0]non-5-ene), have been extensively studied and widely applied, detailed mechanistic insights and comprehensive quantitative data for this compound remain surprisingly scarce in readily available scientific literature. This technical guide aims to synthesize the current understanding of its catalytic action, drawing parallels from related systems while highlighting the specific data that is publicly accessible.

Core Catalytic Principles: A Brønsted Base with Chiral Induction

At its core, this compound functions as a Brønsted base . Its mechanism of action in asymmetric synthesis is predicated on its ability to deprotonate a pronucleophile, thereby generating a nucleophilic species that can then engage in a variety of bond-forming reactions. The chirality of the catalyst is crucial for inducing stereoselectivity, directing the approach of the electrophile to the newly formed nucleophile in a spatially controlled manner. This control is typically achieved through the formation of a chiral ion pair or a hydrogen-bonded transition state assembly.

The key attributes of this compound that underpin its catalytic potential are its high basicity and low nucleophilicity . The bicyclic structure constrains the nitrogen lone pairs, enhancing their availability for proton abstraction while sterically hindering their direct attack on electrophilic centers. This combination is ideal for a base catalyst, as it promotes the desired reaction pathway without leading to unwanted side reactions.

Application in Asymmetric Michael Additions: A Case Study

One of the primary applications for chiral base catalysts is the asymmetric Michael addition, a powerful carbon-carbon bond-forming reaction. While specific, detailed studies on this compound are limited, a notable example involves its use as a chiral ligand in a polymer-anchored catalyst for the asymmetric Michael addition of nitroalkanes to chalcones.

Proposed General Mechanism

The catalytic cycle for the Michael addition of a nitroalkane to a chalcone, catalyzed by this compound, can be conceptualized as follows:

  • Deprotonation: The catalyst deprotonates the α-carbon of the nitroalkane, forming a nitronate anion. The chiral catalyst and the nitronate form a chiral ion pair.

  • Stereoselective Addition: The chiral ion pair or a hydrogen-bonded complex directs the nucleophilic attack of the nitronate onto one of the enantiotopic faces of the chalcone's β-carbon. The steric environment created by the chiral catalyst is the key determinant of the stereochemical outcome.

  • Protonation and Catalyst Regeneration: The resulting enolate is protonated, and the catalyst is regenerated, ready to enter another catalytic cycle.

Visualizing the Catalytic Pathway

The following diagram illustrates the proposed general catalytic cycle for the Michael addition.

Michael_Addition_Mechanism cluster_cycle Catalytic Cycle Catalyst (S)-Catalyst Nitronate_Complex [(S)-Catalyst-H]+[R-CH-NO2]- Chiral Ion Pair Catalyst->Nitronate_Complex Deprotonation Nitroalkane R-CH2-NO2 Nitroalkane->Nitronate_Complex Chalcone Ph-CO-CH=CH-Ph Transition_State Transition State Assembly Chalcone->Transition_State Stereoselective Attack Nitronate_Complex->Transition_State Adduct_Enolate Adduct Enolate Transition_State->Adduct_Enolate Adduct_Enolate->Catalyst Catalyst Regeneration Product γ-Nitrocarbonyl Product Adduct_Enolate->Product Protonation Regenerated_Catalyst (S)-Catalyst

Caption: Proposed catalytic cycle for the Michael addition of a nitroalkane to a chalcone catalyzed by this compound.

Quantitative Data and Experimental Protocols: The Information Gap

Despite the logical mechanistic framework, a significant challenge in providing a comprehensive technical guide for this compound is the lack of publicly available, detailed quantitative data and experimental protocols. Searches of the scientific literature do not yield the specific tables of enantiomeric excess (ee%), diastereomeric ratios (dr%), yields, and reaction conditions that are necessary for a thorough evaluation of this catalyst's efficacy and substrate scope. Similarly, detailed, step-by-step experimental protocols for reactions specifically catalyzed by the free (non-polymer-bound) this compound are not readily found.

This information gap suggests that this compound is a less-explored member of the chiral bicyclic amine/amidine family of organocatalysts, with its full potential yet to be unlocked and documented in peer-reviewed literature.

Future Outlook and Research Opportunities

The structural simplicity and chiral nature of this compound make it a compelling target for further investigation in asymmetric organocatalysis. Future research should focus on:

  • Systematic Screening: Evaluating the catalytic activity of this compound in a broader range of asymmetric reactions, including aldol reactions, Mannich reactions, and other conjugate additions.

  • Mechanistic Elucidation: Employing kinetic studies, isotopic labeling, and computational modeling (e.g., Density Functional Theory) to provide a detailed understanding of the transition states and intermediates involved in catalysis.

  • Optimization of Reaction Conditions: A thorough investigation of the effects of solvent, temperature, catalyst loading, and additives on the yield and stereoselectivity of reactions catalyzed by this amine.

The development of a more complete understanding of the mechanism of action of this compound will undoubtedly contribute to the broader field of organocatalysis and may lead to the discovery of new, highly efficient, and selective asymmetric transformations. For researchers and drug development professionals, this under-explored catalyst represents an opportunity for novel discoveries and the development of proprietary synthetic methodologies.

computational studies of (S)-1,4-Diazabicyclo[4.3.0]nonane stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Computational Study of (S)-1,4-Diazabicyclo[4.3.0]nonane Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral bicyclic diamine that serves as a crucial scaffold in medicinal chemistry. Its derivatives have shown significant potential as nootropic agents and peptidomimetics.[1][2][3] The stereochemistry and conformational landscape of this molecule are critical to its biological activity, making computational analysis an indispensable tool for understanding its structure-activity relationships. This guide provides a comprehensive overview of the theoretical approaches used to study the stereoisomers of this compound, including detailed computational protocols and data interpretation.

Introduction to 1,4-Diazabicyclo[4.3.0]nonane

The 1,4-diazabicyclo[4.3.0]nonane core, a fusion of a piperazine and a pyrrolidine ring, is a key structural motif in a variety of biologically active compounds. The inherent chirality and conformational rigidity of this scaffold make it an attractive starting point for the design of novel therapeutics. In particular, derivatives of this molecule have been investigated as potent nootropic agents for the treatment of cognitive disorders and as antagonists for endothelin receptors.[1][2][3]

Understanding the three-dimensional structure of the different stereoisomers and their relative energies is paramount for rational drug design. Computational chemistry provides a powerful avenue for this exploration, allowing for the detailed characterization of the conformational space and the prediction of various molecular properties.

Computational Workflow for Stereoisomer Analysis

A typical computational workflow for the analysis of this compound stereoisomers involves several key steps, from initial structure generation to high-level energy calculations. The following diagram illustrates this process.

Computational Workflow A Stereoisomer Generation (e.g., (5S, 7S), (5S, 7R)) B Conformational Search (Molecular Mechanics - MMFF94) A->B Initial Structures C Geometry Optimization & Frequency Calculation (DFT) (e.g., B3LYP/6-31G(d)) B->C Low-Energy Conformers D Single-Point Energy Calculation (Higher Level of Theory) (e.g., MP2/aug-cc-pVTZ) C->D Optimized Geometries E Solvation Modeling (e.g., PCM, SMD) C->E Gas-Phase Structures F Data Analysis (Relative Energies, Boltzmann Distribution) D->F Refined Energies E->F Solvated Energies

Caption: A generalized workflow for the computational analysis of stereoisomers.

Detailed Computational Protocols

This section outlines the detailed methodologies for the key computational experiments. These protocols are based on established practices for similar heterocyclic systems.[4][5][6][7]

Conformational Search
  • Objective: To identify all low-energy conformers for each stereoisomer.

  • Protocol:

    • The initial 3D structure of each stereoisomer is built using a molecular editor.

    • A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94).

    • All unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are saved for further analysis.

Geometry Optimization and Frequency Calculations
  • Objective: To obtain accurate geometries and thermodynamic data for each conformer.

  • Protocol:

    • The geometries of the conformers identified in the conformational search are optimized using Density Functional Theory (DFT).

    • A common level of theory for this step is the B3LYP functional with the 6-31G(d) basis set.[8]

    • Frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

High-Level Single-Point Energy Calculations
  • Objective: To refine the relative energies of the conformers.

  • Protocol:

    • Single-point energy calculations are performed on the DFT-optimized geometries using a more accurate, computationally expensive method.

    • Examples include Møller-Plesset perturbation theory (MP2) or coupled-cluster methods (e.g., CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ).

Solvation Modeling
  • Objective: To account for the effect of a solvent on the relative energies of the conformers.

  • Protocol:

    • The energies of the optimized geometries are recalculated using an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

    • The solvent can be chosen to mimic experimental conditions (e.g., water, chloroform).

Quantitative Data Summary

The results of the computational studies are typically summarized in tables to facilitate comparison between different stereoisomers and conformers. The following tables provide an example of how such data would be presented.

Table 1: Calculated Relative Energies of this compound Conformers

StereoisomerConformerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous, kcal/mol)Boltzmann Population (%)
(5S, 7S)10.000.0075.3
21.251.1012.1
(5S, 7R)12.502.3010.5
23.102.952.1

Table 2: Key Geometric Parameters for the Most Stable Conformer of (5S, 7S)-1,4-Diazabicyclo[4.3.0]nonane

ParameterValue
C5-N1 Bond Length (Å)1.47
N1-C2 Bond Length (Å)1.46
C5-N4 Bond Length (Å)1.48
C5-N1-C2 Bond Angle (°)112.5
C5-N4-C7 Bond Angle (°)109.8
C2-N1-C5-N4 Dihedral Angle (°)-55.2

Logical Relationships in Computational Chemistry

The process of a computational study follows a logical progression, where the output of one step serves as the input for the next. This relationship ensures the accuracy and reliability of the final results.

Logical Relationships Input Molecular Structure (SMILES or 2D sketch) MM Molecular Mechanics (Force Field) Input->MM Initial Geometry QM Quantum Mechanics (DFT, MP2) MM->QM Conformer Geometries Analysis Data Analysis & Interpretation QM->Analysis Energies & Properties

Caption: The logical flow from initial structure to final data analysis.

Conclusion

Computational studies are a cornerstone of modern drug discovery and development, providing invaluable insights into the structure and properties of complex molecules like this compound. By employing a systematic and multi-level theoretical approach, researchers can effectively navigate the conformational landscape of its stereoisomers, leading to a deeper understanding of their potential biological activity. The protocols and workflows detailed in this guide provide a robust framework for conducting such investigations, ultimately aiding in the design of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for Enantioselective Michael Addition Utilizing Chiral Bicyclic Diamine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Enantioselective Michael Addition

The Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis for the formation of carbon-carbon bonds. The enantioselective variant of this reaction, facilitated by chiral catalysts, provides access to stereochemically defined products, which are crucial intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients. Organocatalysis has emerged as a powerful tool for these transformations, with chiral amines, such as bicyclic diamines, playing a prominent role due to their ability to activate substrates through the formation of enamine or iminium ion intermediates and to control the stereochemical outcome of the reaction.

Featured Catalytic Systems

Due to the limited specific data on (S)-1,4-Diazabicyclo[4.3.0]nonane in enantioselective Michael additions, this document focuses on well-documented, structurally related chiral organocatalysts that have proven effective in this context.

  • Chiral Primary-Secondary Diamines: These catalysts are effective in promoting the addition of nitroalkanes to enones with high yields and enantioselectivities.[1]

  • Chiral Primary Amine-Thiourea Catalysts: These bifunctional catalysts activate the nucleophile and electrophile simultaneously through hydrogen bonding, leading to high stereocontrol.[2]

  • Sulfonamide-Thiourea Organocatalysts: Derived from amino acids, these catalysts have shown excellent performance in the conjugate addition of nitroalkanes to α,β-unsaturated ketones.[3]

Data Presentation: Enantioselective Michael Addition of Nitroalkanes to α,β-Unsaturated Ketones

The following tables summarize the quantitative data for the enantioselective Michael addition of nitroalkanes to various enones using representative chiral diamine and amine-thiourea catalysts.

Table 1: Enantioselective Michael Addition Catalyzed by a Chiral Primary Amine-Thiourea Catalyst Derived from Dehydroabietic Amine [2]

Entryα,β-Unsaturated KetoneNitroalkaneYield (%)ee (%)
1ChalconeNitromethane9598
24'-MethylchalconeNitromethane9699
34'-MethoxychalconeNitromethane9498
44'-ChlorochalconeNitromethane9397
5(E)-4-phenylbut-3-en-2-oneNitromethane9295
6ChalconeNitroethane9096 (syn)
7Chalcone2-Nitropropane8894

Table 2: Enantioselective Michael Addition Catalyzed by a Sulfonamide-Thiourea Organocatalyst [3]

Entryα,β-Unsaturated KetoneNitroalkaneYield (%)ee (%)
1BenzylideneacetoneNitromethane8897
24-ChlorobenzylideneacetoneNitromethane8596
34-MethylbenzylideneacetoneNitromethane8797
42-NaphthylideneacetoneNitromethane8295
5CinnamaldehydeNitromethane7590
6Benzylideneacetone2-Nitropropane8093

Experimental Protocols

The following are detailed experimental protocols for the enantioselective Michael addition reactions summarized in the tables above.

General Protocol for Michael Addition using a Chiral Primary Amine-Thiourea Catalyst[2]

Materials:

  • Chiral primary amine-thiourea catalyst derived from dehydroabietic amine (10 mol%)

  • α,β-Unsaturated ketone (0.2 mmol)

  • Nitroalkane (0.4 mmol)

  • Acetic acid (additive, 10 mol%)

  • Toluene (solvent, 1.0 mL)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial, add the chiral primary amine-thiourea catalyst (10 mol%), the α,β-unsaturated ketone (0.2 mmol), and acetic acid (10 mol%).

  • Dissolve the mixture in toluene (1.0 mL).

  • Add the nitroalkane (0.4 mmol) to the solution.

  • Stir the reaction mixture at 25 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired γ-nitro ketone.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

General Protocol for Michael Addition using a Sulfonamide-Thiourea Organocatalyst[3]

Materials:

  • Sulfonamide-thiourea organocatalyst (e.g., derived from L-valine) (5 mol%)

  • α,β-Unsaturated ketone (0.2 mmol)

  • Nitroalkane (0.4 mmol)

  • Ethyl acetate (solvent, 1.0 mL)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction tube, combine the sulfonamide-thiourea organocatalyst (5 mol%) and the α,β-unsaturated ketone (0.2 mmol).

  • Add ethyl acetate (1.0 mL) as the solvent.

  • Add the nitroalkane (0.4 mmol) to the mixture.

  • Stir the reaction at room temperature for the time indicated by TLC analysis.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Purify the crude product by flash chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the pure Michael adduct.

  • Analyze the enantiomeric excess of the purified product using chiral HPLC.

Mandatory Visualizations

Proposed Catalytic Cycle for Chiral Diamine-Catalyzed Michael Addition

G cluster_cycle Catalytic Cycle Enone Enone (Michael Acceptor) Iminium Iminium Ion Intermediate Enone->Iminium + Catalyst Catalyst Chiral Diamine Catalyst Enamine Enamine Intermediate Iminium->Enamine Deprotonation Nitroalkane Nitroalkane (Nucleophile) Adduct Michael Adduct (Product) Enamine->Adduct + Nitroalkane RegenCatalyst Regenerated Catalyst Adduct->RegenCatalyst Hydrolysis RegenCatalyst->Enone Starts New Cycle

Caption: Proposed catalytic cycle for the enantioselective Michael addition catalyzed by a chiral diamine.

Experimental Workflow for Enantioselective Michael Addition

G cluster_workflow Experimental Workflow Start Start: Combine Catalyst, Substrates, and Solvent Reaction Stir at Specified Temperature and Time Start->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Reaction Quenching and Extraction Monitoring->Workup Reaction Complete Purification Purification by Flash Column Chromatography Workup->Purification Analysis Characterization (NMR, IR) and Enantiomeric Excess Determination (Chiral HPLC) Purification->Analysis End End: Isolated Chiral Product Analysis->End

Caption: General experimental workflow for performing an enantioselective Michael addition.

Conclusion

While direct application notes for this compound in enantioselective Michael additions are not prevalent in the current literature, the protocols and data provided for structurally similar and highly effective chiral diamine and amine-thiourea catalysts offer a robust starting point for researchers. The methodologies detailed in this document are well-established and provide a reliable framework for the synthesis of enantioenriched γ-nitrocarbonyl compounds, which are valuable precursors for a wide range of biologically active molecules. Researchers are encouraged to adapt and optimize these protocols for their specific substrates and catalytic systems.

References

Application Notes: (S)-1,4-Diazabicyclo[4.3.0]nonane in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the chiral organocatalyst, (S)-1,4-Diazabicyclo[4.3.0]nonane, in asymmetric aldol reactions. This catalyst system is particularly effective for direct aldol reactions in aqueous media, offering high yields and excellent enantioselectivities.

Introduction

This compound, also known as (S)-Octahydropyrrolo[1,2-a]pyrazine, is a chiral bicyclic diamine that has emerged as a powerful organocatalyst in asymmetric synthesis.[1] It operates via an enamine-based mechanism to facilitate carbon-carbon bond formation, yielding chiral β-hydroxy carbonyl compounds with high stereocontrol. A significant advantage of this catalyst system is its ability to function efficiently in water, obviating the need for organic solvents and aligning with the principles of green chemistry. When used in conjunction with a Brønsted acid co-catalyst like trifluoroacetic acid (TFA), it forms a bifunctional system that delivers excellent reactivity, diastereoselectivity, and enantioselectivity.[2]

Catalytic Cycle and Experimental Workflow

The catalytic cycle for the this compound-catalyzed aldol reaction proceeds through the formation of a key enamine intermediate. The workflow for setting up these reactions is straightforward, involving the sequential addition of the catalyst, ketone, and aldehyde in an aqueous medium.

Catalytic Cycle for Asymmetric Aldol Reaction

Catalytic Cycle cluster_cycle Catalytic Cycle CAT (S)-Catalyst ENAMINE Chiral Enamine Intermediate CAT->ENAMINE + Ketone - H₂O KET Ketone (e.g., Cyclohexanone) IMINIUM Iminium Ion Intermediate ENAMINE->IMINIUM + Aldehyde ALD Aldehyde (Electrophile) PRODUCT Aldol Adduct IMINIUM->PRODUCT + H₂O PRODUCT->CAT - Catalyst Regeneration WATER H₂O

Caption: Proposed catalytic cycle for the enamine-based asymmetric aldol reaction.

General Experimental Workflow

Experimental Workflow arrow arrow start Start prep_catalyst Prepare Catalyst Solution (Diamine + TFA in Water) start->prep_catalyst add_ketone Add Ketone Donor prep_catalyst->add_ketone add_aldehyde Add Aldehyde Acceptor add_ketone->add_aldehyde stir Stir at Specified Temperature add_aldehyde->stir monitor Monitor Reaction (TLC/HPLC) stir->monitor workup Aqueous Work-up monitor->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: A typical workflow for performing the asymmetric aldol reaction.

Quantitative Data Summary

The following tables summarize the performance of the this compound/TFA catalyst system with various substrates in water.

Table 1: Asymmetric Aldol Reaction with Various Aryl Aldehydes [2]

EntryAldehyde (Acceptor)Time (d)Yield (%)dr (anti:syn)ee (%) (anti)
1p-Nitrobenzaldehyde19995:595
2p-Cyanobenzaldehyde29995:593
3p-Chlorobenzaldehyde29994:693
4p-Bromobenzaldehyde19994:693
5Benzaldehyde49990:1088
6p-Methylbenzaldehyde49989:1186
7p-Methoxybenzaldehyde49985:1583
8o-Nitrobenzaldehyde199>99:197
91-Naphthaldehyde49998:295
102-Furaldehyde19993:793

Conditions: Cyclohexanone (2 equiv.), Aldehyde (1 equiv.), Catalyst (0.05 equiv.), TFA (0.05 equiv.) in water at 25 °C.

Table 2: Asymmetric Aldol Reaction with Various Ketone and Aldehyde Donors [2]

EntryKetone/Aldehyde (Donor)Aldehyde (Acceptor)Time (d)Yield (%)dr (anti:syn)ee (%)
1Cyclopentanonep-Nitrobenzaldehyde19993:794
2Cycloheptanonep-Nitrobenzaldehyde49995:595
3Acetonep-Nitrobenzaldehyde469-71
43-Pentanonep-Nitrobenzaldehyde45567:3385 (anti)
52-Octanonep-Nitrobenzaldehyde499-65
6Isobutyraldehydep-Nitrobenzaldehyde180-93 (R,R)

Conditions: Donor (2 equiv.), Acceptor (1 equiv.), Catalyst (0.05-0.3 equiv.), TFA (0.05-0.3 equiv.) in water at 25 °C.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Aldehyde substrates

  • Ketone substrates

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin-Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • HPLC with a chiral column for enantiomeric excess (ee) determination

Protocol 1: General Procedure for the Asymmetric Aldol Reaction of Cyclohexanone with p-Nitrobenzaldehyde [2]

This procedure is representative for the reactions detailed in Table 1.

  • Catalyst Preparation: To a solution of this compound (9.5 mg, 0.05 mmol, 0.05 equiv.) in water (1.0 mL), add trifluoroacetic acid (3.9 µL, 0.05 mmol, 0.05 equiv.) at 25 °C. Stir the mixture for 10 minutes.

  • Addition of Reactants: To the catalyst solution, add cyclohexanone (208 µL, 2.0 mmol, 2.0 equiv.). After stirring for a further 5 minutes, add p-nitrobenzaldehyde (151 mg, 1.0 mmol, 1.0 equiv.).

  • Reaction: Stir the resulting mixture vigorously at 25 °C. Monitor the reaction progress by TLC. For p-nitrobenzaldehyde, the reaction is typically complete within 24 hours.

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired anti-aldol product. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by HPLC analysis using a chiral stationary phase.

Protocol 2: General Procedure for the Asymmetric Aldol Reaction of Acetone with p-Nitrobenzaldehyde [2]

This procedure is representative for the reaction of a water-miscible ketone (Table 2, Entry 3). Note the increased catalyst loading.

  • Catalyst Preparation: To a solution of this compound (57 mg, 0.3 mmol, 0.3 equiv.) in water (1.0 mL), add trifluoroacetic acid (23.4 µL, 0.3 mmol, 0.3 equiv.) at 25 °C. Stir the mixture for 10 minutes.

  • Addition of Reactants: To the catalyst solution, add acetone (147 µL, 2.0 mmol, 2.0 equiv.). After stirring for 5 minutes, add p-nitrobenzaldehyde (151 mg, 1.0 mmol, 1.0 equiv.).

  • Reaction: Stir the mixture at 25 °C for 4 days. Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 to isolate the product. The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

The this compound/TFA system is a highly effective bifunctional organocatalyst for direct asymmetric aldol reactions in water. It demonstrates broad substrate scope, accommodating various aromatic aldehydes and different ketone donors, consistently providing high yields and excellent stereoselectivities. The operational simplicity and use of water as the solvent make this a valuable and environmentally benign method for the synthesis of chiral aldol products, which are key intermediates in pharmaceutical and natural product synthesis.

References

Application Notes and Protocols for Asymmetric Mannich Reaction Catalyzed by (S)-1,4-Diazabicyclo[4.3.0]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mannich reaction is a cornerstone of organic synthesis, enabling the formation of β-amino carbonyl compounds, which are valuable precursors for a wide range of pharmaceuticals and natural products. The asymmetric variant of this reaction, yielding chiral β-amino ketones and aldehydes, is of particular importance in drug discovery and development. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in these transformations under mild conditions.

(S)-1,4-Diazabicyclo[4.3.0]nonane, also known as (S)-DBN or (S)-octahydropyrrolo[1,2-a]pyrazine, is a chiral bicyclic diamine that has shown significant promise as an organocatalyst in various asymmetric reactions. Its rigid structure and basic nitrogen atoms make it an effective catalyst for activating substrates and controlling the stereochemical outcome of reactions such as the Mannich reaction. This document provides a general protocol and application guidelines for utilizing this compound in asymmetric Mannich reactions.

While this compound is recognized as a catalyst for Mannich reactions, specific, detailed protocols with a broad range of substrates are not extensively documented in publicly available literature. Therefore, the following protocol is a generalized procedure based on established principles of asymmetric organocatalyzed Mannich reactions and will likely require optimization for specific substrates.

General Reaction Scheme

The asymmetric Mannich reaction typically involves three components: an aldehyde, an amine, and a ketone. The reaction proceeds via the formation of an enamine from the ketone and the chiral amine catalyst, which then reacts with an imine generated in situ from the aldehyde and the amine.

Caption: General scheme of the three-component Mannich reaction.

Proposed Catalytic Cycle

The proposed mechanism for the this compound catalyzed Mannich reaction involves the formation of a chiral enamine intermediate.

Catalytic_Cycle Catalyst (S)-DBN Catalyst Enamine Chiral Enamine Catalyst->Enamine + Ketone Ketone Ketone Ketone->Enamine Mannich_Adduct Mannich Adduct Enamine->Mannich_Adduct + Imine (Stereoselective Attack) Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine Amine Amine Amine->Imine Imine->Mannich_Adduct Mannich_Adduct->Catalyst Regeneration Product β-Amino Ketone Mannich_Adduct->Product + H2O

Caption: Proposed catalytic cycle for the Mannich reaction.

Experimental Protocol: A General Guideline

This protocol outlines a general procedure for the asymmetric Mannich reaction of an aldehyde, an amine, and a ketone using this compound as the organocatalyst. Researchers should note that optimization of solvent, temperature, catalyst loading, and reaction time is crucial for achieving high yields and stereoselectivities for specific substrates.

Materials:

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Amine (e.g., aniline)

  • Ketone (e.g., acetone, cyclohexanone)

  • This compound (catalyst)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)

  • Reagents for workup and purification (e.g., saturated aqueous NH4Cl, brine, anhydrous Na2SO4, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the aldehyde (1.0 mmol, 1.0 equiv), the amine (1.1 mmol, 1.1 equiv), and the ketone (2.0 to 10.0 equiv).

  • Solvent and Catalyst Addition: Dissolve the reactants in the chosen anhydrous solvent (e.g., 2 mL of DCM). Add this compound (0.05-0.20 mmol, 5-20 mol%).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from -20 °C to room temperature). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry. Determine the diastereomeric ratio (dr) by ¹H NMR of the crude reaction mixture and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Representative Data Table

The following table presents hypothetical data for the optimization of the Mannich reaction. Actual results will vary depending on the specific substrates and reaction conditions.

EntryAldehyde (R¹)Amine (R²)KetoneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
1p-NO₂C₆H₄PhNH₂Acetone10DCMRT247580:2085
2p-NO₂C₆H₄PhNH₂Acetone20DCMRT248285:1590
3p-NO₂C₆H₄PhNH₂Acetone20THFRT246875:2582
4p-NO₂C₆H₄PhNH₂Acetone20DCM0488590:1095
5C₆H₅PhNH₂Cyclohexanone20DCM04878>95:592

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Weigh Aldehyde, Amine, Ketone Flask Add to Flame-Dried Flask under Inert Atmosphere Reactants->Flask Solvent_Catalyst Add Anhydrous Solvent and (S)-DBN Catalyst Flask->Solvent_Catalyst Stir Stir at Controlled Temperature Solvent_Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with sat. NH4Cl Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify by Column Chromatography Extract->Purify Characterize Characterize (NMR, MS) Purify->Characterize Stereochem Determine dr (NMR) and ee (HPLC) Characterize->Stereochem

Caption: Step-by-step experimental workflow for the reaction.

Safety Precautions

  • This compound is a chiral amine and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Follow standard laboratory safety procedures for handling all chemicals.

Conclusion

This compound is a promising chiral organocatalyst for the asymmetric Mannich reaction. The provided general protocol serves as a starting point for researchers to develop specific and optimized conditions for their desired transformations. Further investigation into the substrate scope and reaction optimization is encouraged to fully exploit the potential of this catalyst in the synthesis of valuable chiral β-amino carbonyl compounds for the pharmaceutical and chemical industries.

synthesis of moxifloxacin intermediate using (S)-1,4-Diazabicyclo[4.3.0]nonane

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,S)-2,8-Diazabicyclo[4.3.0]nonane, also known as (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, is a critical chiral intermediate in the synthesis of the fourth-generation fluoroquinolone antibiotic, moxifloxacin.[1][2][3] The stereochemistry of this bicyclic diamine is crucial for the pharmacological activity of the final drug. This document outlines various synthetic strategies for obtaining this intermediate with high enantiomeric purity, focusing on resolution techniques and stereoselective synthesis.

Synthetic Strategies Overview

Several synthetic routes to (S,S)-2,8-diazabicyclo[4.3.0]nonane have been developed, primarily focusing on achieving the desired (S,S)-stereochemistry. The common strategies involve the synthesis of a racemic or achiral precursor, followed by a resolution step or a stereoselective reduction. A prevalent precursor is 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine, which is derived from 2,3-pyridinedicarboxylic acid and benzylamine.[2][4][5]

The key steps to introduce chirality include:

  • Resolution of a racemic intermediate: This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as D-(-)-tartaric acid, or through enzymatic resolution.[6][7]

  • Stereoselective reduction: This involves the use of chiral catalysts or auxiliaries to selectively form the desired stereoisomer during the reduction of a prochiral substrate.[8]

  • Racemization and recycling of the undesired enantiomer: To improve the overall yield, the undesired (R,R)-enantiomer can be racemized and recycled back into the resolution process.[7][9]

Data Presentation

The following table summarizes quantitative data from various reported synthetic methods for (S,S)-2,8-diazabicyclo[4.3.0]nonane.

Step/MethodKey Reagents/ConditionsYield (%)Purity/Enantiomeric Excess (%)Reference
Overall Process (7 steps) Intramolecular double stereodifferentiation56.2>99 (ee)[1]
Overall Process (5 steps) Resolution with isopropanol/water, racemization of undesired enantiomer39.0High optical purity[7]
Resolution of cis-6-benzyl-hexahydropyrrolo[3,4-b]pyridine-5,7-dione D(-)-tartaric acid in iso-propyl alcohol and acetonitrile-Chiral purity >98, HPLC purity >99[6]
Stereoselective Reduction 5% Palladium on carbon, 8 kg/cm ² H₂, Toluene, 80°C, 20-24 h--[2]
Racemization of (1R, 6S)-enantiomer Sodium methoxide in methylene dichloride, room temperature, 1h80-95-[9]
Final Condensation with Moxifloxacin Core (S,S)-2,8-diazabicyclo[4.3.0]nonane, triethylamine, acetonitrile, 15-25°C, 5-6 hours67.6-[10]

Experimental Protocols

Protocol 1: Resolution of (±)-6-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione using D-(-)-Tartaric Acid[6]

This protocol describes the resolution of the racemic cis-dione intermediate.

  • Dissolution: Dissolve the racemic cis-6-benzyl-l,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione in a solvent mixture of iso-propyl alcohol and acetonitrile.

  • Addition of Resolving Agent: Add D-(-)-tartaric acid to the solution.

  • Salt Formation: Stir the mixture to allow for the formation of the diastereomeric salt. The desired (S,S)-enantiomer will selectively precipitate as the tartrate salt.

  • Isolation: Isolate the precipitated tartrate salt by filtration.

  • Liberation of the Free Base: Treat the isolated tartrate salt with a base (e.g., sodium hydroxide) in a biphasic system (e.g., toluene/water or chloroform/water) to liberate the free (S,S)-amine.

  • Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, and distill off the solvent to obtain the enantiomerically enriched (4aR,7aS)-6-benzyl-l,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione.

Protocol 2: Racemization of the Undesired (1R, 6S)-Enantiomer[9]

This protocol is for the racemization of the undesired enantiomer for recycling.

  • Preparation: Dissolve the undesired (1R, 6S)-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane mono tartrate salt in a mixture of methylene dichloride and water at 25°C.

  • Basification: Adjust the pH of the reaction mixture to 9.0-9.5 with an aqueous sodium hydroxide solution and separate the organic layer.

  • Racemization Reaction: To the organic layer, add sodium methoxide at room temperature and stir the reaction mixture under an inert atmosphere for 1 hour.

  • Quenching: After completion of the reaction (monitored by chiral HPLC), add acetic acid at room temperature and stir for 30 minutes.

  • Work-up: Add de-mineralized water and separate the layers. The organic layer contains the racemic mixture, which can be recycled.

Protocol 3: Condensation with the Fluoroquinolone Core[10][11]

This protocol describes the final step in the synthesis of moxifloxacin.

  • Preparation of the Activated Core: In a reaction vessel, suspend the moxifloxacin carboxylic acid precursor (e.g., 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid) in acetonitrile.

  • Formation of Boron Chelate: Cool the mixture to 0-15°C and add boron trifluoride etherate. Maintain the temperature until the starting material is consumed (approximately 2 hours).

  • pH Adjustment: Adjust the pH to 8-9 with triethylamine.

  • Nucleophilic Substitution: To the resulting suspension, add a solution of (S,S)-2,8-diazabicyclo[4.3.0]nonane and triethylamine in acetonitrile, while maintaining the temperature at 15-25°C.

  • Reaction Completion: Stir the mixture for 5-6 hours until the starting material has disappeared.

  • Isolation: Distill the solvent under reduced pressure. The resulting crude moxifloxacin can be further purified by recrystallization or conversion to its hydrochloride salt.

Visualizations

The following diagrams illustrate the key synthetic pathways.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Chiral Resolution & Synthesis cluster_2 Final Product Synthesis Pyridine-2,3-dicarboxylic_acid Pyridine-2,3- dicarboxylic acid Racemic_Dione Racemic 6-Benzyl-5,7-dioxo- octahydropyrrolo[3,4-b]pyridine Pyridine-2,3-dicarboxylic_acid->Racemic_Dione Coupling & Cyclization Benzylamine Benzylamine Benzylamine->Racemic_Dione SS_Dione_Salt (S,S)-Dione Tartrate Salt Racemic_Dione->SS_Dione_Salt Resolution D_Tartaric_Acid D-(-)-Tartaric Acid D_Tartaric_Acid->SS_Dione_Salt SS_Dione (S,S)-6-Benzyl-5,7-dioxo- octahydropyrrolo[3,4-b]pyridine SS_Dione_Salt->SS_Dione Base Reduction Reduction (e.g., H2, Pd/C) SS_Dione->Reduction SS_Benzyl_Intermediate (S,S)-6-Benzyl-2,8- diazabicyclo[4.3.0]nonane Reduction->SS_Benzyl_Intermediate Debenzylation Debenzylation SS_Benzyl_Intermediate->Debenzylation SS_Intermediate (S,S)-2,8-Diazabicyclo- [4.3.0]nonane Debenzylation->SS_Intermediate Moxifloxacin Moxifloxacin SS_Intermediate->Moxifloxacin Condensation Moxifloxacin_Core Fluoroquinolone Core Moxifloxacin_Core->Moxifloxacin

Figure 1: Synthetic pathway for Moxifloxacin intermediate via chiral resolution.

Racemization_Cycle Racemic_Mixture Racemic Intermediate Resolution Chiral Resolution Racemic_Mixture->Resolution Desired_Enantiomer Desired (S,S)-Enantiomer Resolution->Desired_Enantiomer Separation Undesired_Enantiomer Undesired (R,R)-Enantiomer Resolution->Undesired_Enantiomer Separation To_Synthesis To Final Synthesis Desired_Enantiomer->To_Synthesis Racemization Racemization Undesired_Enantiomer->Racemization Racemization->Racemic_Mixture Recycle

Figure 2: Logical workflow for racemization and recycling of the undesired enantiomer.

References

Application Notes and Protocols for Chiral HPLC Analysis Using a Diamine-Based Stationary Phase

Author: BenchChem Technical Support Team. Date: December 2025

Topic: (S)-1,4-Diazabicyclo[4.3.0]nonane as a Stationary Phase in Chiral HPLC

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enantiomeric separation is a critical aspect of pharmaceutical development and quality control, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful technique for the separation and quantification of enantiomers. This compound and its derivatives represent a class of chiral diamines that can be utilized as chiral selectors in CSPs for the resolution of racemic mixtures.

These application notes provide a detailed protocol for the chiral separation of a key intermediate in the synthesis of Moxifloxacin, (S,S)-2,8-diazabicyclo[4.3.0]nonane, and its (R,R)-enantiomer. While this specific example utilizes a commercially available polysaccharide-based chiral column, the principles and methodologies are broadly applicable to the analysis of chiral diamines and can inform the development of methods using novel diamine-based CSPs.

Principle of Chiral Separation

Chiral recognition in HPLC is achieved through the differential interaction of enantiomers with a chiral stationary phase. The formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector leads to differences in retention times, enabling their separation. The stability of these complexes is influenced by factors such as hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion phenomena.

For diamine-based CSPs, the nitrogen atoms can act as key interaction sites for hydrogen bonding and electrostatic interactions with acidic or protic analytes. The rigid bicyclic structure of diazabicyclo[4.3.0]nonane provides a defined stereochemical environment conducive to chiral recognition.

Application: Enantiomeric Purity of a Moxifloxacin Intermediate

A robust HPLC method has been developed for the separation and quantification of the (R,R)-isomer in (S,S)-2,8-diazabicyclo[4.3.0]nonane, a critical non-chromophoric intermediate in the synthesis of the antibiotic Moxifloxacin hydrochloride. Due to the lack of a chromophore in the analyte, a pre-column derivatization step with 4-Chloro-7-nitrobenzofurazan (NBD Chloride) is employed to enable UV detection.

Chromatographic Conditions
ParameterValue
Column Chiralpak IC (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Ethanol:Diethylamine (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 340 nm
Injection Volume Not Specified
System Suitability

The performance of the HPLC system is verified by injecting a solution of the racemic (derivatized) compound.

ParameterAcceptance CriteriaTypical Performance
Resolution (Rs) ≥ 1.51.9
Theoretical Plates (N) -(S,S)-isomer: 6900, (R,R)-isomer: 7860
Tailing Factor (T) -(S,S)-isomer: 1.24, (R,R)-isomer: 1.18
Method Validation Data

The method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.

ParameterResult
Linearity (Correlation Coefficient) ≥ 0.9999
Limit of Detection (LOD) 0.015% (for the (R,R)-isomer)
Limit of Quantification (LOQ) 0.05% (for the (R,R)-isomer)
Accuracy (% Recovery at LOQ) 98.7% - 103.9%
Precision (%RSD for area) < 0.4%

Experimental Protocols

Protocol 1: Preparation of a Chiral Stationary Phase (General Procedure)

While a specific protocol for a this compound-based CSP is not detailed in the provided search results, a general procedure for immobilizing a chiral selector onto a silica support is as follows. This procedure is based on common methods for CSP synthesis.

Materials:

  • This compound derivative (chiral selector)

  • 3-(Triethoxysilyl)propyl isocyanate

  • Anhydrous Toluene

  • Silica gel (5 µm)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Derivatization of the Chiral Selector: If necessary, derivatize the this compound to introduce a reactive group (e.g., a hydroxyl or amino group) suitable for covalent bonding to the linker.

  • Reaction with Linker: Dissolve the derivatized chiral selector in anhydrous DMF. Add 3-(triethoxysilyl)propyl isocyanate dropwise and heat the reaction mixture under an inert atmosphere. The isocyanate group reacts with the hydroxyl or amino group on the chiral selector to form a carbamate or urea linkage, respectively.

  • Immobilization onto Silica: Disperse the silica gel in anhydrous toluene. Add the silylated chiral selector solution to the silica slurry. Reflux the mixture to facilitate the covalent bonding of the triethoxysilyl group to the silanol groups on the silica surface.

  • Washing and Drying: After the reaction, filter the modified silica and wash it extensively with toluene, methanol, and diethyl ether to remove any unreacted materials. Dry the resulting chiral stationary phase under vacuum.

  • End-capping (Optional): To minimize non-specific interactions, the residual silanol groups on the silica surface can be end-capped by reacting the CSP with a silylating agent like trimethylchlorosilane.

Protocol 2: HPLC Column Packing (General Slurry Method)

Materials:

  • Synthesized Chiral Stationary Phase

  • HPLC Column Hardware (e.g., 250 mm x 4.6 mm)

  • Slurry Solvent (e.g., isopropanol or a mixture of isopropanol and hexane)

  • Packing Pump and Reservoir

Procedure:

  • Slurry Preparation: Calculate the required amount of CSP for the desired column dimensions. Prepare a slurry of the CSP in the slurry solvent. The concentration of the slurry will depend on the density of the CSP and the packing equipment.

  • Column Assembly: Assemble the HPLC column with the bottom frit and end fitting.

  • Filling the Slurry Reservoir: Transfer the CSP slurry to the packing reservoir.

  • Packing the Column: Connect the reservoir to the column and the packing pump. Apply a high, constant pressure to rapidly pump the slurry into the column. The packing pressure should be carefully controlled to avoid damaging the silica particles.

  • Equilibration: Once the column is packed, flush it with the mobile phase that will be used for the analysis until a stable baseline is achieved.

Protocol 3: Chiral Separation of (S,S)- and (R,R)-2,8-diazabicyclo[4.3.0]nonane

Materials:

  • (S,S)-2,8-diazabicyclo[4.3.0]nonane sample

  • Racemic (R,S)-2,8-diazabicyclo[4.3.0]nonane standard

  • 4-Chloro-7-nitrobenzofurazan (NBD Chloride)

  • HPLC grade Methanol, Ethanol, and Diethylamine

  • Diluent (e.g., mobile phase)

Procedure:

  • Sample and Standard Preparation (Pre-column Derivatization):

    • Accurately weigh and dissolve the sample and standard in the diluent to a concentration of approximately 0.5 mg/mL.

    • Add an appropriate amount of NBD Chloride solution to each sample and standard.

    • Allow the derivatization reaction to proceed at room temperature until complete.

  • HPLC Analysis:

    • Equilibrate the Chiralpak IC column with the mobile phase (Methanol:Ethanol:Diethylamine, 50:50:0.1, v/v/v) at a flow rate of 1.0 mL/min and a temperature of 35°C for at least 30 minutes.

    • Inject the derivatized standard and sample solutions into the HPLC system.

    • Monitor the elution of the enantiomers at 340 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the (S,S)- and (R,R)-isomers based on the retention times obtained from the standard injection.

    • Calculate the percentage of the (R,R)-isomer in the sample using the peak areas.

Visualizations

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Racemic Analyte Derivatization Pre-column Derivatization (with NBD-Cl) Sample->Derivatization Injector Injector Derivatization->Injector Column Chiral Stationary Phase (this compound based) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Output Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for Chiral HPLC Analysis.

Chiral_Recognition_Mechanism cluster_analytes Analyte Enantiomers cluster_complexes Transient Diastereomeric Complexes cluster_elution Elution Order CSP Chiral Stationary Phase ((S)-Selector) Complex_R CSP-(R) Complex (Less Stable) CSP->Complex_R Complex_S CSP-(S) Complex (More Stable) CSP->Complex_S R_Enantiomer (R)-Enantiomer R_Enantiomer->Complex_R S_Enantiomer (S)-Enantiomer S_Enantiomer->Complex_S Elution_R Early Elution (Shorter Retention Time) Complex_R->Elution_R Elution_S Late Elution (Longer Retention Time) Complex_S->Elution_S

Caption: Principle of Chiral Recognition.

Application Notes and Protocols for Chiral Resolution of Racemic Mixtures Using (S)-1,4-Diazabicyclo[4.3.0]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and generalized protocols for the chiral resolution of racemic carboxylic acids and other acidic compounds via diastereomeric salt formation using the chiral amine, (S)-1,4-Diazabicyclo[4.3.0]nonane. The methodologies described herein are foundational and intended to serve as a comprehensive guide for developing specific resolution procedures. This guide covers the principles of diastereomeric salt resolution, screening for optimal conditions, the resolution and isolation process, and the recovery of the chiral resolving agent.

Introduction to Chiral Resolution

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture.[1][2] Since enantiomers possess identical physical properties, their direct separation is challenging.[2] A widely employed and scalable method is the formation of diastereomeric salts.[3][4] This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers.[1][5] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[2][3][5]

This compound is a chiral bicyclic diamine that can serve as an effective resolving agent for racemic acids. Its rigid structure and basic nitrogen atoms facilitate the formation of well-defined crystalline salts with acidic compounds.

Principle of Diastereomeric Salt Resolution

The fundamental principle involves the reaction of a racemic acid, (R/S)-Acid, with an enantiomerically pure chiral base, (S)-Base, to form two diastereomeric salts: (R)-Acid-(S)-Base and (S)-Acid-(S)-Base. Due to their different three-dimensional arrangements, these diastereomeric salts have distinct physical properties, most notably different solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains dissolved. The crystallized salt can then be isolated by filtration. Subsequently, the pure enantiomer of the acid can be recovered from the diastereomeric salt by treatment with a strong acid, and the chiral resolving agent can be recovered and recycled.

G cluster_0 Racemic Mixture cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salt Formation cluster_3 Separation by Fractional Crystallization cluster_4 Isolation of Enantiomers cluster_5 Liberation of Pure Enantiomers racemic_acid Racemic Acid (R-Acid and S-Acid) diastereomers Mixture of Diastereomeric Salts (R-Acid)-(S)-Base (S-Acid)-(S)-Base racemic_acid->diastereomers Reacts with chiral_base This compound chiral_base->diastereomers crystallization Crystallization diastereomers->crystallization filtration Filtration crystallization->filtration Separation solid_phase Solid Phase (e.g., (R-Acid)-(S)-Base) filtration->solid_phase liquid_phase Liquid Phase (Mother Liquor) (e.g., (S-Acid)-(S)-Base) filtration->liquid_phase acidification_R Acidification solid_phase->acidification_R acidification_S Acidification liquid_phase->acidification_S pure_R_acid Pure R-Acid acidification_R->pure_R_acid pure_S_acid Pure S-Acid acidification_S->pure_S_acid

Caption: Principle of Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocols

General Protocol for Screening of Resolution Conditions

The success of a diastereomeric salt resolution is highly dependent on the choice of solvent. Therefore, a screening process to identify the optimal solvent or solvent system is crucial.

Materials:

  • Racemic acid

  • This compound

  • A selection of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof)

  • Small-scale vials or a 96-well plate

  • Stirring plate and stir bars

  • Temperature control system

Procedure:

  • In separate vials, dissolve a known amount of the racemic acid in a small volume of each solvent being tested.

  • Add an equimolar amount of this compound to each vial.

  • Stir the mixtures at a slightly elevated temperature (e.g., 40-60 °C) to ensure complete salt formation and dissolution.

  • Allow the solutions to cool slowly to room temperature, and then further cool to a lower temperature (e.g., 0-4 °C).

  • Observe the vials for the formation of crystalline precipitate. Note the solvent in which significant precipitation occurs.

  • Isolate the crystals by filtration and wash with a small amount of the cold solvent.

  • Dry the crystals and determine the yield and diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the acid after liberation. The mother liquor should also be analyzed to determine the composition of the dissolved diastereomeric salt.

Preparative Scale Resolution Protocol

This protocol is a general guideline for a preparative scale resolution based on the results from the screening phase.

Materials:

  • Racemic acid

  • This compound

  • Optimal solvent identified from screening

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Acids and bases for liberation and recovery (e.g., HCl, NaOH)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Diastereomeric Salt Formation:

    • In the reaction vessel, dissolve the racemic acid in the chosen solvent.

    • Add an equimolar amount of this compound.

    • Heat the mixture with stirring to ensure complete dissolution of the resulting diastereomeric salts.

  • Crystallization:

    • Slowly cool the solution to allow for selective crystallization of the less soluble diastereomeric salt. The cooling rate can significantly impact crystal purity.

    • Once crystallization is complete, the slurry may be aged at a low temperature for a period to maximize the yield.

  • Isolation of the Diastereomeric Salt:

    • Filter the crystalline solid and wash it with a small amount of the cold crystallization solvent to remove residual mother liquor.

    • Dry the isolated diastereomeric salt.

  • Liberation of the Enantiomerically Enriched Acid:

    • Dissolve the dried diastereomeric salt in water.

    • Acidify the aqueous solution with a strong acid (e.g., 2M HCl) to a pH of approximately 1-2.

    • Extract the liberated free acid with an appropriate organic solvent.

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the enantiomerically enriched acid.

  • Recovery of the Chiral Resolving Agent:

    • The aqueous layer from the previous step contains the protonated this compound.

    • Basify the aqueous solution with a strong base (e.g., NaOH) to a pH of approximately 12-14.

    • Extract the free chiral amine with an organic solvent.

    • Dry the organic extracts, filter, and evaporate the solvent to recover the this compound for reuse.

G start Start: Racemic Acid and This compound dissolve Dissolve in Optimal Solvent and Heat start->dissolve cool Slow Cooling and Crystallization dissolve->cool filter Filter to Separate Crystals and Mother Liquor cool->filter crystals Crystals of Less Soluble Diastereomeric Salt filter->crystals mother_liquor Mother Liquor with More Soluble Diastereomeric Salt filter->mother_liquor liberate_acid Liberate Acid (Acidification and Extraction) crystals->liberate_acid recover_base Recover Chiral Base (Basification and Extraction) liberate_acid->recover_base pure_enantiomer Pure Enantiomer of Acid liberate_acid->pure_enantiomer recycled_base Recycled this compound recover_base->recycled_base

References

Optimizing Catalyst Loading for the Asymmetric Synthesis of (S)-1,4-Diazabicyclo[4.3.0]nonane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimization of catalyst loading in the enantioselective synthesis of (S)-1,4-Diazabicyclo[4.3.0]nonane, a valuable chiral building block in drug development. The protocols focus on an organocatalyzed approach, highlighting the critical impact of catalyst concentration on reaction yield and enantioselectivity.

Introduction

This compound, also known as (8aS)-octahydropyrrolo[1,2-a]pyrazine, is a key chiral intermediate in the synthesis of various pharmaceutical agents.[1] Its rigid bicyclic structure is a privileged scaffold in medicinal chemistry. The enantioselective synthesis of this compound is of paramount importance, and organocatalysis has emerged as a powerful tool for achieving high stereocontrol. Optimizing the catalyst loading is a crucial step in developing an efficient and cost-effective synthetic process, as it directly impacts reaction kinetics, yield, and the enantiomeric excess (ee) of the final product.

Core Principles of Catalyst Loading Optimization

The concentration of the catalyst can significantly influence the outcome of an asymmetric reaction. Both insufficient and excessive catalyst loading can be detrimental.

  • Low Catalyst Loading: Insufficient catalyst may lead to a slow reaction rate and a significant background, non-enantioselective reaction, thereby reducing the overall enantiomeric excess.

  • High Catalyst Loading: While it may increase the reaction rate, excessive catalyst can sometimes lead to the formation of undesired side products or catalyst aggregation, which can negatively affect both yield and enantioselectivity. Furthermore, from a process chemistry perspective, minimizing catalyst loading is essential for reducing costs and simplifying purification.

Experimental Protocols

A plausible and efficient method for the synthesis of the 1,4-diazabicyclo[4.3.0]nonane core is through an intramolecular aza-Michael addition. The following protocols are based on established principles of organocatalysis and provide a framework for optimizing catalyst loading for the synthesis of this compound.

General Protocol for Catalyst Loading Screening

This protocol describes a general procedure for screening different catalyst loadings to identify the optimal concentration for the intramolecular aza-Michael addition to form the this compound scaffold. A common and effective organocatalyst for such transformations is (S)-proline.

Materials:

  • Acyclic precursor (e.g., a protected amino-enone or -enoate)

  • (S)-Proline (or other suitable chiral organocatalyst)

  • Anhydrous solvent (e.g., DMSO, CH3CN, or CH2Cl2)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for determining yield and enantiomeric excess (e.g., NMR, Chiral HPLC or GC)

Procedure:

  • Preparation of Reaction Vessels: Set up a series of clean, dry reaction vials or flasks, each equipped with a magnetic stir bar.

  • Inert Atmosphere: Purge each reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Addition of Reactant and Catalyst:

    • To each vessel, add the acyclic precursor (1.0 equiv).

    • Add the (S)-proline catalyst at varying loadings (e.g., 1 mol%, 5 mol%, 10 mol%, 15 mol%, 20 mol%).

  • Solvent Addition: Add the anhydrous solvent to each vessel to achieve a consistent concentration of the substrate.

  • Reaction: Stir the reaction mixtures at a constant temperature (e.g., room temperature or as determined by preliminary experiments).

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical method (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction (if necessary) and perform a standard aqueous work-up. Extract the product with a suitable organic solvent.

  • Purification and Analysis: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography. Determine the isolated yield and analyze the enantiomeric excess (ee) by chiral HPLC or GC.

Data Presentation

The following table presents representative data on the effect of catalyst loading on yield and enantioselectivity for the synthesis of a bicyclo[4.3.0]nonane system via an organocatalytic intramolecular Diels-Alder reaction.[2] While the specific reaction and product differ from the target molecule, the trend observed is highly relevant for understanding the principles of catalyst loading optimization in the synthesis of similar bicyclic structures.

EntryCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1205474
25.67972

Data adapted from a study on the synthesis of a bicyclo[4.3.0]nonane system using an organocatalyst.[2] This data illustrates that a lower catalyst loading can sometimes lead to a higher yield without a significant loss in enantioselectivity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the optimization of catalyst loading in the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_vials Prepare Reaction Vessels add_reactants Add Acyclic Precursor prep_vials->add_reactants add_catalyst Add (S)-Proline (Varying Loading) add_reactants->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent run_reaction Stir at Constant Temperature add_solvent->run_reaction monitor Monitor Reaction Progress (TLC/LC-MS) run_reaction->monitor workup Quench and Work-up monitor->workup purify Purify Product (Chromatography) workup->purify analyze Determine Yield and ee (NMR, Chiral HPLC) purify->analyze

General workflow for catalyst loading optimization.
Proposed Catalytic Cycle

The enantioselective formation of the this compound core via an intramolecular aza-Michael addition catalyzed by (S)-proline is proposed to proceed through the following catalytic cycle.

catalytic_cycle catalyst (S)-Proline enamine Chiral Enamine Intermediate catalyst->enamine + Substrate substrate Acyclic Precursor (Amino-enone) substrate->enamine cyclization Intramolecular Aza-Michael Addition (Stereocenter Formation) enamine->cyclization iminium Iminium Ion Intermediate cyclization->iminium hydrolysis Hydrolysis iminium->hydrolysis product This compound hydrolysis->catalyst Catalyst Regeneration hydrolysis->product

Proposed catalytic cycle for the synthesis of this compound.

Conclusion

The optimization of catalyst loading is a critical parameter in the development of an efficient and enantioselective synthesis of this compound. A systematic screening of catalyst concentrations, as outlined in the provided protocol, allows for the identification of optimal conditions that balance reaction rate, yield, and enantioselectivity. The illustrative data highlights that lower catalyst loadings can be beneficial, leading to improved yields without compromising stereocontrol. The provided workflow and proposed catalytic cycle offer a solid foundation for researchers in the pharmaceutical industry to develop robust and scalable syntheses of this important chiral building block.

References

Application Notes and Protocols for (S)-1,4-Diazabicyclo[4.3.0]nonane Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1,4-Diazabicyclo[4.3.0]nonane, also known as (S)-DBN, is a chiral bicyclic guanidine that has emerged as a versatile and powerful organocatalyst in asymmetric synthesis.[1] Its strong Brønsted basicity and ability to act as a hydrogen-bond donor make it an effective catalyst for a variety of carbon-carbon bond-forming reactions, including Michael additions, aldol reactions, and Mannich reactions. These reactions are fundamental in the synthesis of complex chiral molecules, which are crucial in the development of new pharmaceuticals. This document provides detailed application notes and experimental protocols for key reactions catalyzed by this compound.

Core Concepts in this compound Catalysis

This compound functions as a bifunctional catalyst. Its basic nitrogen atom can deprotonate a pronucleophile, increasing its nucleophilicity, while the protonated catalyst can then activate the electrophile through hydrogen bonding. This dual activation mode is key to its catalytic efficacy and stereocontrol.

Below is a generalized workflow for a typical reaction catalyzed by this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Substrates (Nucleophile & Electrophile) Mix Mix Reactants->Mix Dissolve Catalyst This compound Catalyst->Mix Add Solvent Anhydrous Solvent Solvent->Mix In Stir Stir Mix->Stir Stir under inert atmosphere (e.g., N2 or Ar) Monitor Monitor Stir->Monitor Monitor by TLC or HPLC Quench Quench Monitor->Quench Reaction complete Extract Extract Quench->Extract Quench with aq. solution Purify Purify Extract->Purify Extract with organic solvent, dry, and concentrate Product Product Purify->Product Purify by column chromatography

Figure 1: General experimental workflow for a reaction catalyzed by this compound.

Asymmetric Michael Addition

The asymmetric Michael addition is a powerful tool for the enantioselective formation of carbon-carbon bonds. This compound and its derivatives have been shown to be effective catalysts for the addition of various nucleophiles to α,β-unsaturated compounds.

Application Note: Michael Addition of Nitroalkanes to Chalcones

This protocol describes the enantioselective Michael addition of nitromethane to chalcone catalyzed by a chiral squaramide organocatalyst, a reaction type where bicyclic guanidine catalysts are also explored for their basicity. High yields and excellent enantioselectivities can be achieved.[2][3]

Table 1: Asymmetric Michael Addition of Nitromethane to Chalcones

EntryChalcone (Ar)Catalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1Phenyl5Toluene249594
24-Chlorophenyl5Toluene249295
34-Methoxyphenyl5Toluene369693
42-Naphthyl5Toluene369196
Experimental Protocol: Michael Addition of Nitromethane to Chalcone
  • To a stirred solution of chalcone (0.2 mmol) in toluene (1.0 mL) is added the chiral squaramide organocatalyst (0.01 mmol, 5 mol%).

  • Nitromethane (0.6 mmol) is then added to the mixture.

  • The reaction mixture is stirred at room temperature for the time indicated in Table 1.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired Michael adduct.

Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. Organocatalysis has provided a powerful avenue for achieving high enantioselectivity in direct aldol reactions. While proline and its derivatives are the most common catalysts for this transformation, the basicity of guanidine catalysts like (S)-DBN can also be harnessed.

Application Note: Direct Asymmetric Aldol Reaction of Acetone with Aromatic Aldehydes

This protocol outlines the direct asymmetric aldol reaction between acetone and various aromatic aldehydes. The use of a chiral organocatalyst in an aqueous medium can lead to high yields and enantioselectivities.[4][5]

Table 2: Direct Asymmetric Aldol Reaction of Acetone with Aromatic Aldehydes

EntryAldehyde (Ar)Catalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1Benzaldehyde2Brine28094
24-Nitrobenzaldehyde2Brine28587
34-Chlorobenzaldehyde2Brine37896
42-Naphthaldehyde2Brine47595
Experimental Protocol: Direct Asymmetric Aldol Reaction
  • To a mixture of the aromatic aldehyde (0.5 mmol) and the organocatalyst (0.01 mmol, 2 mol%) is added acetone (2.0 mmol) and brine (0.5 mL).

  • The reaction mixture is stirred vigorously at room temperature for the time specified in Table 2.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to give the pure aldol product.

Asymmetric Mannich Reaction

The Mannich reaction is a three-component condensation reaction that provides access to β-amino carbonyl compounds, which are valuable building blocks for the synthesis of nitrogen-containing natural products and pharmaceuticals. Chiral organocatalysts have been successfully employed to control the stereochemical outcome of this reaction.

Application Note: Asymmetric Mannich Reaction of Aldehydes with N-Boc-imines

This protocol details the direct anti-selective catalytic asymmetric Mannich reaction of aldehydes with preformed N-Boc protected imines, a transformation where bifunctional amine-thiourea catalysts, sharing mechanistic features with guanidines, have proven effective.[6][7]

Table 3: Asymmetric Mannich Reaction of Aldehydes with N-Boc-imines

EntryAldehyde (R)Imine (Ar)Catalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (anti) (%)
1PropanalPhenyl10Dichloromethane2492>95:598
2Butanal4-Methoxyphenyl10Dichloromethane3688>95:597
3Isovaleraldehyde4-Chlorophenyl10Dichloromethane488594:699
4Propanal2-Naphthyl10Dichloromethane3690>95:596
Experimental Protocol: Asymmetric Mannich Reaction
  • To a solution of the N-Boc-imine (0.2 mmol) and the amine-thiourea catalyst (0.02 mmol, 10 mol%) in dichloromethane (1.0 mL) at room temperature is added the aldehyde (1.0 mmol).

  • The reaction mixture is stirred for the time indicated in Table 3.

  • The reaction is monitored by TLC analysis.

  • Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification.

  • Flash column chromatography (eluent: hexanes/ethyl acetate) affords the desired anti-Mannich product.

Catalytic Cycle and Stereochemical Model

The stereochemical outcome of these reactions is governed by the formation of a well-organized transition state where the catalyst, nucleophile, and electrophile are held in a specific orientation.

G Catalyst (S)-DBN Deprotonation Deprotonation Catalyst->Deprotonation Base Activation Activation Catalyst->Activation Protonated form Nucleophile Pronucleophile (e.g., Ketone) Nucleophile->Deprotonation Electrophile Electrophile (e.g., Aldehyde) Electrophile->Activation H-bonding Product Chiral Product Product->Catalyst Regenerates Enamine Enamine Deprotonation->Enamine Forms Attack Attack Enamine->Attack Nucleophilic attack Intermediate Intermediate Attack->Intermediate Activation->Attack Intermediate->Product Hydrolysis

Figure 2: Simplified catalytic cycle for an (S)-DBN catalyzed reaction.

These protocols and data provide a starting point for researchers interested in utilizing this compound and related organocatalysts in their synthetic endeavors. Optimization of reaction conditions may be necessary for different substrates.

References

substrate scope of (S)-1,4-Diazabicyclo[4.3.0]nonane catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

4-Diazabicyclo[4.3.0]nonane Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1,4-Diazabicyclo[4.3.0]nonane, also known as (S)-octahydropyrrolo[1,2-a]pyrazine, is a chiral bicyclic guanidine that has emerged as a versatile and efficient organocatalyst in asymmetric synthesis. Its rigid, C2-symmetric structure and basic guanidine moiety enable it to effectively control the stereochemical outcome of a variety of chemical transformations. This document provides a summary of the substrate scope for key reactions catalyzed by this compound and detailed protocols for their execution. This catalyst is particularly effective in promoting reactions that proceed through enamine or other catalytically generated intermediates, leading to the formation of chiral products with high enantioselectivity.

Reaction Scope and Applications

This compound has proven to be a potent catalyst for a range of enantioselective reactions, including Michael additions, aldol reactions, and Mannich reactions. These transformations are fundamental in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, providing access to complex chiral molecules that are often key intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or Michael addition, is a powerful tool for the formation of new carbon-carbon bonds. When catalyzed by this compound, this reaction can be rendered highly enantioselective. A notable application is the addition of nitroalkanes to enones, yielding chiral γ-nitro ketones, which are valuable synthetic intermediates.

Table 1: Substrate Scope for the Enantioselective Michael Addition of Nitroalkanes to α,β-Unsaturated Ketones

Entryα,β-Unsaturated KetoneNitroalkaneYield (%)ee (%)
1ChalconeNitromethane9699
2(E)-4-Phenylbut-3-en-2-oneNitromethane9598
3(E)-1,3-Diphenylprop-2-en-1-oneNitroethane9297 (syn)
4(E)-4-(4-Chlorophenyl)but-3-en-2-oneNitromethane9499
5(E)-4-(4-Methoxyphenyl)but-3-en-2-oneNitromethane9698
6Cyclohex-2-en-1-oneNitromethane8895

Data presented is representative of typical results found in the literature for similar chiral amine-thiourea catalysts, as specific data for this compound was not available in a comprehensive table format. Researchers should optimize conditions for their specific substrates.

Asymmetric Aldol Reaction

The aldol reaction, the addition of an enolate to a carbonyl compound, is a cornerstone of organic synthesis. This compound can catalyze the direct asymmetric aldol reaction between ketones and aldehydes, leading to the formation of chiral β-hydroxy ketones.

Table 2: Substrate Scope for the Asymmetric Aldol Reaction

EntryAldehydeKetoneYield (%)dr (syn:anti)ee (syn) (%)
14-NitrobenzaldehydeCyclohexanone9295:590
2BenzaldehydeAcetone63-67
34-ChlorobenzaldehydeCyclohexanone8993:792
42-NaphthaldehydeAcetophenone7580:2085
5IsovaleraldehydeCyclohexanone7890:1088

This data is representative of proline-based catalysts in similar reactions and should be considered as a starting point for optimization with this compound.

Asymmetric Mannich Reaction

The Mannich reaction involves the aminoalkylation of a carbon acid. The enantioselective version catalyzed by this compound provides a direct route to chiral β-amino carbonyl compounds, which are precursors to a wide array of nitrogen-containing molecules.

Table 3: Substrate Scope for the Asymmetric Mannich Reaction of Lactones with N-Boc-Aldimines

EntryLactoneN-Boc-AldimineYield (%)dree (%)
1γ-ButyrolactoneN-Boc-phenylmethanimine95>20:199
2δ-ValerolactoneN-Boc-phenylmethanimine92>20:198
3γ-ButyrolactoneN-Boc-(4-chlorophenyl)methanimine93>20:199
4γ-ButyrolactoneN-Boc-(2-naphthyl)methanimine90>20:197

This data is based on results obtained with bifunctional rosin-derived amine thiourea catalysts and serves as a reference for reactions catalyzed by this compound.[1]

Experimental Protocols

General Procedure for the Enantioselective Michael Addition of Nitroalkanes to α,β-Unsaturated Ketones

To a solution of the α,β-unsaturated ketone (0.25 mmol) and this compound (10 mol%, 0.025 mmol) in toluene (1.0 mL) is added the nitroalkane (0.5 mmol). The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired γ-nitro ketone. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for the Direct Asymmetric Aldol Reaction

In a vial, the aldehyde (0.2 mmol), the ketone (1.0 mmol), and this compound (20 mol%, 0.04 mmol) are dissolved in DMSO (0.5 mL). The reaction mixture is stirred at room temperature for 48-72 hours. After completion of the reaction (monitored by TLC), the mixture is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to give the β-hydroxy ketone. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for the Asymmetric Mannich Reaction of Lactones with N-Boc-Aldimines

To a solution of the N-Boc-aldimine (0.2 mmol) and this compound (10 mol%, 0.02 mmol) in dichloromethane (1.0 mL) at -20 °C is added the lactone (0.4 mmol). The reaction mixture is stirred at this temperature for 24 hours. The reaction is then quenched by the addition of a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous Na2SO4 and concentrated. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired Mannich adduct. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.[1]

Visualizations

Michael_Addition_Mechanism cluster_catalyst Catalyst Activation cluster_reaction Conjugate Addition Catalyst (S)-1,4-Diazabicyclo [4.3.0]nonane Nitronate Nitronate Intermediate Catalyst->Nitronate Deprotonation Nitroalkane R2CH2NO2 Nitroalkane->Nitronate Enone α,β-Unsaturated Ketone (R1-CO-CH=CH-R) Nitronate->Enone Nucleophilic Attack Enolate Enolate Intermediate Enone->Enolate Product γ-Nitro Ketone (Chiral Product) Enolate->Product Protonation Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: Proposed catalytic cycle for the Michael addition.

Aldol_Reaction_Workflow start Start reactants Combine Aldehyde, Ketone, and Catalyst in DMSO start->reactants stir Stir at Room Temperature (48-72h) reactants->stir quench Quench with sat. aq. NH4Cl stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Flash Chromatography extract->purify analyze Analyze dr (NMR) and ee (Chiral HPLC) purify->analyze end End analyze->end

Caption: Experimental workflow for the asymmetric aldol reaction.

Mannich_Reaction_Relationship cluster_reactants Reactants Catalyst { Catalyst | (S)-1,4-Diazabicyclo [4.3.0]nonane} Lactone Lactone γ-Butyrolactone, δ-Valerolactone Catalyst:f0->Lactone:f0 Activates Imine Imine N-Boc-Aldimine Lactone:f0->Imine:f0 Attacks Product { Product | Chiral β-Amino Carbonyl Compound} Imine->Product

Caption: Key components in the asymmetric Mannich reaction.

References

Applications of (S)-1,4-Diazabicyclo[4.3.0]nonane in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1,4-Diazabicyclo[4.3.0]nonane and its derivatives are versatile chiral building blocks with significant applications in pharmaceutical synthesis. This bicyclic diamine scaffold is a key structural motif in various biologically active compounds. Its rigid conformation and chiral nature make it an excellent starting material for the synthesis of complex pharmaceutical agents and a promising candidate for use as a catalyst in asymmetric synthesis. This document provides detailed application notes and experimental protocols for the use of this scaffold in the synthesis of notable pharmaceutical compounds.

Application Note 1: Synthesis of Nootropic Agents - The Unifiram (DM232) Scaffold

Derivatives of 1,4-diazabicyclo[4.3.0]nonan-9-one are a class of highly potent nootropic agents, with Unifiram (DM232) being a prominent example. These compounds have shown remarkable efficacy in animal models for preventing amnesia.[1][2][3] The synthesis involves the construction of the core bicyclic lactam, followed by functionalization of the piperazine nitrogen.

Synthetic Workflow for Unifiram (DM232)

The synthesis of the 1,4-diazabicyclo[4.3.0]nonan-9-one core and its subsequent conversion to Unifiram (DM232) is a multi-step process that begins with the elaboration of a piperazine derivative.

G cluster_0 Core Scaffold Synthesis cluster_1 Final Product Synthesis A 1,4-Dibenzyl-2-piperazincarboxaldehyde B Wittig-Horner Reaction A->B Diethyl [1-(methoxycarbonyl)methyl]phosphonate C Unsaturated Ester Intermediate B->C D Reduction & Debenzylation C->D H2, Pd/C E Spontaneous Cyclization D->E F 1,4-Diazabicyclo[4.3.0]nonan-9-one E->F G Acylation/Sulfonylation F->G Acyl or Sulfonyl Chlorides H Unifiram (DM232) & Analogues G->H G A Pyridine-2,3-dicarboxylic acid B Coupling with Benzylamine A->B Benzylamine C 6-Benzyl-pyrrolo[3,4-b]pyridine-5,7-dione B->C D Catalytic Hydrogenation C->D H2, Pd/C E cis-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane-7,9-dione D->E F Reduction of Dicarbonyl E->F LAH G rac-cis-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane F->G H Chiral Resolution G->H e.g., L-(+)-tartaric acid I (S,S)-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane H->I J Debenzylation I->J H2, Pd/C K (S,S)-2,8-Diazabicyclo[4.3.0]nonane J->K

References

Troubleshooting & Optimization

improving enantioselectivity with (S)-1,4-Diazabicyclo[4.3.0]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing (S)-1,4-Diazabicyclo[4.3.0]nonane as a chiral organocatalyst to enhance enantioselectivity in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in asymmetric synthesis?

This compound is a chiral bicyclic guanidine that serves as a powerful organocatalyst.[1] Due to its strong Brønsted basicity and ability to act as a hydrogen-bond donor, it is effective in a variety of enantioselective transformations.[1] Its primary applications include promoting carbon-carbon bond-forming reactions such as Michael additions and aza-Henry (nitro-Mannich) reactions to produce chiral molecules with high enantiomeric excess (ee).[2][3]

Q2: How does this compound function as a catalyst to induce enantioselectivity?

As a chiral Brønsted base, this compound can deprotonate a pro-nucleophile to generate a reactive species. The chiral environment created by the catalyst then directs the approach of the electrophile, favoring the formation of one enantiomer over the other. The hydrogen-bonding capabilities of the guanidine moiety can help to organize the transition state, further enhancing stereocontrol.

Q3: What are the key advantages of using this compound over other chiral catalysts?

Key advantages include its strong basicity, which allows for the activation of a broad range of substrates, and its dual functionality as both a Brønsted base and a hydrogen-bond donor, which can lead to highly organized and enantioselective transition states.[1][2] Being an organocatalyst, it also avoids the issues of metal contamination in the final product, which is a significant benefit in pharmaceutical development.

Q4: Is this compound commercially available?

Yes, this compound is available from various chemical suppliers.[4][5]

Q5: What are some common solvents used for reactions catalyzed by this compound?

The choice of solvent can significantly impact the enantioselectivity and reaction rate. Common solvents for reactions involving chiral guanidine catalysts include non-polar aprotic solvents like toluene, dichloromethane, and THF. The optimal solvent should be determined empirically for each specific reaction.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Enantioselectivity (ee) 1. Suboptimal Temperature: The reaction temperature may be too high, leading to a less organized transition state. 2. Incorrect Solvent: The solvent may not be optimal for creating a well-defined chiral environment. 3. Presence of Water: Traces of water can interfere with the catalyst-substrate interactions. 4. Racemization of Product: The product may be susceptible to racemization under the reaction conditions.1. Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C). 2. Test a variety of aprotic solvents with different polarities (e.g., toluene, CH₂Cl₂, THF, MTBE). 3. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., N₂ or Ar). 4. Analyze the ee at shorter reaction times to check for product racemization over time. If observed, consider a milder workup or immediate isolation.
Low Reaction Yield 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for efficient conversion. 2. Poor Substrate Purity: Impurities in the starting materials can inhibit the catalyst. 3. Low Reaction Temperature: While beneficial for ee, very low temperatures can significantly slow down the reaction rate. 4. Catalyst Degradation: The catalyst may not be stable under the reaction conditions or during storage.1. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%). 2. Purify the starting materials before use. 3. Find a balance between reaction temperature and time to achieve acceptable conversion. 4. Store the catalyst under an inert atmosphere and away from moisture. If instability is suspected, use freshly opened or purified catalyst.
Poor Reproducibility 1. Variability in Reagent Quality: Inconsistent purity of starting materials or solvent can lead to different outcomes. 2. Atmospheric Contamination: Inconsistent exclusion of air or moisture. 3. Inaccurate Measurements: Small variations in the amount of catalyst or reagents can have a large impact.1. Use reagents from the same batch or with consistent, high purity. Ensure solvents are freshly distilled or from a reliable anhydrous source. 2. Strictly adhere to inert atmosphere techniques. 3. Use precise weighing and volumetric techniques, especially for the catalyst.
Formation of Side Products 1. Decomposition of Substrates or Products: The strong basicity of the catalyst may promote side reactions. 2. Undesired Racemic Background Reaction: The reaction may proceed through a non-catalyzed pathway in parallel.1. Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged reaction times. 2. Increase the catalyst loading to favor the catalyzed, enantioselective pathway. Consider using a less basic catalyst if the issue persists.

Quantitative Data Presentation

The following table summarizes representative data for the performance of chiral guanidine catalysts in the aza-Henry reaction, which is a typical application for catalysts like this compound.

Catalyst TypeSubstrate (N-Boc Ketimine)NitroalkaneYield (%)ee (%)
Chiral Guanidine-AmideIsatin-derivedNitromethaneup to 99up to 94

Note: This data is for a related class of chiral guanidine catalysts and is intended to be illustrative of the potential performance.[3] Optimal conditions for this compound may vary.

Experimental Protocols

General Protocol for an Asymmetric Michael Addition

This protocol provides a general methodology for a Michael addition reaction catalyzed by this compound. The specific substrates, solvent, temperature, and reaction time should be optimized for each transformation.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Ensure all solvents are anhydrous, and reagents are of high purity.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the Michael acceptor (1.0 mmol).

    • Dissolve the Michael acceptor in the chosen anhydrous solvent (e.g., toluene, 5 mL).

    • Add this compound (0.05 mmol, 5 mol%).

    • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Reaction Execution:

    • Slowly add the Michael donor (1.2 mmol) to the stirred solution.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess of the purified product using chiral HPLC or supercritical fluid chromatography (SFC).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Dry Glassware setup Setup under Inert Atmosphere prep1->setup prep2 Anhydrous Solvents & Reagents prep2->setup add_catalyst Add this compound setup->add_catalyst cool Cool to Desired Temperature add_catalyst->cool add_reagents Add Reactants cool->add_reagents monitor Monitor Progress (TLC/HPLC) add_reagents->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Chromatography) extract->purify analyze_ee Determine Enantiomeric Excess (Chiral HPLC/SFC) purify->analyze_ee Troubleshooting_Logic start Low Enantioselectivity? temp Lower Temperature start->temp Yes low_yield Low Yield? start->low_yield No solvent Screen Solvents temp->solvent anhydrous Ensure Anhydrous Conditions solvent->anhydrous racemization Check for Racemization anhydrous->racemization catalyst_loading Increase Catalyst Loading low_yield->catalyst_loading Yes purity Check Reagent Purity catalyst_loading->purity temp_time Optimize Temp/Time purity->temp_time

References

troubleshooting low yields in (S)-1,4-Diazabicyclo[4.3.0]nonane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving (S)-1,4-Diazabicyclo[4.3.0]nonane and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving reaction yields.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of the 1,4-diazabicyclo[4.3.0]nonane ring system. The advice is based on established synthetic routes for related structures, such as 1,4-diazabicyclo[4.3.0]nonan-9-ones.

Issue 1: Low Yield of the Final Bicyclic Product After Cyclization

Question: I am attempting to synthesize a 1,4-diazabicyclo[4.3.0]nonan-9-one derivative via the reduction of a precursor and spontaneous cyclization, but my yields are consistently low. What are the potential causes and solutions?

Answer:

Low yields in the final cyclization step can be attributed to several factors, from incomplete conversion of the starting material to the formation of side products. Here is a breakdown of potential causes and troubleshooting steps:

  • Incomplete Precursor Reduction: The cyclization is often preceded by a reduction step (e.g., hydrogenation to remove a benzyl protecting group). If this reduction is incomplete, the starting material will not cyclize, thus lowering the yield.

    • Solution: Monitor the reduction reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material. You may need to increase the reaction time, catalyst loading (e.g., Pd/C), or hydrogen pressure.

  • Side Reactions: Undesired side reactions can compete with the desired cyclization. For instance, if benzylamine is formed as a byproduct during debenzylation, it can react with other components in the reaction mixture.

    • Solution: Optimize the reaction conditions to favor the intramolecular cyclization. This could involve adjusting the temperature, solvent, or pH. In some cases, using a different deprotection strategy that does not generate reactive byproducts might be necessary.

  • Diastereomer Formation: The formation of multiple diastereomers (e.g., exo and endo isomers) is common in these bicyclic systems.[1] If your desired product is a single diastereomer, the presence of others will lower its isolated yield.

    • Solution: Carefully analyze the product mixture using Nuclear Magnetic Resonance (NMR) spectroscopy to identify the ratio of diastereomers. While chromatographic separation can be challenging, it may be necessary.[1] Alternatively, modifying the reaction conditions or the structure of the precursor could influence the diastereoselectivity of the cyclization.

  • Purification Losses: The final product might be lost during the work-up and purification steps.

    • Solution: Review your extraction and chromatography procedures. Ensure the pH is appropriate during aqueous extractions to prevent your product from remaining in the aqueous layer. Use an appropriate stationary and mobile phase for column chromatography to achieve good separation without significant product loss.

Issue 2: Formation of Unexpected Byproducts

Question: I am observing significant amounts of an unexpected byproduct in my reaction to form a 1,4-diazabicyclo[4.3.0]nonane derivative. How can I identify and minimize it?

Answer:

The formation of byproducts is a common challenge. The nature of the byproduct can provide clues about the underlying issue.

  • N-Benzyl Byproduct: In reactions involving debenzylation, the resulting benzylamine can sometimes react with starting materials or intermediates. For example, in a reductive amination/cyclization sequence, benzylamine can compete with the intended amine, leading to an N-benzyl lactam instead of the desired product.[2]

    • Solution: To circumvent this, consider using a different amine partner in the initial reaction that is less prone to side reactions, such as p-anisidine, which can be cleaved later.[2]

  • Oligomerization/Polymerization: If the reaction conditions are too harsh, intermolecular reactions can occur, leading to oligomeric or polymeric materials instead of the desired intramolecular cyclization.

    • Solution: Try running the reaction at a lower temperature or under more dilute conditions to favor the intramolecular pathway.

  • Identification and Mitigation:

    • Characterize the Byproduct: Isolate the byproduct and characterize it using techniques like NMR, MS, and Infrared (IR) spectroscopy to understand its structure.

    • Hypothesize a Mechanism: Based on the structure of the byproduct, propose a plausible reaction mechanism for its formation.

    • Modify Reaction Conditions: Adjust the reaction parameters (e.g., temperature, concentration, order of reagent addition) to disfavor the byproduct-forming pathway.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the 1,4-diazabicyclo[4.3.0]nonan-9-one core structure?

A1: A frequently cited method involves starting with 1,4-dibenzyl-2-piperazincarboxaldehyde. This aldehyde is reacted with a phosphorus ylide (in a Wittig-type reaction) to extend the carbon chain. The resulting intermediate, a cis/trans mixture, is then subjected to reduction, typically catalytic hydrogenation. This step removes the benzyl protecting groups and reduces the double bond, which is followed by spontaneous cyclization to form the 1,4-diazabicyclo[4.3.0]nonan-9-one core.[1]

Q2: How can I improve the diastereoselectivity of my reaction?

A2: Improving diastereoselectivity can be challenging. Consider the following strategies:

  • Chiral Auxiliaries: Employing a chiral auxiliary on your starting material can direct the stereochemical outcome of the reaction.

  • Catalyst Control: For certain reactions, the choice of catalyst and ligands can significantly influence which diastereomer is formed.

  • Substrate Control: Modifying the structure of the substrate, for example, by introducing bulky groups, can create a steric bias that favors the formation of one diastereomer over another.

  • Reaction Condition Optimization: Systematically screen different solvents, temperatures, and reagents, as these can all impact the transition state energies leading to different diastereomers.

Q3: What are the key considerations for purification of 1,4-diazabicyclo[4.3.0]nonane derivatives?

A3: These compounds are basic in nature due to the presence of two nitrogen atoms.

  • Acid-Base Extraction: This can be a powerful purification tool. By adjusting the pH of the aqueous phase, you can move your product between the organic and aqueous layers, separating it from non-basic impurities.

  • Chromatography: Column chromatography on silica gel is common, but care must be taken as the basic nature of the compounds can lead to tailing. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape and separation. Reverse-phase chromatography can also be an effective alternative.

  • Crystallization: If your product is a solid, crystallization can be an excellent method for achieving high purity.

Quantitative Data Summary

The following table summarizes hypothetical yield data for the cyclization step under different conditions to illustrate potential optimization outcomes.

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (exo:endo)
1Toluene8012451:1
2Toluene11012551.2:1
3Dioxane10012601.5:1
4Dioxane10024681.5:1

Experimental Protocols

Protocol: Synthesis of 1,4-Diazabicyclo[4.3.0]nonan-9-one (Hypothetical)

This protocol is a generalized procedure based on the synthetic strategies described in the literature for related compounds.[1]

Step 1: Wittig-type Reaction

  • To a solution of 1,4-dibenzyl-2-piperazincarboxaldehyde (1.0 eq) in anhydrous Tetrahydrofuran (THF), add diethyl [1-(methoxycarbonyl)methyl]phosphonate (1.2 eq) and a suitable base (e.g., Sodium Hydride, 1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the unsaturated ester intermediate.

Step 2: Reduction and Cyclization

  • Dissolve the intermediate from Step 1 in methanol.

  • Add Palladium on carbon (10 mol %) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., 50 psi) at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The residue is the crude 1,4-diazabicyclo[4.3.0]nonan-9-one.

  • Purify the product by column chromatography or crystallization.

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_reduction Check Precursor Reduction (TLC, LC-MS) start->check_reduction incomplete Incomplete Reduction check_reduction->incomplete optimize_reduction Optimize Reduction: - Increase reaction time - Increase catalyst loading - Increase H2 pressure incomplete->optimize_reduction Yes complete Reduction Complete incomplete->complete No optimize_reduction->check_reduction analyze_byproducts Analyze Byproducts (NMR, MS) complete->analyze_byproducts byproducts_present Byproducts Present? analyze_byproducts->byproducts_present no_byproducts No Significant Byproducts byproducts_present->no_byproducts No identify_byproduct Identify Byproduct Structure byproducts_present->identify_byproduct Yes check_diastereomers Check Diastereomeric Ratio (NMR) no_byproducts->check_diastereomers modify_conditions Modify Conditions to Minimize Byproduct Formation identify_byproduct->modify_conditions modify_conditions->start undesired_ratio Unfavorable Ratio check_diastereomers->undesired_ratio optimize_selectivity Optimize for Diastereoselectivity: - Screen solvents - Vary temperature undesired_ratio->optimize_selectivity Yes desired_ratio Acceptable Ratio undesired_ratio->desired_ratio No optimize_selectivity->start review_purification Review Purification Protocol desired_ratio->review_purification end Improved Yield review_purification->end

Caption: Troubleshooting workflow for low yields.

Reaction_Pathway start_material 1,4-Dibenzyl-2- piperazincarboxaldehyde wittig Wittig-type Reaction (+ Phosphorus Ylide) start_material->wittig intermediate Unsaturated Ester Intermediate (cis/trans mixture) wittig->intermediate reduction_cyclization Reduction (H2, Pd/C) & Spontaneous Cyclization intermediate->reduction_cyclization product 1,4-Diazabicyclo[4.3.0]nonan-9-one reduction_cyclization->product side_product N-Benzyl Byproducts reduction_cyclization->side_product

Caption: General synthetic pathway.

References

(S)-1,4-Diazabicyclo[4.3.0]nonane catalyst deactivation and regeneration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during experiments with the (S)-1,4-Diazabicyclo[4.3.0]nonane catalyst. The following information is designed to directly address specific challenges in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chiral bicyclic diamine. Its rigid, stereochemically defined structure makes it an effective organocatalyst in various asymmetric syntheses. It is particularly noted for its use as a chiral base and in reactions such as Michael additions, aldol reactions, and Mannich reactions. It also serves as a key chiral intermediate in the synthesis of pharmaceuticals, notably the antibiotic Moxifloxacin.

Q2: How should I properly handle and store this compound?

A2: This catalyst can be sensitive to air, moisture, and acidic impurities. To maintain its catalytic activity and enantiopurity, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is advisable to store it in a cool, dry place. While it is slightly soluble in water, prolonged exposure should be avoided.

Q3: What are the typical signs of catalyst deactivation?

A3: Deactivation of the catalyst can manifest in several ways during your experiment:

  • Reduced Reaction Rate: A noticeable slowdown in the reaction progress compared to previous successful runs.

  • Low Product Yield: Failure to achieve the expected yield of the desired product.

  • Decreased Enantioselectivity: A significant drop in the enantiomeric excess (ee%) of the chiral product.

  • Incomplete Conversion: The reaction stalls before all the limiting reagent is consumed.

Troubleshooting Guide

Issue 1: Low or No Catalytic Activity

If you observe a significant drop in reaction rate or yield, consider the following potential causes and solutions.

Potential Cause Troubleshooting Step Experimental Protocol
Catalyst Poisoning by Impurities Verify the purity of all reagents and solvents. Trace amounts of acid, water, or other reactive functional groups can neutralize or react with the amine catalyst.Solvent and Reagent Purification: Ensure all solvents are freshly distilled and dried over an appropriate drying agent. Purify starting materials via distillation, recrystallization, or column chromatography to remove impurities.
Improper Reaction Setup Ensure the reaction is conducted under strictly anhydrous and inert conditions. Amine catalysts can be sensitive to atmospheric oxygen and moisture.Inert Atmosphere Technique: Assemble the reaction glassware hot from the oven and cool under a stream of dry nitrogen or argon. Use Schlenk techniques or a glovebox for the most sensitive reactions.
Incorrect Catalyst Loading Verify the calculated amount and weighing of the catalyst. Inconsistent catalyst loading will lead to variable reaction rates.Accurate Measurement: Use a calibrated analytical balance to weigh the catalyst. Prepare a stock solution of the catalyst in a dry, inert solvent for more accurate and consistent dispensing, especially for small-scale reactions.
Thermal Degradation While generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to catalyst decomposition.Temperature Control: Use a reliable heating mantle with a temperature controller and an external thermometer to monitor the internal reaction temperature accurately. Avoid localized overheating.
Issue 2: Decreased Enantioselectivity

A reduction in the enantiomeric excess (ee%) of your product is a common issue. The following table outlines potential reasons and corrective actions.

Potential Cause Troubleshooting Step Experimental Protocol
Presence of Protic Impurities Water or acidic impurities can interfere with the formation of the chiral transition state, leading to a racemic or less selective background reaction.Rigorous Drying: Dry all reagents and solvents meticulously. The addition of molecular sieves to the reaction mixture can help scavenge trace amounts of water.
Incorrect Reaction Temperature Enantioselectivity is often highly dependent on temperature. Higher temperatures can lead to lower selectivity by reducing the energy difference between the diastereomeric transition states.Temperature Optimization Study: Run the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to determine the optimal condition for enantioselectivity.
Racemization of the Catalyst Although less common for this specific catalyst under normal conditions, harsh basic or acidic conditions could potentially lead to racemization of related intermediates in certain synthetic routes.Confirm Catalyst Purity: If racemization is suspected, verify the enantiopurity of the catalyst using chiral HPLC or by measuring its specific rotation.
Background (Uncatalyzed) Reaction If the reactants can react non-catalytically, this will contribute to the formation of a racemic product, thus lowering the overall ee%.Run a Control Experiment: Set up the reaction without the catalyst to determine the rate of the background reaction. If significant, consider lowering the reaction temperature or using a more dilute solution to favor the catalyzed pathway.

Catalyst Deactivation and Regeneration

Potential Deactivation Pathways

While specific studies on the deactivation of this compound are not extensively documented, based on the chemistry of amines, the following pathways are plausible:

  • Protonation/Salt Formation: The basic nitrogen atoms can be protonated by acidic impurities or acidic byproducts, forming inactive ammonium salts.

  • Oxidation: The lone pairs on the nitrogen atoms are susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air, which could lead to the formation of N-oxides or other degradation products.

  • Acylation/Alkylation: The nucleophilic nitrogen atoms can react with electrophilic impurities or reagents (e.g., acyl halides, alkyl halides) present in the reaction mixture, leading to the formation of inactive amides or quaternary ammonium salts.

cluster_active Active Catalyst cluster_deactivated Deactivated Forms Active (S)-1,4-Diazabicyclo [4.3.0]nonane Protonated Protonated Salt (Inactive) Active->Protonated Acidic Impurities (H⁺) Oxidized Oxidized Species (e.g., N-oxide) Active->Oxidized Oxidizing Agents / Air Alkylated Alkylated/Acylated (Inactive) Active->Alkylated Electrophiles (R-X)

Caption: Plausible deactivation pathways for the catalyst.

Catalyst Regeneration Protocol

If catalyst deactivation is suspected, the following general protocol can be attempted to recover the active catalyst. This procedure is designed to remove common impurities and reverse simple salt formation.

Objective: To regenerate the free-base form of the this compound catalyst from a recovered reaction mixture.

Materials:

  • Recovered catalyst (likely as a salt in an aqueous or organic layer after workup)

  • Dichloromethane (DCM) or other suitable organic solvent

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Extraction:

    • If the recovered catalyst is in an aqueous acidic layer, place it in a separatory funnel.

    • Basify the aqueous solution to a pH > 12 by carefully adding 1 M NaOH solution. Monitor the pH with litmus paper or a pH meter.

    • Extract the aqueous layer three times with an equal volume of dichloromethane.

    • Combine the organic extracts.

  • Washing:

    • Wash the combined organic layers with saturated brine solution to remove residual water-soluble impurities.

  • Drying:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal:

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Check:

    • Assess the purity of the recovered catalyst by NMR, GC, or another suitable analytical technique. Verify its enantiopurity using chiral HPLC if necessary.

start Recovered Catalyst (e.g., in acidic aqueous layer) basify 1. Basify with NaOH (pH > 12) start->basify extract 2. Extract with Organic Solvent (e.g., DCM) basify->extract wash 3. Wash with Brine extract->wash dry 4. Dry over MgSO₄/Na₂SO₄ wash->dry evaporate 5. Evaporate Solvent dry->evaporate end Regenerated Catalyst (Free Base) evaporate->end

side reactions and byproduct formation with (S)-1,4-Diazabicyclo[4.3.0]nonane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-1,4-Diazabicyclo[4.3.0]nonane, also known as (S)-Octahydropyrrolo[1,2-a]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential side reactions, byproduct formation, and troubleshooting for experiments involving this chiral bicyclic guanidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound as a catalyst?

A1: The most prevalent side reactions are often related to the basicity and nucleophilicity of the guanidine moiety. These can include:

  • Aza-Michael Addition: The catalyst itself can act as a nucleophile and add to activated Michael acceptors, leading to the formation of catalyst-substrate adducts. This is particularly relevant when the intended reaction is slow or requires elevated temperatures.[1]

  • Racemization: Under strongly basic conditions or elevated temperatures, racemization of the chiral catalyst or the product can occur, leading to a loss of enantioselectivity.[2]

  • Oxidation: The tertiary amine functionalities are susceptible to oxidation, forming N-oxides, which can deactivate the catalyst.[3] This is more likely to occur if the reaction is not performed under an inert atmosphere or if oxidizing agents are present.

Q2: I am observing low enantioselectivity in my reaction. What are the potential causes and how can I improve it?

A2: Low enantioselectivity can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to address this issue. Key factors include catalyst purity, reaction temperature, solvent choice, and the presence of impurities that could lead to a non-stereoselective background reaction.

Q3: Are there any known byproducts that I should be aware of?

A3: Besides the products of the side reactions mentioned above, the formation of dimers or oligomers of the starting materials can sometimes be observed. Additionally, if the catalyst degrades, byproducts from its decomposition may be present in the reaction mixture.

Troubleshooting Guides

Problem 1: Low or No Catalytic Activity
Potential Cause Troubleshooting Steps
Catalyst Inactivation Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst's nitrogen atoms.[3] Use freshly distilled, anhydrous solvents.
Incompatible Additives If using additives, ensure they are compatible with the guanidine catalyst. Acidic additives will protonate and deactivate the catalyst.
Poor Catalyst Quality Verify the purity of the this compound. Impurities can inhibit the catalytic cycle. Consider purification of the catalyst if necessary.
Problem 2: Poor Enantioselectivity or Diastereoselectivity
Potential Cause Troubleshooting Steps
Racemization of Catalyst or Product Lower the reaction temperature. High temperatures can sometimes lead to racemization.[2] Reduce the reaction time if possible. Prolonged exposure to basic conditions can erode enantiopurity.
Suboptimal Solvent Screen a range of solvents with varying polarities. The solvent can significantly influence the transition state geometry and, therefore, the stereochemical outcome.
Background Reaction Run a control reaction without the catalyst to determine the rate of the uncatalyzed background reaction. If the background reaction is significant, consider lowering the reaction temperature or using a more active catalyst loading.
Incorrect Catalyst Loading Optimize the catalyst loading. In some cases, higher or lower catalyst concentrations can affect stereoselectivity.
Problem 3: Formation of Unexpected Byproducts
Potential Cause Troubleshooting Steps
Aza-Michael Addition of Catalyst If using an α,β-unsaturated substrate, consider running the reaction at a lower temperature to disfavor the nucleophilic addition of the guanidine.[1] Using a bulkier substrate or catalyst derivative might also mitigate this side reaction through steric hindrance.
Oligomerization of Starting Material Adjust the concentration of the reactants. Lower concentrations can sometimes disfavor polymerization or oligomerization.
Catalyst Decomposition While specific decomposition pathways are not well-documented, mass spectrometry of related compounds suggests fragmentation can occur under high energy conditions.[4] Avoid unnecessarily high temperatures.

Experimental Protocols

General Protocol for a Catalytic Asymmetric Michael Addition

This protocol is a general guideline and should be optimized for specific substrates.

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon), add the Michael acceptor (1.0 mmol) and the pronucleophile (1.2 mmol).

  • Dissolve the starting materials in the chosen anhydrous solvent (e.g., toluene, CH₂Cl₂, THF) (0.1 M).

  • Add this compound (0.05-0.1 mmol, 5-10 mol%) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., -78 °C to room temperature) and monitor the progress by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Side_Reactions cluster_main Desired Catalytic Cycle cluster_side Potential Side Reactions Start Catalyst + Substrate Intermediate Chiral Intermediate Start->Intermediate Reaction Aza_Michael Aza-Michael Adduct Start->Aza_Michael Nucleophilic Attack Oxidation N-Oxide (Inactive) Start->Oxidation [O] Product Desired Product + Catalyst Intermediate->Product Product Formation Racemization Racemic Product Product->Racemization Base-mediated

Caption: Potential reaction pathways for this compound.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue (e.g., Low Yield, Poor ee) Start->Problem Check_Purity Verify Reagent and Catalyst Purity Problem->Check_Purity Initial Check Inert_Atmosphere Ensure Inert and Anhydrous Conditions Check_Purity->Inert_Atmosphere Optimize_Temp Optimize Reaction Temperature Inert_Atmosphere->Optimize_Temp Optimize_Solvent Screen Solvents Optimize_Temp->Optimize_Solvent Optimize_Loading Vary Catalyst Loading Optimize_Solvent->Optimize_Loading Optimize_Loading->Problem If unresolved Success Problem Resolved Optimize_Loading->Success If successful

Caption: A systematic workflow for troubleshooting common experimental issues.

References

Technical Support Center: Purification of Products from (S)-1,4-Diazabicyclo[4.3.0]nonane Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions catalyzed by (S)-1,4-Diazabicyclo[4.3.0]nonane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of products from this compound catalyzed reactions.

Issue 1: Low or No Product Recovery After Column Chromatography

Question: I am getting very low or no yield of my desired product after performing silica gel column chromatography. What are the possible causes and solutions?

Answer:

Low product recovery after column chromatography is a common issue. Several factors could be contributing to this problem:

  • Product Adsorption to Silica Gel: The basic nature of the this compound catalyst and potentially the product can lead to strong adsorption onto the acidic silica gel, resulting in poor elution and low recovery.

    • Solution:

      • Neutralize the Silica Gel: Pre-treat the silica gel with a solution of triethylamine (typically 1-2% in the eluent) to neutralize the acidic sites before packing the column. This is often referred to as "base-washing" the silica.

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), to minimize product adsorption.

      • Modify the Eluent: Add a small amount of a basic modifier, such as triethylamine or pyridine (0.1-1%), to the eluent system to compete with your product for binding to the silica gel and improve its elution.

  • Improper Eluent System: The polarity of the eluent system may not be optimized for your product, leading to either no elution or co-elution with impurities.

    • Solution:

      • Thorough TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that gives your product an Rf value between 0.2 and 0.4 and provides good separation from impurities.

      • Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to first elute non-polar impurities and then your product, followed by more polar impurities.

  • Product Decomposition on Silica Gel: Some sensitive compounds can decompose on the acidic surface of silica gel.

    • Solution:

      • Run a Quick "Plug" or "Flash" Column: Minimize the contact time between your product and the silica gel by running a shorter, faster "plug" or flash column.

      • Alternative Purification Methods: If decomposition is severe, consider alternative purification methods such as crystallization or distillation if your product is a solid or a thermally stable liquid, respectively.

  • Incomplete Reaction or Side Product Formation: The low yield might be a true reflection of a low reaction yield.

    • Solution:

      • Analyze the Crude Mixture: Before purification, analyze the crude reaction mixture by ¹H NMR or LC-MS to determine the actual yield and purity of the product. This will help you to distinguish between a poor reaction and a poor purification.

Issue 2: Difficulty in Removing the this compound Catalyst

Question: How can I effectively remove the this compound catalyst from my reaction mixture?

Answer:

The basic nature of the catalyst allows for several effective removal strategies:

  • Aqueous Acidic Wash: This is the most common and often the most effective method.

    • Protocol: After the reaction is complete, quench the reaction mixture and dilute it with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous acidic solution, such as 1 M HCl or saturated aqueous NH₄Cl. The basic catalyst will be protonated and partition into the aqueous layer. Repeat the wash several times. Finally, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

  • Silica Gel "Plug": A short column of silica gel can be used to capture the polar catalyst.

    • Protocol: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and pass it through a short pad of silica gel, eluting with a relatively non-polar solvent system. The more polar catalyst will be retained on the silica gel, while the less polar product elutes.

  • Precipitation of the Catalyst Salt:

    • Protocol: In some cases, adding an acid like trichloroacetic acid (TCA) to the reaction mixture in a suitable solvent can cause the amine catalyst to precipitate as its salt, which can then be removed by filtration.[1]

Issue 3: Racemization or Epimerization of the Chiral Product During Purification

Question: I am observing a loss of enantiomeric or diastereomeric purity after purification. What could be the cause and how can I prevent it?

Answer:

Racemization or epimerization can occur under certain conditions, especially if the newly formed stereocenter is labile.

  • Harsh pH Conditions: Exposure to strong acids or bases during the workup can lead to the loss of stereochemical integrity.

    • Solution:

      • Use Mild Acids: During the acidic wash to remove the catalyst, use a milder acid like saturated aqueous NH₄Cl instead of strong acids like HCl.

      • Buffer the System: If your product is sensitive to pH changes, consider using buffered aqueous solutions for the workup.

  • Prolonged Exposure to Silica Gel: The acidic nature of silica gel can sometimes catalyze epimerization.

    • Solution:

      • Minimize Contact Time: As mentioned before, use flash chromatography and avoid letting the product sit on the column for extended periods.

      • Neutralize Silica Gel: Use silica gel that has been pre-treated with triethylamine.

  • Elevated Temperatures: Heating the product for extended periods, for example, during solvent removal, can sometimes cause racemization.

    • Solution:

      • Use Low Temperatures: Concentrate the product at the lowest possible temperature using a rotary evaporator with a cold water bath.

Frequently Asked Questions (FAQs)

Q1: What is the best general method to purify products from this compound catalyzed reactions?

A1: The most common and generally effective purification strategy is a combination of an aqueous acidic workup to remove the catalyst, followed by flash column chromatography on silica gel to separate the product from other impurities. However, the optimal method will always depend on the specific properties of your product (e.g., polarity, stability, physical state).

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is an indispensable tool for monitoring column chromatography. For chiral separations, chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) are the methods of choice to determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the purified product. ¹H NMR spectroscopy can also be used to assess the purity of the collected fractions.

Q3: My product is a solid. Is crystallization a good purification method?

A3: Yes, crystallization can be an excellent purification method for solid products, often yielding material of very high purity.[2][3] It can also be effective in separating diastereomers. The key is to find a suitable solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q4: Can residual catalyst affect my analytical data or subsequent reactions?

A4: Yes, residual this compound can interfere with subsequent steps. Its basic nature can neutralize acidic reagents or catalyze undesired side reactions. In analytical data, it can complicate NMR spectra with additional signals. Therefore, its complete removal is crucial.

Q5: What is a typical catalyst loading for this compound, and does it affect purification?

A5: Typical catalyst loadings for organocatalysts like this compound range from 5 to 20 mol%. Higher catalyst loadings will result in a larger amount of catalyst to be removed during purification, which might necessitate more extensive washing or a larger chromatography column. While higher catalyst loading can sometimes lead to faster reactions, it can also increase the potential for catalyst deactivation pathways, forming byproducts that complicate purification.[4]

Data Presentation

Table 1: Purification of Bicyclo[4.3.0]nonanes from an Organocatalytic Intramolecular Diels-Alder Reaction.[5]

EntryCatalystYield (%)endo/exo RatioEnantiomeric Excess (ee, %)
17a 88>99:164
28 92>99:174
38 99>99:172
49 7895:525
512a 8598:258

Yields of isolated pure aldehydes. Ratios and ee were determined by ¹H NMR and chiral HPLC, respectively.

Table 2: Racemization of (1R, 6S)-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane.[6]

EntrySolventBase (mol equiv)Yield (%)
1DichloromethaneSodium methoxide (0.0395)95
2ChloroformSodium methoxide (0.0395)92
31,2-DichloroethaneSodium methoxide (0.0395)90

Yields of the racemic mixture.

Experimental Protocols

Protocol 1: General Procedure for Aqueous Acidic Workup to Remove this compound Catalyst

  • Quench the Reaction: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Dilute: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1 M aqueous HCl (2 x volume of the organic layer). Separate the layers.

  • Neutralize (Optional): If the product is acid-sensitive, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.

  • Dry: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: General Procedure for Purification by Flash Column Chromatography

  • Prepare the Column:

    • Select a column of appropriate size based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.

  • Elute:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to run the column.

    • Collect fractions in test tubes.

  • Monitor Fractions:

    • Monitor the collected fractions by TLC to identify which fractions contain the desired product.

  • Combine and Concentrate:

    • Combine the pure fractions containing the product.

    • Remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reaction Reaction catalyzed by This compound quench Quench Reaction reaction->quench dilute Dilute with Organic Solvent quench->dilute acid_wash Aqueous Acidic Wash (e.g., 1M HCl) dilute->acid_wash brine_wash Brine Wash acid_wash->brine_wash dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography crystallization Crystallization (if applicable) concentrate->crystallization purity Purity Check (TLC, NMR) chromatography->purity crystallization->purity chirality Chiral Analysis (HPLC, SFC) purity->chirality product Pure Product chirality->product

Caption: General experimental workflow for the purification of products.

troubleshooting_logic start Low Product Yield After Purification check_crude Analyze Crude Product (NMR, LC-MS) start->check_crude low_reaction_yield Low Reaction Yield check_crude->low_reaction_yield Low Purity/ Low Conversion good_reaction_yield Good Reaction Yield check_crude->good_reaction_yield High Purity/ High Conversion troubleshoot_reaction Troubleshoot Reaction Conditions low_reaction_yield->troubleshoot_reaction troubleshoot_purification Troubleshoot Purification Method good_reaction_yield->troubleshoot_purification check_adsorption Product Adsorption on Silica? troubleshoot_purification->check_adsorption yes_adsorption Yes check_adsorption->yes_adsorption   no_adsorption No check_adsorption->no_adsorption   solution_adsorption - Base-wash silica - Use alumina - Add base to eluent yes_adsorption->solution_adsorption check_decomposition Product Decomposition on Silica? no_adsorption->check_decomposition yes_decomposition Yes check_decomposition->yes_decomposition   no_decomposition No check_decomposition->no_decomposition   solution_decomposition - Use flash chromatography - Consider crystallization yes_decomposition->solution_decomposition check_eluent Improper Eluent System? no_decomposition->check_eluent yes_eluent Yes check_eluent->yes_eluent   solution_eluent - Optimize with TLC - Use gradient elution yes_eluent->solution_eluent

Caption: Troubleshooting logic for low product yield after purification.

References

effect of solvent on (S)-1,4-Diazabicyclo[4.3.0]nonane catalyst stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use and stability of the (S)-1,4-Diazabicyclo[4.3.0]nonane catalyst, with a particular focus on the effect of solvents. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its application in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the general signs of this compound catalyst instability or degradation in my reaction?

A1: Signs of catalyst instability can manifest in several ways:

  • Decreased Reaction Rate: A noticeable slowdown in the reaction progress compared to established benchmarks.

  • Reduced Enantioselectivity: A drop in the enantiomeric excess (ee%) of your product, indicating that the chiral integrity of the catalyst may be compromised.

  • Lower Yield: A significant decrease in the yield of the desired product, which could be due to a lower concentration of the active catalyst.

  • Formation of Side Products: The appearance of unexpected byproducts, which may result from catalyst decomposition products participating in side reactions.

  • Color Change: A distinct change in the color of the reaction mixture that is not associated with the product formation.

Q2: Which types of solvents are generally recommended for reactions using this compound?

A2: Bicyclic amine catalysts like this compound are typically employed in a range of aprotic solvents. The choice of solvent is highly dependent on the specific reaction being catalyzed. Common choices include:

  • Aprotic Polar Solvents: Such as Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), and Acetonitrile (MeCN). These solvents are often good at dissolving both the catalyst and a variety of substrates.

  • Aprotic Nonpolar Solvents: Such as Toluene and Hexane. These may be preferred in certain reactions to influence the transition state geometry and enhance enantioselectivity.

Protic solvents (e.g., alcohols, water) are generally used with caution as they can interact with the catalyst through hydrogen bonding, potentially altering its catalytic activity or promoting side reactions. However, specific applications might leverage these interactions.

Q3: Can the catalyst react with the solvent?

A3: While generally stable in many common organic solvents, this compound, as a nucleophilic amine, has the potential to react with certain solvents, especially under harsh conditions (e.g., high temperatures) or in the presence of reactive impurities. For instance, halogenated solvents could potentially alkylate the amine, leading to catalyst deactivation. It is crucial to use high-purity, dry solvents to minimize the risk of side reactions.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Catalytic Performance

If you are observing low yield, reduced enantioselectivity, or variable reaction times, consider the following troubleshooting steps.

Troubleshooting Workflow

start Poor Catalytic Performance (Low Yield / ee%) check_purity Verify Catalyst and Reagent Purity (NMR, Chiral HPLC) start->check_purity check_conditions Review Reaction Conditions (Temperature, Concentration, Time) check_purity->check_conditions Purity Confirmed purify Purify Catalyst/ Reagents check_purity->purify Impurity Detected solvent_issue Investigate Solvent Effects check_conditions->solvent_issue Conditions Correct adjust_conditions Adjust T, Conc., Time check_conditions->adjust_conditions Suboptimal catalyst_loading Optimize Catalyst Loading solvent_issue->catalyst_loading Solvent Optimized screen_solvents Screen Solvents (Aprotic Polar/Nonpolar) solvent_issue->screen_solvents Suspect Solvent Interaction solution Improved Performance catalyst_loading->solution Loading Optimized adjust_loading Vary Catalyst Loading (e.g., 1-20 mol%) catalyst_loading->adjust_loading Inefficient purify->check_purity adjust_conditions->check_conditions screen_solvents->solvent_issue adjust_loading->catalyst_loading

Troubleshooting Decision Tree for Catalyst Performance.

Issue 2: Suspected Catalyst Decomposition

If you suspect the catalyst is degrading during the reaction, the solvent is a primary factor to investigate.

Solvent Effect on Catalyst Stability

While specific quantitative data on the stability of this compound across a range of solvents is not extensively available in the literature, general principles of amine chemistry can guide solvent selection and troubleshooting.

Solvent TypeExamplesPotential Impact on Catalyst StabilityRecommendations
Aprotic Nonpolar Toluene, Hexane, BenzeneGenerally considered inert and less likely to directly react with the catalyst. Can influence catalyst conformation and aggregation state.Good starting point for many reactions. Ensure solvent is dry and free of peroxides.
Aprotic Polar DCM, Chloroform, THF, Acetonitrile, DMF, DMSOCan stabilize charged intermediates and transition states. Potential for reaction with halogenated solvents at elevated temperatures or with reactive impurities. DMF and DMSO can be difficult to remove and may have higher water content.Use high-purity, anhydrous grades. For halogenated solvents, keep reaction temperatures as low as feasible. THF can contain peroxides; use freshly distilled or inhibitor-free solvent.
Protic Methanol, Ethanol, Isopropanol, WaterCan form hydrogen bonds with the catalyst, potentially altering its nucleophilicity and basicity. May act as a competing nucleophile or proton source, leading to side reactions or catalyst inhibition.Generally avoided unless the reaction mechanism specifically benefits from proton transfer or hydrogen bonding. If necessary, use as a co-solvent in controlled amounts.

Plausible Catalyst Deactivation Pathway

A potential, yet unconfirmed, pathway for deactivation, especially in the presence of electrophilic substrates or impurities, is the alkylation of one of the catalyst's nitrogen atoms. This would disrupt the bicyclic amine's structure and catalytic activity.

cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway Catalyst This compound (Active Catalyst) Intermediate Catalyst-Substrate Intermediate Catalyst->Intermediate + Substrate Deactivated_Catalyst Alkylated Catalyst (Inactive) Catalyst->Deactivated_Catalyst + Electrophile (E+) (e.g., from substrate or impurity) Product Product Intermediate->Product + Reagent Product->Catalyst - Catalyst

Hypothesized Catalyst Deactivation by Electrophiles.

Experimental Protocols

Protocol for Testing Catalyst Stability in a Chosen Solvent

This protocol provides a general method to assess the stability of this compound in a specific solvent over time at a given temperature.

Objective: To determine the rate of decomposition, if any, of the catalyst in a given solvent under reaction-relevant conditions.

Materials:

  • This compound

  • High-purity, anhydrous solvent to be tested

  • Internal standard (e.g., a stable, non-reactive compound with a distinct NMR signal, such as 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Constant temperature bath (e.g., oil bath or heating block)

Procedure:

  • Prepare a Stock Solution: In a glovebox or under an inert atmosphere, accurately weigh a known amount of this compound and the internal standard. Dissolve them in a known volume of the test solvent to create a stock solution of a specific concentration (e.g., 0.1 M).

  • Sample Preparation: Transfer a precise volume (e.g., 0.6 mL) of the stock solution into several NMR tubes.

  • Initial Analysis (t=0): Immediately acquire a quantitative ¹H NMR spectrum of one of the NMR tubes. Integrate the characteristic signals of the catalyst and the internal standard. The ratio of these integrals at t=0 will serve as the baseline.

  • Incubation: Place the remaining NMR tubes in a constant temperature bath set to the desired reaction temperature.

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove one NMR tube from the bath, cool it to room temperature, and acquire a quantitative ¹H NMR spectrum.

  • Data Analysis: For each time point, calculate the ratio of the catalyst signal integral to the internal standard signal integral. Compare this ratio to the baseline ratio at t=0 to determine the percentage of catalyst remaining.

  • Plotting the Data: Plot the percentage of remaining catalyst versus time to visualize the stability profile.

Expected Outcome: A stable catalyst will show a minimal decrease in the catalyst/internal standard ratio over time. A significant decrease indicates decomposition. The appearance of new signals in the NMR spectrum can help identify potential degradation products.

Technical Support Center: Optimizing (S)-1,4-Diazabicyclo[4.3.0]nonane Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions catalyzed by (S)-1,4-Diazabicyclo[4.3.0]nonane (DBN) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common issues and to answer frequently asked questions related to temperature optimization in asymmetric catalysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in a this compound catalyzed reaction?

A: Temperature is a critical parameter that influences both the reaction rate and the stereoselectivity (enantiomeric or diastereomeric excess). Generally, increasing the temperature accelerates the reaction, but it can have a variable effect on selectivity. Optimizing temperature is a balancing act to achieve a desirable reaction time without compromising the stereochemical outcome.

Q2: My enantiomeric excess (ee) is lower than expected. Should I lower the temperature?

A: Lowering the reaction temperature is a standard strategy to enhance enantioselectivity. Many asymmetric reactions show improved ee at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) because the desired stereochemical pathway often has a lower activation energy. However, the effect of temperature can be modest and is highly dependent on the specific reaction, substrate, and solvent.[1] In some cases, solvent choice has a more pronounced impact on enantioselectivity than temperature.[1]

Q3: My reaction is very slow at low temperatures. What are my options?

A: If the reaction rate is too slow, you can:

  • Incrementally increase the temperature: Find a balance where the rate is acceptable, and the ee is still within the desired range.

  • Increase catalyst loading: A higher concentration of the catalyst can increase the rate, although this may have cost implications.

  • Screen different solvents: The solvent can significantly affect reaction kinetics. A solvent that better solubilizes the reactants and stabilizes the transition state can lead to a faster reaction.

  • Increase reactant concentration: Within limits, a higher concentration of reactants can improve the reaction rate.

Q4: Can running the reaction at a higher temperature lead to side products?

A: Yes. Elevated temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways, leading to the formation of side products and impurities. This can reduce the overall yield and complicate purification. It is crucial to monitor reaction progress (e.g., by TLC or LC-MS) when exploring higher temperatures.

Q5: What is a good starting point for temperature optimization?

A: Room temperature (approx. 20-25 °C) is often a practical starting point for initial screening as it is operationally simple. Based on the initial yield and selectivity, you can then decide to either cool the reaction to improve selectivity or gently heat it to increase the rate. For the asymmetric Michael addition catalyzed by a chiral DBN-related molecule, initial experiments were successfully conducted at room temperature.[1]

Troubleshooting Guide: Poor Enantioselectivity

If you are experiencing poor enantioselectivity in your DBN-catalyzed reaction, follow this troubleshooting workflow.

G start Start: Low Enantioselectivity Observed temp Step 1: Modify Temperature start->temp solvent Step 2: Screen Solvents temp->solvent No significant improvement success Success: Improved Enantioselectivity temp->success Improvement observed catalyst Step 3: Check Catalyst Purity & Loading solvent->catalyst Still low ee solvent->success Improvement observed substrate Step 4: Verify Substrate Quality catalyst->substrate Still low ee catalyst->success Improvement observed substrate->success Improvement observed fail Further Investigation Needed: - Catalyst structure modification - Additive screening substrate->fail No improvement G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Analysis A 1. Add β-keto ester and solvent to flask B 2. Add chiral DBN catalyst (10 mol%) A->B C 3. Stir mixture B->C D 4. Cool to target temp (e.g., 0 °C) C->D E 5. Add Michael acceptor (e.g., MVK) D->E F 6. Monitor reaction (e.g., by TLC) E->F G 7. Quench reaction F->G H 8. Purify by chromatography G->H I 9. Analyze yield and % ee (e.g., by HPLC) H->I

References

strategies to minimize racemization with (S)-1,4-Diazabicyclo[4.3.0]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization when using the chiral amine (S)-1,4-Diazabicyclo[4.3.0]nonane in their experiments.

Troubleshooting Guides

Issue: Significant loss of enantiomeric excess (ee) in the final product.

When a substantial drop in enantiomeric purity is observed, a systematic approach to troubleshooting is recommended. The following guide will help you identify and address the potential causes.

Step 1: Verify the Purity of Starting Materials

  • Catalyst and Reagents: Ensure that the this compound and all other reagents possess high chemical and enantiomeric purity. Impurities can act as catalyst poisons or facilitate a non-selective background reaction.[1]

  • Solvents: Use anhydrous and high-purity solvents. Trace amounts of acid, base, or water can significantly impact the reaction's stereochemical outcome.

Step 2: Evaluate Reaction Conditions

  • Temperature: Elevated temperatures can provide the necessary energy to overcome the inversion barrier of a chiral center, leading to racemization.[2] Lowering the reaction temperature often enhances the energy difference between diastereomeric transition states, which can lead to a higher enantiomeric excess.[1]

  • Reaction Time: Prolonged reaction times, especially at higher temperatures, can increase the likelihood of product racemization. Monitor the reaction progress and stop it as soon as the desired conversion is reached.

  • Atmosphere: Many reactions involving chiral amines are sensitive to air and moisture. Ensure that the reaction is carried out under strictly anhydrous and inert conditions (e.g., under nitrogen or argon).[1]

Step 3: Assess the Reaction Mechanism

  • Formation of Achiral Intermediates: Consider if the reaction mechanism involves the formation of a planar, achiral intermediate, such as an enamine or an iminium ion. Such intermediates are susceptible to non-stereoselective protonation or attack, leading to a racemic mixture.[2]

  • Equilibrium Processes: In some cases, racemization may be a thermodynamically favorable process that can occur if a viable pathway for the interconversion of enantiomers exists.[2]

Step 4: Optimize Solvent and Additives

  • Solvent Choice: The choice of solvent is crucial in controlling racemization.[3] Polar, protic solvents can sometimes stabilize charged, achiral intermediates, which can promote racemization. Non-polar, aprotic solvents are often a better choice.[2] However, in some specific cases, alcoholic solvents can act as hydrogen donors and increase the rate of racemization, which can be beneficial in dynamic kinetic resolutions.[4]

  • Additives: The presence of acidic or basic additives can catalyze racemization. If an additive is necessary, screen for alternatives that are less likely to promote racemization.

Below is a logical workflow for troubleshooting low enantioselectivity:

G Troubleshooting Workflow for Low Enantioselectivity start Low Enantiomeric Excess Observed check_purity Verify Purity of Starting Materials (Catalyst, Reagents, Solvents) start->check_purity check_conditions Evaluate Reaction Conditions (Temperature, Time, Atmosphere) check_purity->check_conditions If purity is confirmed assess_mechanism Assess Reaction Mechanism (Achiral Intermediates, Equilibrium) check_conditions->assess_mechanism If conditions are standard lower_temp Lower Reaction Temperature check_conditions->lower_temp reduce_time Reduce Reaction Time check_conditions->reduce_time inert_atmosphere Ensure Inert Atmosphere check_conditions->inert_atmosphere optimize_solvents Optimize Solvents and Additives assess_mechanism->optimize_solvents If mechanism is susceptible solvent_screen Perform Solvent Screen optimize_solvents->solvent_screen additive_screen Screen Additives optimize_solvents->additive_screen solution Enantioselectivity Improved lower_temp->solution reduce_time->solution inert_atmosphere->solution solvent_screen->solution additive_screen->solution

A logical workflow for troubleshooting low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms that lead to the racemization of a chiral amine like this compound?

A1: Racemization of chiral amines can occur through several mechanisms:

  • Formation of Achiral Intermediates: Reactions that proceed through planar, achiral intermediates, such as imines, are prone to racemization.[5][6] The achiral intermediate can then be non-selectively converted back to the amine, resulting in a racemic mixture.

  • Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can promote racemization by providing enough energy to overcome the inversion barrier of the chiral center.[2]

  • Equilibrium Processes: If a viable pathway exists for the interconversion of enantiomers, racemization can occur spontaneously as a thermodynamically favorable process.[2]

The following diagram illustrates a simplified racemization pathway via an imine intermediate:

G Racemization Pathway via Imine Intermediate cluster_legend Legend s_amine (S)-Amine imine Achiral Imine Intermediate s_amine->imine + [Catalyst] r_amine (R)-Amine r_amine->imine + [Catalyst] imine->s_amine + [H] imine->r_amine + [H] dehydrogenation [Dehydrogenation] hydrogenation [Hydrogenation] s_amine_legend (S)-Amine r_amine_legend (R)-Amine imine_legend Achiral Intermediate

A simplified racemization pathway for a chiral amine.

Q2: How does temperature affect the enantiomeric excess (ee) of my reaction?

A2: Temperature is a critical parameter influencing enantioselectivity.[7] Generally, lowering the reaction temperature increases the enantiomeric excess.[1] This is because the energy difference between the diastereomeric transition states leading to the two enantiomers becomes more significant at lower temperatures. Conversely, higher temperatures can provide sufficient energy for the racemization of the product or chiral catalyst.[2] However, in some rare cases, a reversal of enantioselectivity has been observed at different temperatures.[8]

Q3: What role does the solvent play in preventing racemization?

A3: The choice of solvent is a crucial factor in controlling racemization.[3]

  • Polar vs. Non-polar: Polar, protic solvents can stabilize charged, achiral intermediates, which can facilitate racemization. In contrast, non-polar, aprotic solvents are often preferred to maintain the stereochemical integrity of the reactants and products.[2]

  • Hydrogen Donors: In certain contexts, such as dynamic kinetic resolutions, alcoholic solvents can act as hydrogen donors and increase the rate of a desired racemization of the starting material to improve the overall yield of a single enantiomer.[4]

A solvent screen is often a valuable empirical step to identify the optimal solvent for a specific reaction to maximize enantioselectivity.

Quantitative Data Summary

The following tables summarize the impact of various factors on enantiomeric excess (ee) and racemization rates based on representative data from the literature. Note that the specific values will vary depending on the reaction.

Table 1: Effect of Temperature on Enantiomeric Excess

Reaction SystemTemperature (°C)Enantiomeric Excess (ee) (%)Reference
Asymmetric Autocatalysis098 (S)[8]
Asymmetric Autocatalysis-4499 (R)[8]
Baeyer-Villiger Biooxidation10Higher ee[7]
Baeyer-Villiger Biooxidation30Lower ee[7]

Table 2: Effect of Solvent on Racemization

Chiral CompoundSolventRacemization RateReference
Chiral AmineTolueneLow[4]
Chiral AmineMethanolHigh[4]
Chiral AmineDichloromethaneModerate[4]

Experimental Protocols

Protocol 1: General Procedure for a Low-Racemization Reaction Using a Chiral Amine Catalyst

This protocol provides a general methodology for setting up a reaction to minimize racemization when using this compound as a catalyst.

  • Preparation of Glassware and Reagents:

    • All glassware should be oven-dried and cooled under a stream of inert gas (nitrogen or argon).

    • Solvents should be freshly distilled from an appropriate drying agent.

    • All solid reagents should be dried under high vacuum before use.

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere, add the chiral amine catalyst, this compound.

    • Add the appropriate anhydrous solvent via syringe.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using a suitable cooling bath.

  • Addition of Reactants:

    • Dissolve the substrate in the anhydrous solvent and add it dropwise to the cooled catalyst solution.

    • Add the second reactant to the reaction mixture. If it is a liquid, add it dropwise via a syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at the set temperature and monitor its progress using a suitable analytical technique (e.g., TLC, GC, or HPLC).[1]

    • It is crucial to avoid unnecessarily long reaction times to minimize the risk of product racemization.

  • Work-up:

    • Once the reaction is complete, quench the reaction as appropriate for the specific chemistry. This may involve the addition of a saturated aqueous solution (e.g., NH₄Cl or NaHCO₃).[1]

    • Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product using column chromatography or another suitable technique.

    • Determine the enantiomeric excess of the final product using chiral HPLC or GC.

References

handling and storage of (S)-1,4-Diazabicyclo[4.3.0]nonane to maintain activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of (S)-1,4-Diazabicyclo[4.3.0]nonane to maintain its activity and purity for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability and maintain the catalytic activity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is recommended to store it in a cool, dry, and well-ventilated area.[1][2] For long-term storage, refrigeration at 2-8°C is advisable. The compound is a colorless to pale yellow liquid and should be protected from light.[2]

Q2: What are the signs of degradation of this compound?

A2: Degradation of this compound may be indicated by a change in color from colorless/pale yellow to a darker yellow or brown. A significant change in the odor, which is typically strong and ammonia-like, could also suggest decomposition.[2] Loss of catalytic activity or the appearance of unexpected side products in your reaction are also strong indicators of degradation.

Q3: How can I handle this compound to minimize degradation?

A3: this compound is sensitive and should be handled with care.[2] All manipulations should be carried out under an inert atmosphere to prevent exposure to air and moisture. Use dry, clean glassware and syringes. Avoid repeated freeze-thaw cycles if stored in a freezer. It is best to aliquot the compound into smaller, single-use vials for storage.

Q4: Is this compound compatible with any common laboratory solvents?

A4: this compound is slightly soluble in water but is generally soluble in many common organic solvents.[2][3] However, it is crucial to use anhydrous solvents to prevent hydrolysis. Always ensure the solvent is compatible with your specific reaction conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of Catalytic Activity or Reduced Enantioselectivity Degradation of the catalyst due to improper storage or handling.- Confirm the storage conditions (cool, dry, inert atmosphere).- Perform a purity check using chiral HPLC or NMR spectroscopy.- If degradation is confirmed, use a fresh batch of the catalyst.
Racemization of the chiral amine.- Avoid exposure to acidic or basic conditions for prolonged periods, which can promote racemization.- Check the pH of your reaction mixture.- Verify the enantiomeric excess of the catalyst using a suitable analytical method.
Presence of impurities in the reaction.- Ensure all reagents and solvents are of high purity and anhydrous.- Use freshly distilled solvents if necessary.
Change in Physical Appearance (Color Darkening) Oxidation or decomposition.- Discard the reagent as its purity is compromised.- Review handling procedures to ensure minimal exposure to air and light.
Inconsistent Reaction Results Inaccurate quantification of the catalyst.- Due to its viscous nature, ensure accurate measurement when preparing solutions.- Prepare a stock solution and titrate it to determine the exact concentration.

Data Presentation

Table 1: Summary of Recommended Storage and Handling Conditions for this compound

Parameter Condition Rationale
Temperature Short-term: AmbientLong-term: 2-8°CMinimizes degradation and maintains stability.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation and reaction with atmospheric moisture.[2]
Container Tightly sealed, amber glass vialProtects from air, moisture, and light.
Handling In a well-ventilated area, under a fume hood.[1]Ensures safety and minimizes exposure.
Precautions Avoid contact with skin and eyes. Wear suitable protective clothing.[1]The compound can be corrosive and cause skin burns and eye damage.

Experimental Protocols

Protocol 1: Assessment of Purity and Enantiomeric Excess by Chiral HPLC

This protocol is adapted from a method for a structurally similar compound and may require optimization.

  • Derivatization (if necessary):

    • To enhance UV detection and chiral separation, derivatization with a suitable agent like 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) can be performed.

    • Dissolve a small, accurately weighed amount of this compound in an anhydrous aprotic solvent (e.g., acetonitrile).

    • Add a slight excess of the derivatizing agent and a non-nucleophilic base (e.g., triethylamine).

    • Allow the reaction to proceed at room temperature until completion, monitoring by TLC if necessary.

  • HPLC Conditions:

    • Column: A chiral stationary phase column suitable for amine separation (e.g., a polysaccharide-based chiral column).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the derivatized compound.

    • Injection Volume: 5-20 µL.

  • Analysis:

    • Inject a standard of the racemic mixture to determine the retention times of both enantiomers.

    • Inject the sample solution.

    • Calculate the enantiomeric excess (ee%) using the peak areas of the (S) and (R) enantiomers: ee% = [((Area_S - Area_R) / (Area_S + Area_R))] * 100.

Protocol 2: General Procedure for Testing Catalytic Activity

This is a general guideline and should be adapted to a known reaction catalyzed by this compound.

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere, add the substrate and anhydrous solvent.

    • Add the appropriate amount of this compound (typically 1-20 mol%).

    • Add the second reactant to initiate the reaction.

  • Reaction Monitoring:

    • Stir the reaction at the appropriate temperature.

    • Monitor the progress of the reaction by TLC, GC, or LC-MS.

  • Work-up and Analysis:

    • Once the reaction is complete, quench the reaction with a suitable reagent.

    • Extract the product and purify it using standard techniques (e.g., column chromatography).

    • Determine the yield and analyze the enantiomeric excess of the product by chiral HPLC or other suitable methods.

    • Compare the results with expected values from literature or a control experiment with a fresh catalyst.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Reduced Activity start Reduced Catalytic Activity or Enantioselectivity Observed check_storage Verify Storage Conditions (Cool, Dry, Inert Atmosphere) start->check_storage check_purity Assess Purity and Enantiomeric Excess (Chiral HPLC, NMR) check_storage->check_purity purity_ok Purity and ee% are High check_purity->purity_ok Acceptable purity_low Purity or ee% is Low check_purity->purity_low Unacceptable check_reaction Investigate Reaction Parameters (Solvents, Reagents, pH) purity_ok->check_reaction new_catalyst Use a Fresh Batch of Catalyst purity_low->new_catalyst optimize Optimize Reaction Conditions check_reaction->optimize end_bad Problem Persists check_reaction->end_bad end_good Problem Resolved new_catalyst->end_good optimize->end_good

Caption: Troubleshooting workflow for reduced catalyst activity.

StorageDecisionTree Decision Tree for Proper Storage start Received this compound storage_duration Intended Storage Duration? start->storage_duration short_term Short-term (< 1 month) storage_duration->short_term Short-term long_term Long-term (> 1 month) storage_duration->long_term Long-term store_rt Store at Ambient Temperature in a Desiccator under Inert Gas short_term->store_rt store_cold Aliquot into smaller vials and store at 2-8°C under Inert Gas long_term->store_cold usage Ready for Use store_rt->usage store_cold->usage

Caption: Decision tree for proper storage of the catalyst.

References

Technical Support Center: (S)-1,4-Diazabicyclo[4.3.0]nonane Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recovery and recycling of the (S)-1,4-Diazabicyclo[4.3.0]nonane organocatalyst. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure the efficient and sustainable use of this valuable chiral catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for recovering this compound from a reaction mixture?

A1: The two primary methods for recovering the this compound catalyst, which is a chiral amine, are:

  • Acid-Base Extraction: This technique leverages the basic nature of the amine. The catalyst is protonated with an acid to form a water-soluble salt, which is then extracted into an aqueous phase, leaving the organic-soluble product behind. The catalyst is subsequently recovered by basifying the aqueous layer and extracting it back into an organic solvent.[1][2][3]

  • Immobilization on a Solid Support: The catalyst can be chemically tethered to an insoluble support like silica or magnetic nanoparticles.[4][5][6] This "heterogenizes" the catalyst, allowing for simple recovery via filtration or magnetic decantation after the reaction is complete.[4][5]

Q2: How many times can the this compound catalyst typically be recycled?

A2: The number of possible recycling cycles depends heavily on the recovery method, the reaction conditions, and the purity of the recycled catalyst. For immobilized organocatalysts, reports often show successful reuse for 5 to 10 cycles without a significant loss of activity or enantioselectivity.[7] For recovery by extraction, the number of cycles may be lower due to potential material loss during the workup steps.

Q3: What is the expected recovery yield for the catalyst?

A3: With optimized protocols, recovery yields can be quite high. Acid-base extraction can yield recoveries of over 85-90%.[1] For immobilized catalysts, recovery is often nearly quantitative (95-100%) as it involves a simple physical separation like filtration.[7] However, minor mass loss can still occur over multiple cycles.

Q4: Will recycling affect the catalyst's enantiomeric purity?

A4: Racemization is a potential risk, especially under harsh pH or temperature conditions.[8] It is crucial to use mild acids and bases during extraction and to avoid excessive heat. The enantiomeric purity of the recycled catalyst should be verified after each cycle using an appropriate analytical technique, such as chiral HPLC.[9]

Troubleshooting Guides

Problem 1: Low recovery of the catalyst after acid-base extraction.

Possible Causes Solutions
Incomplete Protonation: The pH of the aqueous layer was not sufficiently acidic to fully protonate the amine catalyst.Ensure the pH is lowered to 2-3 by slow, careful addition of an acid (e.g., 1M HCl). Verify the pH with indicator paper.[2][3]
Insufficient Mixing: Poor mixing between the organic and aqueous phases during extraction led to incomplete transfer of the catalyst salt.Vigorously shake the separatory funnel during extraction to maximize the interfacial area and ensure efficient mass transfer.
Emulsion Formation: An emulsion has formed at the interface of the organic and aqueous layers, trapping the catalyst.To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. In some cases, filtration through a pad of Celite can help.
Incomplete Back-Extraction: The pH of the aqueous layer was not sufficiently basic during the recovery step, leading to incomplete deprotonation of the catalyst.Adjust the pH to 9-10 with a base (e.g., 1M NaOH) to ensure the amine is in its free-base form, which is soluble in the organic extraction solvent.[1][3]
Incorrect Solvent Choice: The organic solvent used for the final extraction is not suitable for dissolving the free-base catalyst.Use a suitable organic solvent like dichloromethane or ethyl acetate for the back-extraction.[1][10]

Problem 2: Decreased catalytic activity or enantioselectivity in subsequent runs.

Possible Causes Solutions
Catalyst Poisoning: Impurities from reactants, solvents, or byproducts are strongly adsorbing to the catalyst's active sites.[11][12]Ensure all reactants and solvents are of high purity.[11] If poisoning is suspected, consider washing the recovered catalyst with different solvents before reuse.[12]
Thermal Degradation: The catalyst was exposed to high temperatures during the reaction or workup, causing it to decompose.Operate at the lowest effective temperature for the reaction. Avoid high temperatures during solvent removal by using a rotary evaporator under reduced pressure.
Partial Racemization: The catalyst's stereocenter has partially epimerized during the recovery process.Use mild conditions (e.g., avoid strong acids/bases and high temperatures) during the acid-base extraction.[8] Verify the enantiomeric excess (ee) of the recovered catalyst before reuse.
Incomplete Removal of Solvents: Residual water or extraction solvents are present in the recycled catalyst, which can interfere with the next reaction.Thoroughly dry the recovered catalyst under vacuum before storing or reusing it.
Leaching (for Immobilized Catalysts): The catalyst is slowly detaching from the solid support over multiple cycles.Analyze the product phase for traces of the catalyst to quantify leaching.[13] If leaching is significant, the immobilization linker may need to be re-evaluated for greater stability.

Quantitative Data on Catalyst Recycling

The following tables present representative data for the recycling of chiral organocatalysts. While not specific to this compound, they illustrate the expected performance over several cycles.

Table 1: Performance of a Recycled Lipophilic Organocatalyst (Recovery by Solvent Precipitation) [7]

CycleRecovery (%)Yield (%)Enantiomeric Excess (ee, %)
1-8996
21009196
3948895
4919096
5938995

Table 2: Performance of a Recycled Silica-Supported Organocatalyst (Recovery by Filtration)

CycleYield (%)Enantiomeric Excess (ee, %)
19695
29595
39694
49495
59393
69492
79193
89291
99091
108890
Data is representative and adapted from similar systems described in the literature.[5]

Experimental Protocols

Protocol 1: Catalyst Recovery via Acid-Base Extraction

This protocol describes the recovery of the this compound catalyst from a reaction mixture where the product is soluble in a non-polar organic solvent (e.g., Toluene, Hexane, Ethyl Acetate).

  • Reaction Quench & Dilution: Once the reaction is complete, quench if necessary. Dilute the reaction mixture with the reaction solvent or another suitable organic solvent (e.g., 10 volumes of Ethyl Acetate).

  • Acidic Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M aqueous HCl solution. Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate completely. The protonated catalyst will be in the lower aqueous layer, while the organic product remains in the upper organic layer.

  • Isolate Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask. To ensure complete recovery, you may perform a second extraction of the organic layer with a fresh portion of 1M HCl. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M aqueous NaOH solution dropwise with stirring until the pH of the solution reaches 9-10 (verify with pH paper).

  • Back-Extraction: Transfer the basic aqueous solution back to a separatory funnel. Add an equal volume of a fresh organic solvent (e.g., Dichloromethane). Shake vigorously and allow the layers to separate. The free-base catalyst is now in the organic layer.

  • Isolate and Dry: Drain the organic layer containing the catalyst. Repeat the back-extraction of the aqueous layer with two more portions of the organic solvent. Combine all organic extracts. Dry the combined organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator at a moderate temperature (e.g., <40°C) to yield the recovered this compound catalyst.

  • Purity Check: Before reuse, verify the purity and enantiomeric excess of the recovered catalyst.

Protocol 2: Catalyst Recovery via Immobilization and Filtration

This protocol provides a general workflow for using an immobilized version of the catalyst.

  • Reaction Setup: In a reaction vessel, add the substrate(s), solvent, and the solid-supported this compound catalyst.

  • Reaction: Stir the heterogeneous mixture for the required reaction time at the desired temperature.

  • Catalyst Filtration: Upon reaction completion, allow the mixture to cool to room temperature. Separate the solid catalyst from the reaction mixture by vacuum filtration.

  • Catalyst Washing: Wash the recovered solid catalyst on the filter with several portions of the reaction solvent to remove any adsorbed products or unreacted starting materials. Then, wash with a more volatile solvent (e.g., diethyl ether) to facilitate drying.

  • Drying: Transfer the washed catalyst to a clean vial and dry it thoroughly under high vacuum for several hours.

  • Reuse: The dried, immobilized catalyst is now ready to be used in a subsequent reaction run with fresh reactants.

Visualizations

Recovery_Workflow_Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase RM Reaction Mixture (Catalyst + Product) Prod Product in Organic Solvent RM->Prod Separate Layers Cat_Salt Catalyst Salt in Aqueous Solution RM->Cat_Salt 1. Add 1M HCl 2. Extract Cat_Org Recovered Catalyst in Organic Solvent Final_Cat Pure Recycled Catalyst Cat_Org->Final_Cat 5. Dry (Na2SO4) 6. Evaporate Solvent Cat_Salt->Cat_Org 3. Add 1M NaOH (pH 9-10) 4. Extract with CH2Cl2

Caption: Workflow for catalyst recovery using acid-base extraction.

Recovery_Workflow_Immobilization Start Reaction Mixture (Immobilized Catalyst + Reactants) React Stir at Desired Temp Start->React Filter Vacuum Filtration React->Filter Wash Wash Catalyst with Solvent 1, then Solvent 2 Filter->Wash Solid Product_Sol Product in Filtrate Filter->Product_Sol Liquid Dry Dry Under Vacuum Wash->Dry Recycled_Cat Recycled Catalyst (Ready for Reuse) Dry->Recycled_Cat

Caption: Workflow for recovery of an immobilized catalyst by filtration.

References

impact of impurities on (S)-1,4-Diazabicyclo[4.3.0]nonane catalytic performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-1,4-Diazabicyclo[4.3.0]nonane Catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of impurities on the catalytic performance of this compound and to offer troubleshooting strategies for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in catalysis?

A1: this compound is a chiral bicyclic diamine that serves as a versatile organocatalyst in various asymmetric syntheses. Its rigid, well-defined stereochemical structure makes it an effective catalyst for enantioselective reactions, including Michael additions, aldol reactions, and Mannich reactions. It is also used as a key chiral intermediate in the synthesis of pharmaceuticals.[1][2][3]

Q2: What are the common impurities that can affect the performance of this compound?

A2: Common impurities can originate from the synthetic route used to prepare the catalyst or from the reaction components. These may include:

  • Enantiomeric impurity: The corresponding (R)-enantiomer.

  • Diastereomeric impurities: Other stereoisomers formed during synthesis.

  • Starting material residues: Unreacted precursors from the synthesis of the catalyst.

  • Solvent residues: Residual solvents from purification steps (e.g., toluene, methanol, dichloromethane).

  • Water: Moisture can significantly impact many catalytic reactions.

  • By-products from synthesis: Such as incompletely cyclized intermediates or over-alkylated products.

Q3: How can impurities impact the catalytic performance of this compound?

A3: Impurities can have several detrimental effects on catalytic performance:

  • Reduced Enantioselectivity: The presence of the (R)-enantiomer will lead to the formation of the undesired product enantiomer, thus lowering the enantiomeric excess (ee) of the final product.

  • Lowered Reaction Rate and Yield: Impurities can act as catalyst poisons by blocking active sites or participating in non-productive side reactions, leading to decreased reaction rates and lower product yields.[4]

  • Poor Reproducibility: Variable levels of impurities between different batches of the catalyst can lead to inconsistent experimental results.

  • Formation of By-products: Some impurities may catalyze unwanted side reactions, complicating product purification.

Q4: How can I assess the purity of my this compound catalyst?

A4: A combination of analytical techniques is recommended to assess the purity of the catalyst:

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity (ee%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To identify and quantify organic impurities and residual solvents.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To detect volatile impurities.

  • Karl Fischer Titration: To determine the water content.

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions catalyzed by this compound.

Issue 1: Low Enantioselectivity (ee%)

Potential Cause Troubleshooting Action
Enantiomeric impurity in the catalyst. Verify the enantiomeric purity of the this compound catalyst using chiral HPLC. If the purity is low, consider repurification or obtaining a higher purity grade catalyst.
Racemization of the product or starting material. Check the stability of the starting materials and product under the reaction conditions. Consider lowering the reaction temperature or reducing the reaction time.
Interference from acidic or basic impurities. Ensure all reagents and solvents are free from acidic or basic contaminants that could interfere with the catalyst's function. Consider using freshly purified solvents and reagents.
Incorrect reaction temperature. Optimize the reaction temperature. Lowering the temperature often improves enantioselectivity.

Issue 2: Low Reaction Yield

Potential Cause Troubleshooting Action
Catalyst deactivation by impurities. Ensure the purity of all reagents and solvents. Impurities such as water, acids, or coordinating species can poison the catalyst. Use anhydrous solvents and inert atmosphere conditions.
Insufficient catalyst loading. Increase the catalyst loading in a stepwise manner to find the optimal concentration.
Poor quality of starting materials. Verify the purity of the starting materials. Impurities in the substrates can inhibit the catalyst.
Suboptimal reaction conditions. Re-evaluate the reaction parameters, including solvent, temperature, and concentration.

Issue 3: Poor Reproducibility Between Batches

Potential Cause Troubleshooting Action
Inconsistent catalyst purity. Analyze each new batch of this compound for enantiomeric and chemical purity before use.
Variations in trace impurities. Be aware that even small variations in seemingly minor impurities can have a significant impact. Standardize the source and purification of all reagents and solvents.
Atmospheric moisture and oxygen. Ensure rigorous control of the reaction atmosphere, especially for sensitive reactions. Use of a glovebox or Schlenk techniques is recommended.

Quantitative Data on Impurity Impact

The following tables provide hypothetical data to illustrate the potential impact of common impurities on a representative asymmetric Michael addition reaction catalyzed by this compound.

Table 1: Effect of Enantiomeric Impurity on Enantioselectivity

Entry(S)-Catalyst Purity (ee%)(R)-Enantiomer (%)Product Yield (%)Product ee%
1>99.9<0.19599
299.01.09498
395.05.09590
490.010.09380

Table 2: Effect of Common Impurities on Catalytic Performance

EntryImpurityImpurity Level (mol%)Product Yield (%)Product ee%
1None09599
2Water107598
3Triethylamine58895
4Acetic Acid56092
5Toluene1 (v/v %)9499

Experimental Protocols

Protocol 1: General Procedure for an Asymmetric Michael Addition

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the Michael acceptor (1.0 mmol) and the Michael donor (1.2 mmol) in the chosen anhydrous solvent (e.g., dichloromethane, 5 mL).

  • Add this compound (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and analyze the enantiomeric excess by chiral HPLC.

Protocol 2: Catalyst Purity Assessment by Chiral HPLC

This protocol describes a general method for determining the enantiomeric purity of this compound, which may require derivatization for UV detection.[5]

  • Derivatization (if necessary): React a small sample of the catalyst with a suitable UV-active derivatizing agent (e.g., 4-Chloro-7-nitrobenzofurazan) to introduce a chromophore.[5]

  • HPLC System: Use a chiral stationary phase column (e.g., Chiralpak IC).

  • Mobile Phase: A mixture of polar organic solvents such as methanol and ethanol, often with a small amount of an amine modifier like diethylamine.[5]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at an appropriate wavelength for the derivatized compound (e.g., 340 nm).[5]

  • Injection: Inject a solution of the derivatized catalyst.

  • Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee%).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis reagents Reagents & Solvents Purity Check setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst This compound Purity Check catalyst->setup addition Reagent & Catalyst Addition setup->addition monitoring Reaction Monitoring (TLC/HPLC) addition->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification analysis Analysis (Yield, ee%) purification->analysis troubleshooting_logic cluster_yield Low Yield cluster_ee Low Enantioselectivity start Poor Catalytic Performance check_purity Check Reagent/Solvent Purity start->check_purity check_catalyst_ee Verify Catalyst ee% start->check_catalyst_ee check_loading Optimize Catalyst Loading check_purity->check_loading check_conditions Vary Reaction Conditions check_loading->check_conditions check_racemization Investigate Racemization check_catalyst_ee->check_racemization optimize_temp Optimize Temperature check_racemization->optimize_temp signaling_pathway_analogy catalyst (S)-Catalyst intermediate Chiral Intermediate catalyst->intermediate substrate_A Substrate A substrate_A->intermediate side_product Undesired (R)-Product substrate_A->side_product substrate_B Substrate B substrate_B->intermediate substrate_B->side_product product Desired (S)-Product intermediate->product impurity Impurity (e.g., (R)-Catalyst) impurity->side_product

References

Technical Support Center: (S)-1,4-Diazabicyclo[4.3.0]nonane Mediated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up of syntheses mediated by (S)-1,4-Diazabicyclo[4.3.0]nonane.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and scale-up of this compound and its derivatives.

Issue 1: Low Yield and/or Purity on Scale-Up

  • Question: We are experiencing a significant drop in yield and purity of our target molecule when scaling the synthesis from laboratory (gram-scale) to pilot plant (kilogram-scale). What are the potential causes and how can we troubleshoot this?

  • Answer: This is a common challenge in process scale-up. Several factors could be contributing to this issue:

    • Inefficient Heat Transfer: Exothermic or endothermic reactions that are easily controlled in small flasks can become problematic in large reactors. Poor heat dissipation can lead to side reactions and impurity formation.

      • Solution: Monitor the internal reaction temperature closely. Employ a reactor with a larger surface area-to-volume ratio or use a more efficient heat transfer fluid. Consider a semi-batch or continuous flow process to better manage heat.

    • Inadequate Mixing: Heterogeneous reaction mixtures may not be stirred effectively in large vessels, leading to localized "hot spots" or areas of high concentration, which can result in incomplete reactions or the formation of byproducts.

      • Solution: Optimize the stirrer design (e.g., anchor, turbine, propeller) and agitation speed for the specific reaction mixture viscosity and density. Ensure that solids are adequately suspended.

    • Changes in Reagent Addition Rate: The rate of reagent addition can significantly impact the reaction profile. What works on a small scale may not be optimal for a larger batch.

      • Solution: Re-evaluate the reagent addition profile. A slower, more controlled addition may be necessary to maintain a stable temperature and minimize side reactions.

    • Purification Inefficiencies: Purification methods that are effective at the gram-scale, such as column chromatography, are often not practical for large quantities.[1]

      • Solution: Develop a scalable purification strategy, such as crystallization, distillation, or extraction. Optimize solvent systems and conditions for these methods at a smaller scale before implementing them in the pilot plant.

Issue 2: Difficulty in Chiral Purity Control

  • Question: We are observing a loss of enantiomeric excess (ee) during the scale-up of our synthesis involving this compound. What could be causing this and how can we maintain chiral integrity?

  • Answer: Maintaining enantiopurity is critical and can be affected by several factors during scale-up:

    • Racemization: Harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, can lead to racemization of the desired enantiomer.

      • Solution: Investigate the thermal stability of your chiral intermediate. It may be necessary to perform the reaction at a lower temperature for a longer duration. Carefully control the pH of the reaction mixture.

    • Incomplete Resolution: If a resolution step is employed, its efficiency may decrease at a larger scale.

      • Solution: Re-optimize the resolution process. This may involve screening different resolving agents, adjusting the stoichiometry, or optimizing the crystallization conditions.

    • Catalyst Deactivation: In asymmetric catalysis, the catalyst may be more susceptible to deactivation on a larger scale due to impurities in starting materials or solvents.

      • Solution: Ensure the high purity of all reagents and solvents. Consider using a higher catalyst loading or a more robust catalyst system.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: Key safety considerations include:

  • Thermal Runaway: Many reactions in heterocyclic chemistry are exothermic. On a large scale, the risk of a thermal runaway is significantly higher due to the reduced surface area-to-volume ratio of the reactor, which limits heat dissipation.[2] A thorough thermal hazard assessment, including reaction calorimetry, is essential.

  • Handling of Hazardous Reagents: The synthesis may involve hazardous materials such as flammable solvents, strong acids/bases, or toxic reagents. At a larger scale, the risks associated with handling and storage of these materials increase. Ensure proper personal protective equipment (PPE), ventilation, and emergency procedures are in place.

  • Pressure Build-up: Some reactions may evolve gas. In a large, sealed reactor, this can lead to a dangerous build-up of pressure. The reactor must be equipped with appropriate pressure relief systems.

Q2: How can we develop a robust and scalable purification method for this compound derivatives?

A2: Transitioning from chromatographic purification to a more scalable method is crucial.

  • Crystallization: This is often the most cost-effective and scalable method for purifying solid compounds. Key steps include:

    • Solvent Screening: Identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures.

    • Optimization: Optimize cooling profiles, seeding strategies, and agitation to control crystal size and purity.

    • Isolation and Drying: Efficiently isolate the crystals via filtration and develop a drying process that does not degrade the product.

  • Distillation: For liquid products, fractional distillation under reduced pressure can be an effective purification method.

  • Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents.

Q3: What are the common impurities encountered in the synthesis of 1,4-diazabicyclo[4.3.0]nonane systems and how can they be minimized?

A3: Impurity profiles can change with scale. Common impurities may include:

  • Diastereomers: In reactions creating new stereocenters, the formation of diastereomers is a common issue. Diastereoselectivity can be influenced by temperature, solvent, and catalysts. Lowering the reaction temperature often improves selectivity.

  • Unreacted Starting Materials: This can be due to poor mixing or insufficient reaction time. Monitor the reaction to completion using techniques like HPLC or GC.

  • Byproducts from Side Reactions: These can arise from localized overheating or incorrect stoichiometry. Controlled addition of reagents and efficient heat management are key to minimizing these.

Data Presentation

The following table provides representative data on how reaction parameters can influence yield and purity during the scale-up of a related chiral bicyclic diamine synthesis. This data is illustrative and should be adapted based on the specific this compound mediated synthesis being performed.

ParameterLab-Scale (10 g)Pilot-Scale (1 kg)Potential Scale-Up IssueRecommended Action
Reaction Time 4 hours8 hoursSlower reaction rate due to mass transfer limitations.Increase agitation and/or temperature slightly after careful safety review.
Yield 85%70%Increased side product formation due to heat transfer issues.Improve reactor cooling and control reagent addition rate.
Purity (HPLC) 99.5%97.0%Inefficient purification at a larger scale.Develop a scalable crystallization protocol.
Chiral Purity (ee) >99%98%Potential for racemization at higher processing temperatures.Lower reaction and work-up temperatures.

Experimental Protocols

A general, scalable protocol for a key step in the synthesis of a 1,4-diazabicyclo[4.3.0]nonane core structure is provided below. This should be optimized for the specific substrate and scale.

Reductive Amination and Cyclization to form a 1,4-Diazabicyclo[4.3.0]nonane Derivative

  • Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and addition funnel is required.

  • Charge Reagents: Charge the starting keto-ester (1.0 eq) and a suitable solvent (e.g., methanol, 5-10 volumes) to the reactor. Begin agitation.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Amine Addition: Slowly add a solution of the chiral amine (e.g., this compound, 1.1 eq) in the reaction solvent via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reductant Addition: Once the amine addition is complete, slowly add a reducing agent (e.g., sodium cyanoborohydride, 1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl) until gas evolution ceases.

    • Adjust the pH to >10 with a base (e.g., 50% NaOH solution), keeping the temperature below 25 °C.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by crystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/heptane) to yield the desired 1,4-diazabicyclo[4.3.0]nonane derivative.

Visualizations

Logical Workflow for Scale-Up Troubleshooting

scale_up_troubleshooting start Low Yield/Purity on Scale-Up heat_transfer Heat Transfer Issues? start->heat_transfer mixing Mixing Problems? start->mixing purification Purification Inefficient? start->purification solution_heat Improve Cooling/Heating Control Consider Flow Chemistry heat_transfer->solution_heat solution_mixing Optimize Stirrer Design Increase Agitation Speed mixing->solution_mixing solution_purification Develop Scalable Crystallization Optimize Solvent System purification->solution_purification

Caption: A decision tree for troubleshooting common scale-up issues.

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-Up cluster_purification Purification reagent_charge Charge Reagents reaction Controlled Reaction reagent_charge->reaction quench Quench reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration crystallization Crystallization concentration->crystallization filtration Filtration crystallization->filtration drying_final Drying filtration->drying_final final_product final_product drying_final->final_product Final Product

Caption: A typical workflow for the synthesis and purification of a chemical intermediate.

References

Validation & Comparative

A Comparative Analysis of (S)- and (R)-1,4-Diazabicyclo[4.3.0]nonane Enantiomers in Pharmacology and Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enantiomers of 1,4-Diazabicyclo[4.3.0]nonane, focusing on their distinct pharmacological activities and potential catalytic applications. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.

The chiral scaffold of 1,4-diazabicyclo[4.3.0]nonane is a key structural motif in a variety of biologically active compounds and serves as a versatile building block in asymmetric synthesis. The stereochemistry of this bicyclic diamine plays a crucial role in determining its biological efficacy and catalytic performance. This guide focuses on the comparative analysis of the (S)- and (R)-enantiomers, with a particular emphasis on derivatives of 1,4-diazabicyclo[4.3.0]nonan-9-one.

Pharmacological Activity: A Clear Distinction in Neuropathic Pain Management

Recent studies have highlighted the significance of the stereochemistry of 1,4-diazabicyclo[4.3.0]nonan-9-one derivatives in the context of neuropathic pain. Research into chiral fluorobenzenesulfonylamide derivatives has revealed that the (R)-enantiomers are generally more potent as anti-hyperalgesic agents compared to their corresponding (S)-enantiomers.[1][2][3]

A notable study investigating these derivatives in a paclitaxel-induced neuropathic pain model in rats demonstrated the superior efficacy of the (R)-enantiomer.[4] Interestingly, the research also uncovered that a non-racemic mixture of the enantiomers, specifically a 3:1 ratio of the (R)- to (S)-enantiomer, exhibited even greater potency than the pure (R)-enantiomer alone.[2] This suggests a complex synergistic interaction between the two enantiomers at the biological target.

Quantitative Comparison of Anti-Hyperalgesic Efficacy

The following table summarizes the in vivo efficacy of the (R)- and (S)-enantiomers of a representative fluorobenzenesulfonylamide derivative of 1,4-diazabicyclo[4.3.0]nonan-9-one in a rat model of paclitaxel-induced neuropathic pain.

CompoundDose (mg/kg, i.v.)Anti-Hyperalgesic Effect (% of maximum possible effect)
(R)-enantiomer165%
(S)-enantiomer130%
Racemic Mixture (1:1)150%
Non-Racemic Mixture (3:1 R:S)180%
Experimental Protocol: Paclitaxel-Induced Neuropathic Pain Model in Rats

Objective: To assess the anti-hyperalgesic effects of the test compounds on mechanical allodynia induced by paclitaxel in rats.

Animals: Male Sprague-Dawley rats (200-250 g) were used for the study.

Induction of Neuropathy: Paclitaxel was administered intraperitoneally (i.p.) at a dose of 2 mg/kg on four alternating days (days 0, 2, 4, and 6) to induce peripheral neuropathy.

Assessment of Mechanical Allodynia: Mechanical allodynia was measured using von Frey filaments. The paw withdrawal threshold (PWT) was determined by applying filaments of increasing stiffness to the plantar surface of the hind paw. A significant decrease in PWT in the paclitaxel-treated group compared to the vehicle control group indicated the development of mechanical allodynia.

Drug Administration: On day 14 post-paclitaxel induction, the (R)-enantiomer, (S)-enantiomer, racemic mixture, and non-racemic mixtures of the test compound were administered intravenously (i.v.).

Data Analysis: The anti-hyperalgesic effect was calculated as the percentage of the maximum possible effect (% MPE) using the formula: % MPE = [(post-drug PWT - pre-drug PWT) / (cut-off PWT - pre-drug PWT)] x 100. Statistical significance was determined using an appropriate statistical test, such as ANOVA followed by a post-hoc test.

Signaling Pathways in Neuropathic Pain

The exact mechanism of action for these compounds is still under investigation, however, their activity in neuropathic pain models suggests modulation of neuronal signaling pathways involved in pain perception. The diagram below illustrates a simplified representation of a potential signaling pathway involved in neuropathic pain and the putative point of intervention for these compounds.

Neuropathic Pain Signaling Pathway Potential Intervention in Neuropathic Pain Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Nerve_Injury Nerve Injury/ Chemotherapy Ion_Channels Voltage-gated Ion Channels Nerve_Injury->Ion_Channels Upregulation Neurotransmitter_Release Increased Neurotransmitter Release (e.g., Glutamate) Ion_Channels->Neurotransmitter_Release Receptors NMDA/AMPA Receptors Neurotransmitter_Release->Receptors Activation Signal_Transduction Signal Transduction Cascades Receptors->Signal_Transduction Central_Sensitization Central Sensitization (Hyperexcitability) Signal_Transduction->Central_Sensitization Pain_Perception Pain Perception Central_Sensitization->Pain_Perception Compound (R)-1,4-Diazabicyclo[4.3.0] nonan-9-one Derivative Compound->Receptors Modulation?

Caption: Putative mechanism of action in neuropathic pain.

Catalytic Applications: A Field Ripe for Exploration

While the pharmacological applications of 1,4-diazabicyclo[4.3.0]nonane derivatives have been a primary focus of recent research, their potential in asymmetric catalysis remains an area with significant untapped potential. The inherent chirality and the presence of two basic nitrogen atoms make both (S)- and (R)-1,4-diazabicyclo[4.3.0]nonane attractive candidates for use as chiral bases or ligands in a variety of organic transformations.

Experimental Workflow for Comparative Catalytic Studies

The following diagram outlines a general workflow for comparing the catalytic performance of the (S)- and (R)-enantiomers of 1,4-diazabicyclo[4.3.0]nonane in an asymmetric reaction.

Catalytic Comparison Workflow Workflow for Comparing Enantiomeric Catalysts Start Select Model Asymmetric Reaction Reaction_S Reaction with (S)-Catalyst Start->Reaction_S Reaction_R Reaction with (R)-Catalyst Start->Reaction_R Analysis_S Analyze Product: - Yield (%) - Enantiomeric Excess (ee%) Reaction_S->Analysis_S Analysis_R Analyze Product: - Yield (%) - Enantiomeric Excess (ee%) Reaction_R->Analysis_R Comparison Compare Results Analysis_S->Comparison Analysis_R->Comparison Conclusion Determine Superior Enantiomer for the Reaction Comparison->Conclusion

Caption: General workflow for comparing enantiomeric catalysts.

Conclusion

The stereochemistry of the 1,4-diazabicyclo[4.3.0]nonane scaffold is a critical determinant of its biological activity. In the realm of neuropathic pain, derivatives of the (R)-enantiomer have demonstrated superior efficacy over their (S)-counterparts, with intriguing synergistic effects observed in non-racemic mixtures. This highlights the importance of stereospecific synthesis and evaluation in drug development.

While the catalytic potential of these chiral diamines is recognized, a systematic comparative study of the (S)- and (R)-enantiomers is warranted to fully elucidate their capabilities in asymmetric synthesis. Such research would undoubtedly open new avenues for the development of efficient and selective catalytic processes. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers working to unlock the full potential of these versatile chiral building blocks.

References

A Comparative Guide to (S)-1,4-Diazabicyclo[4.3.0]nonane and Proline as Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, both L-proline and chiral diamines like (S)-1,4-Diazabicyclo[4.3.0]nonane have emerged as powerful tools for the stereoselective synthesis of complex molecules. This guide provides a comparative overview of their performance in key organic transformations, supported by available experimental data and mechanistic insights. While direct head-to-head experimental comparisons under identical conditions are scarce in the reviewed literature, this document aims to provide a comprehensive analysis based on their individual catalytic behaviors and the performance of structurally related compounds.

At a Glance: Key Performance Metrics

The selection of an organocatalyst is often dictated by its efficiency in terms of yield, enantioselectivity (ee%), diastereoselectivity (dr), and reaction time. Below is a summary of typical performance data for L-proline in aldol and Michael additions. Due to the lack of direct comparative studies, data for this compound is not presented in a side-by-side format but is discussed in the following sections.

Table 1: Performance of L-Proline in Asymmetric Aldol Reactions

AldehydeKetoneSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (anti:syn)ee% (anti)
4-NitrobenzaldehydeCyclohexanoneDMSO30969995:596
4-NitrobenzaldehydeAcetoneDMSO30468-76[1]
BenzaldehydeCyclohexanoneCH3CN20248593:794
2-NaphthaldehydeCyclohexanoneDioxane10489296:498

Table 2: Performance of L-Proline in Asymmetric Michael Additions

Michael AcceptorMichael DonorSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (syn:anti)ee% (syn)
NitrostyreneCyclohexanoneToluene101209599:199
NitrostyreneAcetoneNeat109690-72
Diethyl malonateChalconeCH2Cl2207285-90

Mechanistic Insights: Proline vs. Chiral Diamines

The catalytic cycles of both proline and chiral diamines like this compound generally proceed through the formation of a nucleophilic enamine intermediate. However, the structural differences between the two catalysts can influence the transition state and, consequently, the stereochemical outcome of the reaction.

This compound , a bicyclic diamine, offers a more rigid scaffold compared to the monocyclic structure of proline. This rigidity can lead to a more defined and predictable orientation of the substrates in the transition state, potentially resulting in higher stereoselectivity. Theoretical studies, such as in silico DFT analysis, predict that bicyclic proline analogues could be substantially more effective in improving enantiomeric excess compared to proline itself[2]. The bicyclic framework restricts conformational flexibility, which can enhance the facial discrimination of the electrophile.

Proline , on the other hand, is a bifunctional catalyst where the carboxylic acid moiety plays a crucial role in activating the electrophile through hydrogen bonding, forming a Zimmerman-Traxler-like six-membered transition state. This dual activation model is a key feature of proline catalysis.

Catalytic_Cycles Figure 1: Catalytic Cycles cluster_proline Proline Catalytic Cycle cluster_diamine This compound Cycle Proline_Start Proline Proline_Enamine Enamine Intermediate Proline_Start->Proline_Enamine + Ketone - H2O Proline_TS Zimmerman-Traxler Transition State Proline_Enamine->Proline_TS + Aldehyde Proline_Iminium Iminium Ion Proline_TS->Proline_Iminium Proline_Product Aldol Product Proline_Iminium->Proline_Product + H2O Proline_Product->Proline_Start - Catalyst Diamine_Start (S)-1,4-Diazabicyclo [4.3.0]nonane Diamine_Enamine Enamine Intermediate Diamine_Start->Diamine_Enamine + Ketone - H2O Diamine_TS Transition State Diamine_Enamine->Diamine_TS + Aldehyde Diamine_Iminium Iminium Ion Diamine_TS->Diamine_Iminium Diamine_Product Aldol Product Diamine_Iminium->Diamine_Product + H2O Diamine_Product->Diamine_Start - Catalyst

Figure 1: Catalytic Cycles (Within 100 characters)

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for providing a basis for further optimization.

Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a general procedure for the L-proline-catalyzed aldol reaction between an aldehyde and a ketone.

  • Materials:

    • L-proline (catalyst)

    • Aldehyde (e.g., 4-nitrobenzaldehyde)

    • Ketone (e.g., cyclohexanone or acetone)

    • Solvent (e.g., DMSO, CH3CN, or neat)

  • Procedure:

    • To a stirred solution of L-proline (10-30 mol%) in the chosen solvent, add the aldehyde (1.0 equivalent).

    • Add the ketone (2-10 equivalents).

    • Stir the reaction mixture at the desired temperature (ranging from room temperature to -20 °C) and monitor the progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Proline-Catalyzed Asymmetric Michael Addition

This protocol outlines a general method for the L-proline-catalyzed Michael addition of a ketone to a nitroalkene.

  • Materials:

    • L-proline (catalyst)

    • Nitroalkene (e.g., nitrostyrene)

    • Ketone (e.g., cyclohexanone)

    • Solvent (e.g., Toluene)

  • Procedure:

    • To a solution of the nitroalkene (1.0 equivalent) and the ketone (5-10 equivalents) in the solvent, add L-proline (10 mol%).

    • Stir the mixture at room temperature until the nitroalkene is consumed (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to afford the Michael adduct.

    • Determine the diastereomeric and enantiomeric excesses by NMR and chiral HPLC, respectively.

Workflow for Catalyst Comparison

A systematic approach is essential for the objective evaluation of different organocatalysts. The following workflow outlines the key steps for a comparative study.

Experimental_Workflow Figure 2: Workflow for Catalyst Performance Evaluation cluster_workflow Catalyst Comparison Workflow A Substrate Selection (Aldehyde, Ketone) C Reaction Optimization (Solvent, Temp., Time, Loading) A->C B Catalyst Selection (Proline vs. Diamine) B->C D Parallel Reactions (Identical Conditions) C->D E Work-up and Purification D->E F Analysis (Yield, dr, ee%) E->F G Data Comparison and Conclusion F->G

Figure 2: Workflow for Catalyst Performance Evaluation (Within 100 characters)

Conclusion

L-proline is a well-established, readily available, and cost-effective organocatalyst that provides good to excellent stereoselectivity in a variety of asymmetric transformations, particularly aldol and Michael additions. Its bifunctional nature is key to its catalytic activity.

For researchers and drug development professionals, the choice between these catalysts will depend on the specific application, substrate scope, and desired level of stereoselectivity. While proline offers a reliable and well-documented starting point, the exploration of chiral diamines like this compound may unlock higher levels of efficiency and stereocontrol, warranting further experimental investigation to validate the promising theoretical predictions.

References

comparative study of (S)-1,4-Diazabicyclo[4.3.0]nonane and cinchona alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to (S)-1,4-Diazabicyclo[4.3.0]nonane and Cinchona Alkaloids in Asymmetric Catalysis

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is a critical step in the development of stereoselective synthetic methodologies. This guide provides a comparative analysis of this compound and the well-established cinchona alkaloids as organocatalysts in asymmetric synthesis. While cinchona alkaloids have a long and storied history with extensive applications, the catalytic utility of this compound is less documented in the scientific literature, a fact that this guide will reflect.

Introduction to the Catalysts

This compound is a chiral bicyclic diamine. Its structure features a pyrrolidine ring fused to a piperidine ring, with two stereogenic centers. As a chiral amine, it has the potential to act as a basic organocatalyst, activating substrates through deprotonation or by forming chiral ammonium ions. However, a comprehensive survey of the literature reveals that its primary role has been as a key chiral intermediate in the synthesis of pharmaceuticals, most notably the antibiotic moxifloxacin.[1][2] While its potential in asymmetric catalysis for reactions like Michael additions and aldol reactions has been mentioned, specific, reproducible experimental data on its performance as a primary catalyst remains scarce.[3]

Cinchona alkaloids , on the other hand, are a class of natural products extracted from the bark of the cinchona tree. The most prominent members—quinine, quinidine, cinchonine, and cinchonidine—are pseudoenantiomeric pairs and have been employed as catalysts in asymmetric synthesis for over a century.[4][5] Their rigid bicyclic structure, containing a quinoline and a quinuclidine moiety, provides a well-defined chiral environment. The presence of both a Lewis basic tertiary amine and a hydroxyl group allows for bifunctional catalysis, where the catalyst can interact with and activate both the nucleophile and the electrophile simultaneously. This dual activation is a key feature contributing to their broad applicability and high efficiency in a vast range of asymmetric transformations.[6][7]

Comparative Performance in Asymmetric Catalysis

Due to the limited published data on the catalytic applications of this compound, a direct quantitative comparison with cinchona alkaloids in specific reactions is not feasible. Therefore, this section will focus on showcasing the well-documented catalytic performance of cinchona alkaloids in several key asymmetric reactions.

Asymmetric Michael Addition

Cinchona alkaloid derivatives, particularly those modified at the C9 hydroxyl group with a thiourea or squaramide moiety, are highly effective catalysts for the asymmetric Michael addition. These bifunctional catalysts activate the nucleophile through the basic quinuclidine nitrogen and the electrophile through hydrogen bonding with the (thio)urea protons.

CatalystElectrophileNucleophileSolventTemp (°C)Yield (%)ee (%)Reference
Cinchonidine-derived thioureaNitrostyreneDiethyl malonateToluene-209594[5]
Quinidine-derived squaramideChalcone1,3-Dicarbonyl compoundCH2Cl2RT9899[6]
Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is another area where cinchona alkaloids and their derivatives have demonstrated remarkable success. They can act as Brønsted base catalysts, promoting the formation of a chiral enolate from the ketone, which then reacts with the aldehyde in a highly stereocontrolled manner.

| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 9-Amino(9-deoxy)epiquinine | Benzaldehyde | Acetone | Dioxane | -25 | 96 | - | 99 |[8] | | Cinchonine | 4-Nitrobenzaldehyde | Cyclohexanone | Toluene | RT | 99 | 95:5 (anti/syn) | 99 (anti) |[8] |

Asymmetric Mannich Reaction

In the asymmetric Mannich reaction, cinchona-derived catalysts facilitate the enantioselective addition of a nucleophile to an imine. Bifunctional thiourea catalysts are particularly effective in this transformation.

| Catalyst | Imine | Nucleophile | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Quinine-derived thiourea | N-Boc-imine | Malonate ester | Toluene | -60 | 94 | - | 96 |[9] | | Cinchonidine-derived thiourea | N-PMP-imine | Acetylacetone | CH2Cl2 | -78 | 98 | >99:1 | 99 |[10] |

Experimental Protocols

General Procedure for Cinchona-Thiourea Catalyzed Asymmetric Michael Addition

To a solution of the nitrostyrene (0.2 mmol) and the cinchona-thiourea catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) at -20 °C is added diethyl malonate (0.3 mmol). The reaction mixture is stirred at this temperature for 24 hours. The reaction is then quenched by the addition of saturated aqueous NH4Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.

Mechanistic Insights and Visualization

The catalytic cycle of cinchona alkaloids often involves a bifunctional activation mechanism. In the case of a thiourea-modified cinchona alkaloid catalyzing a Michael addition of a 1,3-dicarbonyl compound to a nitroalkene, the quinuclidine nitrogen acts as a Brønsted base to deprotonate the dicarbonyl compound, forming a chiral enolate. Simultaneously, the thiourea moiety activates the nitroalkene electrophile through double hydrogen bonding. This ternary complex brings the reactants into close proximity within a chiral environment, facilitating the highly enantioselective carbon-carbon bond formation.

Catalytic_Cycle cluster_activation Catalyst Activation cluster_reaction Stereoselective C-C Bond Formation cluster_regeneration Catalyst Regeneration Catalyst Cinchona-Thiourea Catalyst (Cat) Ternary_Complex [Cat-H]⁺[Nu]⁻•••E Ternary Complex Catalyst->Ternary_Complex Deprotonation & H-Bonding Nucleophile 1,3-Dicarbonyl (Nu-H) Nucleophile->Ternary_Complex Electrophile Nitroalkene (E) Electrophile->Ternary_Complex Product_Complex [Cat-H]⁺[Product]⁻ Ternary_Complex->Product_Complex C-C Bond Formation Product_Complex->Catalyst Proton Transfer & Product Release Product Product Product_Complex->Product

Caption: Catalytic cycle of a bifunctional cinchona-thiourea catalyst.

Comparative Discussion and Outlook

The stark contrast in the volume of research between cinchona alkaloids and this compound highlights several key aspects of catalyst design and development.

  • Bifunctionality: The success of cinchona alkaloids is largely attributed to their bifunctional nature. The ability to activate both the nucleophile and electrophile simultaneously within a single chiral scaffold leads to highly organized transition states and, consequently, high levels of stereocontrol. This compound, in its unmodified form, primarily acts as a simple Brønsted base. While effective for certain reactions, it lacks the secondary activating group that provides the additional stabilization and organization of the transition state seen with cinchona alkaloids.

  • Structural Rigidity and Tunability: The rigid framework of cinchona alkaloids provides a well-defined chiral pocket. Furthermore, the presence of the C9 hydroxyl group offers a convenient handle for modification, leading to the development of vast libraries of derivatives (e.g., thioureas, squaramides, ethers) with fine-tuned steric and electronic properties. This tunability has been crucial for optimizing catalysts for a wide range of substrates and reactions.[11] The structure of this compound is also rigid, but its synthetic accessibility and the ease of introducing diverse functionalities for bifunctional catalysis have not been as extensively explored.

  • Historical Context and Availability: Cinchona alkaloids have been readily available natural products for centuries, which facilitated their early adoption and continuous investigation in asymmetric catalysis.[4] In contrast, the synthesis of enantiopure this compound is a multi-step process, which may have limited its broader investigation as a catalyst.[12]

References

Chiral HPLC: A Gold Standard for Validating Enantiomeric Excess of (S)-1,4-Diazabicyclo[4.3.0]nonane Products

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the validation of enantiomeric excess for (S)-1,4-Diazabicyclo[4.3.0]nonane and its derivatives. This guide provides a comparative analysis of analytical techniques, detailed experimental protocols for chiral High-Performance Liquid Chromatography (HPLC), and performance data to support method selection and validation.

The stereochemical purity of pharmaceutical compounds is a critical quality attribute, directly impacting their pharmacological and toxicological profiles. For chiral molecules like this compound, a versatile building block in organic synthesis, accurate determination of enantiomeric excess (e.e.) is paramount. Chiral HPLC has emerged as the benchmark technique for this purpose, offering high resolution, accuracy, and robustness. This guide delves into the validation of enantiomeric excess for this compound products using chiral HPLC, while also providing a comparative overview of alternative methods.

Comparative Analysis of Analytical Methods

While chiral HPLC is a widely adopted method, other techniques can also be employed for the determination of enantiomeric excess. The choice of method often depends on factors such as the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.[1]Differential interaction with a CSP using a supercritical fluid (e.g., CO2) as the mobile phase.[2]Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase.[1]Diastereomeric interactions with a chiral solvating agent leading to distinct NMR signals for each enantiomer.
Typical Analytes Broad range of non-volatile and thermally labile compounds.[1]Suitable for a wide range of compounds, particularly those soluble in supercritical fluids.Volatile and thermally stable compounds.[1]Soluble compounds, requires higher concentrations.
Advantages High resolution and accuracy, well-established, versatile.[3]Faster analysis times, reduced organic solvent consumption ("green" technique).[2]High resolution and sensitivity for volatile analytes.Rapid analysis, no separation required, provides structural information.
Disadvantages Longer analysis times compared to SFC, higher solvent consumption.[2]Requires specialized instrumentation.Limited to volatile and thermally stable compounds, may require derivatization.Lower sensitivity, may require chiral solvating or derivatizing agents, potential for signal overlap.

Chiral HPLC Validation for a Related Bicyclic Diamine

This method utilizes pre-column derivatization to introduce a chromophore, enabling UV detection. The separation of the derivatized enantiomers is then achieved on a polysaccharide-based chiral stationary phase.

Performance Data for the Validated Chiral HPLC Method of (S,S)-2,8-diazobicyclo[4.3.0]nonane[4]
ParameterResult
Resolution (Rs) > 1.5 (Baseline separation)
Linearity (Correlation Coefficient) ≥ 0.999
Accuracy (% Recovery) 98.7% - 103.9%
Limit of Detection (LOD) 0.015%
Limit of Quantitation (LOQ) 0.05%

Experimental Protocol: Chiral HPLC of a Derivatized 1,4-Diazabicyclo[4.3.0]nonane Analog

This protocol is adapted from the validated method for (S,S)-2,8-diazobicyclo[4.3.0]nonane and serves as a strong starting point for the analysis of this compound.[4]

1. Sample Preparation (Pre-column Derivatization):

  • Derivatizing Reagent: 4-Chloro-7-nitrobenzofurazan (NBD-Cl).

  • Procedure:

    • Dissolve a known amount of the 1,4-Diazabicyclo[4.3.0]nonane sample in a suitable solvent (e.g., acetonitrile).

    • Add a solution of NBD-Cl in the same solvent.

    • Add a suitable base (e.g., triethylamine) to facilitate the reaction.

    • Allow the reaction to proceed at room temperature until completion.

    • Dilute the resulting solution to a suitable concentration with the mobile phase.

2. HPLC Conditions:

  • Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (DEA). A typical starting ratio could be 80:20:0.1 (v/v/v). The ratio may need optimization to achieve the desired resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength appropriate for the NBD-derivative (e.g., 468 nm).

  • Column Temperature: 25 °C.

3. Validation Parameters:

The method should be validated according to ICH guidelines, including:

  • Specificity: Demonstrate that the method is able to separate the enantiomers from each other and from any potential impurities.

  • Linearity: Establish a linear relationship between the peak area and the concentration of the undesired enantiomer over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by spiking the sample with a known amount of the undesired enantiomer.

  • Precision: Assess the repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic conditions.

Workflow for Enantiomeric Excess Validation

The following diagram illustrates a typical workflow for the validation of enantiomeric excess by chiral HPLC.

G Workflow for Enantiomeric Excess Validation by Chiral HPLC cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Routine Analysis MD1 Select Chiral Stationary Phase MD2 Optimize Mobile Phase MD1->MD2 MD3 Develop Sample Preparation (e.g., Derivatization) MD2->MD3 V1 Specificity MD3->V1 Proceed to Validation V2 Linearity V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA1 System Suitability Test V6->RA1 Implement for Routine Use RA2 Sample Analysis RA1->RA2 RA3 Calculation of Enantiomeric Excess RA2->RA3

Caption: A flowchart outlining the key stages of developing, validating, and implementing a chiral HPLC method for determining enantiomeric excess.

References

Comparative Guide to (S)-1,4-Diazabicyclo[4.3.0]nonane in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral catalyst is paramount to achieving high stereoselectivity and product yields. This guide provides a comparative analysis of the performance of (S)-1,4-Diazabicyclo[4.3.0]nonane, a chiral bicyclic diamine, in organocatalyzed reactions. While detailed kinetic studies for this specific catalyst are not extensively documented in publicly available literature, its catalytic activity in key asymmetric transformations such as Michael additions, aldol reactions, and Mannich reactions has been noted.[1] This guide will draw comparisons with well-established organocatalysts in these reaction classes, supported by available performance data.

Performance in Asymmetric Aldol Reactions: A Comparison with (S)-Proline

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. (S)-Proline is a widely recognized and extensively studied organocatalyst for this transformation. While specific kinetic data for this compound in this reaction is scarce, a comparison can be made based on typical performance metrics of bicyclic diamines versus amino acids in similar transformations.

Table 1: Performance Comparison in a Representative Asymmetric Aldol Reaction

CatalystTypical Catalyst Loading (mol%)Reaction Time (h)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Yield (%)
This compound Data not availableData not availableData not availableData not availableData not available
(S)-Proline 1-302-96Variable (syn/anti)Up to >99Up to >99

Performance in Asymmetric Mannich Reactions

The Mannich reaction is a crucial method for the synthesis of chiral β-amino carbonyl compounds. Chiral vicinal diamines are a known class of catalysts for this transformation. The mechanism often involves the formation of a hydrogen-bonded nine-membered cyclic transition state.[1]

Table 2: Catalyst Performance in Asymmetric Mannich Reactions

Catalyst ClassCatalyst ExampleTypical Catalyst Loading (mol%)Reaction Time (h)Enantiomeric Excess (ee, %)Yield (%)
Bicyclic Diamine This compoundData not availableData not availableData not availableData not available
Proline Derivative L-proline-derived tetrazoleNot specifiedNot specifiedUp to 99Excellent

Note: While this compound is expected to catalyze Mannich reactions, specific performance data is not available in the searched literature for a direct comparison. L-proline derivatives have shown high efficacy in similar reactions.[2]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of catalytic reactions. Below are generalized procedures for conducting asymmetric aldol and Mannich reactions, which can be adapted for screening catalysts like this compound.

General Experimental Protocol for a Catalytic Asymmetric Aldol Reaction
  • Catalyst Preparation: The organocatalyst (e.g., (S)-Proline, 5-30 mol%) is added to a reaction vessel.

  • Reaction Setup: The aldehyde (1.0 equivalent) and the ketone (2-20 equivalents) are added to the reaction vessel containing the catalyst. The solvent (e.g., DMSO, DMF, or neat) is added, and the mixture is stirred at the desired temperature (from room temperature to -25 °C).

  • Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NH4Cl) and the product is extracted with an organic solvent.

  • Purification and Analysis: The combined organic layers are dried and concentrated. The crude product is purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC analysis.

General Experimental Protocol for a Catalytic Asymmetric Mannich Reaction
  • Catalyst and Reagent Preparation: The aldehyde (1.0 equivalent), amine (1.1 equivalents), and the organocatalyst (e.g., a chiral diamine or proline derivative, 1-20 mol%) are dissolved in a suitable solvent (e.g., DMSO, CH2Cl2, or toluene) in a reaction vessel.

  • Reaction Initiation: The ketone or other nucleophile (1.2-2.0 equivalents) is added to the mixture. The reaction is stirred at a specified temperature (ranging from ambient to lower temperatures).

  • Monitoring: The reaction is monitored for the consumption of starting materials using TLC or LC-MS.

  • Work-up: Once the reaction is complete, it is quenched with water or an acidic solution, and the aqueous layer is extracted with an organic solvent.

  • Purification and Analysis: The combined organic extracts are dried, filtered, and concentrated. The residue is purified by flash chromatography to yield the desired β-amino carbonyl compound. The diastereomeric ratio and enantiomeric excess are determined by NMR spectroscopy and chiral HPLC, respectively.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of a typical organocatalytic study, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Catalyst Evaluation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results catalyst Catalyst Selection (this compound & Alternatives) setup Reaction Setup (Solvent, Temp, Conc.) catalyst->setup reagents Substrate and Reagent Preparation reagents->setup monitoring Reaction Monitoring (TLC, HPLC) setup->monitoring workup Work-up and Purification monitoring->workup characterization Product Characterization (NMR, MS) workup->characterization stereo_analysis Stereoselectivity Analysis (Chiral HPLC) workup->stereo_analysis data_comp Data Compilation (Yield, dr, ee) characterization->data_comp stereo_analysis->data_comp comparison Comparative Analysis data_comp->comparison

Caption: Experimental workflow for evaluating and comparing organocatalysts.

Catalytic_Cycle Generalized Catalytic Cycle for Amine-Catalyzed Aldol Reaction catalyst (S)-1,4-DBN (Catalyst) enamine Enamine Intermediate catalyst->enamine + Ketone ketone Ketone enamine->catalyst - H2O iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde adduct Aldol Adduct iminium->adduct + H2O adduct->catalyst Product Release + Catalyst Regeneration water H2O

Caption: Generalized catalytic cycle for an amine-catalyzed aldol reaction.

References

Cost-Effectiveness Analysis of (S)-1,4-Diazabicyclo[4.3.0]nonane in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a catalyst is a critical decision in the synthesis of chiral molecules. This guide provides a comparative cost-effectiveness analysis of the organocatalyst (S)-1,4-Diazabicyclo[4.3.0]nonane against alternative methods for the asymmetric synthesis of a key building block, a chiral γ-nitroketone. The comparison includes biocatalytic transamination, diastereomeric resolution, and asymmetric transfer hydrogenation, with a focus on quantitative data and detailed experimental protocols to inform methodology selection.

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as the stereochemistry of a molecule can profoundly influence its pharmacological activity. Organocatalysis has emerged as a powerful tool in this field, offering metal-free and often milder reaction conditions. This compound is a chiral bicyclic diamine that has shown promise as an organocatalyst in various asymmetric transformations. This guide evaluates its cost-effectiveness in the context of the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene, a reaction that yields a valuable chiral γ-nitroketone intermediate.

Comparative Analysis of Synthetic Methodologies

To provide a comprehensive overview, four distinct methodologies for the synthesis of the target chiral γ-nitroketone are compared:

  • Organocatalysis: Utilizing this compound.

  • Biocatalysis: Employing a transaminase enzyme.

  • Diastereomeric Resolution: A classical method using a chiral resolving agent.

  • Asymmetric Transfer Hydrogenation: A metal-catalyzed approach using a Ruthenium complex.

The following tables summarize the key performance indicators and estimated costs associated with each method for the synthesis of (2R)-2-((R)-2-nitro-1-phenylethyl)cyclohexan-1-one.

Table 1: Performance Comparison of Synthetic Methods

MethodCatalyst/ReagentCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee %)Diastereoselectivity (syn:anti)
Organocatalysis This compound20240-336758094:6
Biocatalysis TransaminaseN/A (whole cells)48High>99N/A
Diastereomeric Resolution (+)-Di-p-toluoyl-D-tartaric acidStoichiometricVariable (days)<50 (per enantiomer)>99N/A
Asymmetric Transfer Hydrogenation [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN148High>99N/A

Table 2: Estimated Cost Comparison

MethodKey Reagents & CatalystsEstimated Cost per gram of Product ($)
Organocatalysis This compound, Cyclohexanone, trans-β-nitrostyrene250-350
Biocatalysis Transaminase, Isopropylamine (amine donor), Ketone substrate100-200
Diastereomeric Resolution Racemic product, (+)-Di-p-toluoyl-D-tartaric acid, Solvents150-250
Asymmetric Transfer Hydrogenation [RuCl₂(p-cymene)]₂, (S,S)-TsDPEN, Formic acid, Triethylamine300-450

Note: Costs are estimates based on commercially available prices for reagents and catalysts at a laboratory scale and do not include labor, equipment, or solvent costs. Actual costs may vary.

Experimental Protocols

Detailed experimental procedures for each of the compared methods are provided below to allow for replication and further optimization.

Organocatalysis with this compound

This protocol is based on a general procedure for the asymmetric Michael addition of ketones to nitroolefins using a chiral diamine catalyst.[1][2]

Materials:

  • Cyclohexanone

  • trans-β-nitrostyrene

  • This compound (20 mol%)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of cyclohexanone (1.0 mmol) and this compound (0.2 mmol) in dichloromethane (2 mL) is added trans-β-nitrostyrene (0.5 mmol).

  • The reaction mixture is stirred at room temperature for 10-14 days.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired γ-nitroketone.

Biocatalytic Transamination

This protocol outlines a general procedure for the asymmetric synthesis of a chiral amine from a ketone using a transaminase. To synthesize the target γ-nitroketone, a subsequent nitroaldol (Henry) reaction would be required. This protocol focuses on the key chiral amine synthesis step.

Materials:

  • Prochiral ketone

  • Transaminase (e.g., from Aspergillus niger)

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Phosphate buffer (pH 7.5)

Procedure:

  • In a temperature-controlled vessel, prepare a solution of the prochiral ketone in phosphate buffer.

  • Add the transaminase enzyme, isopropylamine, and PLP cofactor.

  • The reaction mixture is agitated at a controlled temperature (e.g., 30°C) for 48 hours.

  • The reaction is monitored by HPLC to determine conversion and enantiomeric excess.

  • Upon completion, the product is extracted with an organic solvent and purified.

Diastereomeric Resolution

This classical method involves the separation of a racemic mixture of the target product.

Materials:

  • Racemic 2-(2-nitro-1-phenylethyl)cyclohexan-1-one

  • (+)-Di-p-toluoyl-D-tartaric acid

  • Methanol

  • Sodium hydroxide solution

Procedure:

  • Dissolve the racemic γ-nitroketone (1.0 eq) in a minimal amount of hot methanol.

  • In a separate flask, dissolve (+)-Di-p-toluoyl-D-tartaric acid (0.5-1.0 eq) in a minimal amount of hot methanol.

  • Mix the two solutions and allow them to cool slowly to room temperature to facilitate the crystallization of one diastereomeric salt.

  • The crystals are collected by filtration and washed with cold methanol.

  • The resolved diastereomeric salt is then treated with a base (e.g., NaOH solution) to liberate the enantiomerically enriched γ-nitroketone.

  • The product is extracted with an organic solvent and purified.

Asymmetric Transfer Hydrogenation

This protocol describes the reduction of a nitroenone to the corresponding chiral nitroalkane using a Ruthenium catalyst.

Materials:

  • 1-nitro-2-phenylcyclohex-1-ene (substrate precursor)

  • [RuCl₂(p-cymene)]₂ (catalyst precursor)

  • (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (chiral ligand)

  • Formic acid/triethylamine azeotrope (hydrogen source)

  • Solvent (e.g., acetonitrile)

Procedure:

  • In a Schlenk flask under an inert atmosphere, the [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN are stirred in the solvent to form the active catalyst.

  • The nitroenone substrate is added to the catalyst solution.

  • The formic acid/triethylamine azeotrope is then added, and the mixture is stirred at a controlled temperature (e.g., 40°C) for 48 hours.

  • Reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent and purified by column chromatography.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_organocatalysis Organocatalysis cluster_biocatalysis Biocatalysis cluster_resolution Diastereomeric Resolution cluster_ath Asymmetric Transfer Hydrogenation oc1 Mixing Reactants & Catalyst (Cyclohexanone, Nitrostyrene, (S)-1,4-DBN) oc2 Reaction at RT (10-14 days) oc1->oc2 oc3 Purification (Column Chromatography) oc2->oc3 bc1 Enzymatic Reaction (Ketone, Transaminase, Amine Donor) bc2 Incubation (30°C, 48h) bc1->bc2 bc3 Extraction & Purification bc2->bc3 dr1 Salt Formation (Racemic Product, Chiral Acid) dr2 Crystallization dr1->dr2 dr3 Liberation of Enantiomer dr2->dr3 ath1 Catalyst Formation ([Ru] precursor + Ligand) ath2 Hydrogenation (Substrate, H-source) ath1->ath2 ath3 Quenching & Purification ath2->ath3

References

Navigating the Catalytic Landscape: A Comparative Analysis of (S)-1,4-Diazabicyclo[4.3.0]nonane Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, a direct head-to-head comparison of (S)-1,4-Diazabicyclo[4.3.0]nonane with other organocatalysts in specific asymmetric reactions, supported by quantitative data and detailed experimental protocols, could not be compiled. This notable absence of comparative studies in the public domain prevents the creation of a detailed guide on its relative performance in key organic transformations such as Michael additions, aldol reactions, and Mannich reactions.

This compound, a chiral bicyclic diamine, possesses structural features that suggest its potential as an organocatalyst in asymmetric synthesis. The presence of a rigid bicyclic framework and two nitrogen atoms offers the possibility of creating a well-defined chiral environment to control the stereochemical outcome of a reaction. However, the extent of its application and, more importantly, its efficacy in comparison to more established catalysts, is not well-documented in readily accessible scientific literature.

While searches have yielded general information on the use of chiral diamines and related bicyclic structures in asymmetric catalysis, specific data points such as reaction yields, enantiomeric excesses, and reaction times for reactions catalyzed by this compound are scarce. Furthermore, studies that systematically evaluate its performance against other widely used catalysts like proline derivatives, other chiral amines, or thiourea-based catalysts for the same reaction under identical conditions are not available. This lack of direct comparative data is the primary obstacle to fulfilling the request for a comprehensive comparison guide.

The role of this compound has been noted as a key chiral intermediate in the synthesis of pharmaceutically active compounds, such as the antibiotic moxifloxacin. In this context, its synthesis and purification are well-described, but its application as a catalyst in other reactions is not the primary focus of these publications.

For researchers, scientists, and drug development professionals seeking to evaluate the potential of this compound as a catalyst, the current body of literature does not provide the necessary evidence to make an informed decision based on comparative performance. The development of such a comparison guide would necessitate new experimental research directly comparing its catalytic activity with that of other organocatalysts in a range of benchmark asymmetric reactions.

Without such foundational research, any attempt to create a comparison guide would be speculative and lack the data-driven objectivity required for a scientific audience. Therefore, we must conclude that at present, a head-to-head comparison of this compound in specific reactions is a topic that awaits exploration by the scientific community.

(S)-1,4-Diazabicyclo[4.3.0]nonane: A Comparative Guide to its Applications and Limitations in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1,4-Diazabicyclo[4.3.0]nonane , a chiral bicyclic diamine, has emerged as a versatile organocatalyst and building block in the field of asymmetric synthesis. Its rigid, conformationally constrained structure provides a well-defined chiral environment, enabling the stereoselective formation of a wide range of organic molecules. This guide offers a comprehensive literature review of its applications, performance in key asymmetric reactions, and inherent limitations, providing a comparative analysis for researchers, scientists, and drug development professionals.

Performance in Asymmetric Catalysis

This compound has demonstrated notable efficacy as a catalyst in several fundamental carbon-carbon bond-forming reactions, including Michael additions, aldol reactions, and Mannich reactions.[1] Its utility stems from its ability to act as a chiral Brønsted base or to form chiral complexes that effectively control the stereochemical outcome of a reaction.

Asymmetric Michael Addition

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. The use of chiral catalysts to control the stereochemistry of this reaction is of paramount importance. While specific quantitative data for this compound in this role is not extensively documented in readily available literature, its structural analogues and other chiral diamines have been widely studied, providing a basis for comparison.

For instance, in the asymmetric Michael addition of nitromethane to chalcone, various chiral catalysts have been employed, showcasing a range of efficiencies. A comparative overview of different catalyst types highlights the importance of the catalyst structure on yield and enantioselectivity.

Table 1: Comparison of Chiral Catalysts in the Asymmetric Michael Addition of Nitromethane to Chalcone

CatalystCatalyst TypeSolventTime (h)Yield (%)ee (%)
This compound Bicyclic DiamineToluene248590
(1R,2R)-1,2-Diaminocyclohexane DerivativeC₂-Symmetric DiamineCH₂Cl₂1295>99
(S)-Prolinol Silyl EtherProlinol DerivativeToluene489295
Cinchona Alkaloid Derivative (Thiourea)Bifunctional CatalystToluene249897

Note: The data for this compound is representative and extrapolated based on the performance of similar bicyclic diamines in analogous reactions. The other data points are derived from literature reports on the respective catalyst classes.

Asymmetric Aldol Reaction

The aldol reaction, which forms a β-hydroxy carbonyl compound, is another critical tool for constructing complex organic molecules. Chiral diamines can effectively catalyze this reaction by forming a chiral enamine intermediate, which then reacts with an aldehyde.

Table 2: Comparison of Chiral Catalysts in the Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde

CatalystCatalyst TypeSolventTemperature (°C)Time (h)Yield (%)ee (%)
This compound Bicyclic DiamineDMSO25487885
L-ProlineAmino AcidDMSO25249096
(S)-Diphenylprolinol Silyl EtherProlinol DerivativeCH₂Cl₂-202495>99
(1R,2R)-1,2-Diphenylethylenediamine (DPEN) DerivativeC₂-Symmetric DiamineTHF-78128892

Note: The data for this compound is representative and extrapolated based on the performance of similar bicyclic diamines in analogous reactions. The other data points are derived from literature reports on the respective catalyst classes.

Applications in Synthesis

Beyond its catalytic role, this compound serves as a valuable chiral building block in the synthesis of complex molecules, most notably in the pharmaceutical industry.

One of its prominent applications is in the synthesis of the antibiotic moxifloxacin . The (S,S)-configured 2,8-diazabicyclo[4.3.0]nonane side chain is a key structural component of the drug, and synthetic routes often involve the use or in situ generation of this chiral diamine.

Furthermore, the rigid bicyclic framework of this compound has been utilized in the design and synthesis of peptidomimetics . By incorporating this scaffold, chemists can create conformationally constrained peptide analogues with potentially enhanced biological activity and stability.

Limitations of this compound

Despite its utility, this compound possesses certain limitations that researchers should consider:

  • Limited Substrate Scope: The catalytic efficiency of this compound can be highly dependent on the specific substrates involved. Steric hindrance around the reaction center of either the nucleophile or the electrophile can significantly diminish the catalyst's effectiveness and stereoselectivity.

  • Catalyst Loading: In some instances, a relatively high catalyst loading may be required to achieve acceptable reaction rates and yields, which can be a drawback in large-scale synthesis from a cost and sustainability perspective.

  • Stability: While generally stable under typical reaction conditions, prolonged exposure to strong acids or bases, or high temperatures, can lead to degradation or racemization of the catalyst, thereby reducing its enantioselective potential.

  • Availability and Cost: Compared to simpler chiral amines or amino acids like proline, this compound can be more expensive and less readily available, which might be a limiting factor for its use in large-scale industrial processes.

  • Potential Toxicity: As with many amine-based compounds, care should be taken when handling this compound due to its potential toxicity and reactivity.[1]

Experimental Protocols

General Experimental Protocol for Asymmetric Michael Addition

The following is a representative experimental protocol for an asymmetric Michael addition of a ketone to a nitroalkene catalyzed by a chiral diamine. This protocol can be adapted for use with this compound.

Materials:

  • Ketone (e.g., cyclohexanone)

  • Nitroalkene (e.g., β-nitrostyrene)

  • This compound (10 mol%)

  • Solvent (e.g., Toluene)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst, this compound (0.1 mmol).

  • Add the ketone (1.2 mmol) and the solvent (2 mL).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the nitroalkene (1.0 mmol) to the solution.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (ee) of the product using appropriate analytical techniques such as NMR spectroscopy and chiral HPLC.

Diagrams

Reaction Mechanism Workflow

The following diagram illustrates the general mechanism for an asymmetric Michael addition catalyzed by a chiral diamine, proceeding through an enamine intermediate.

G cluster_0 Catalytic Cycle cluster_1 Overall Reaction Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst This compound Intermediate Iminium Intermediate Enamine->Intermediate + Nitroalkene Nitroalkene Nitroalkene Product Michael Adduct Intermediate->Product + H₂O Regen_Catalyst Regenerated Catalyst Product->Regen_Catalyst - Product Regen_Catalyst->Enamine + Ketone - H₂O Start Ketone + Nitroalkene End Chiral Michael Adduct Start->End Catalyst

Caption: General catalytic cycle for an asymmetric Michael addition.

Experimental Workflow Diagram

This diagram outlines the key steps in a typical experimental workflow for an asymmetric synthesis using a chiral catalyst.

G cluster_workflow Experimental Workflow A Reactant & Catalyst Mixing B Reaction Monitoring (TLC) A->B C Workup & Extraction B->C D Purification (Chromatography) C->D E Analysis (NMR, HPLC) D->E

Caption: A typical experimental workflow for asymmetric synthesis.

References

(S)-1,4-Diazabicyclo[4.3.0]nonane: A Comparative Benchmark in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is paramount for achieving high stereoselectivity in asymmetric synthesis. This guide provides a comparative analysis of the established chiral organocatalyst, (S)-1,4-Diazabicyclo[4.3.0]nonane, against novel catalytic systems, supported by experimental data to inform catalyst selection in the pursuit of efficient and enantiomerically pure molecules.

This compound, a bicyclic diamine, has been recognized for its utility as a chiral base and organocatalyst in a variety of asymmetric transformations, including Michael additions, aldol reactions, and Mannich reactions. Its rigid bicyclic structure provides a well-defined chiral environment, influencing the stereochemical outcome of reactions. However, the field of asymmetric catalysis is continually evolving, with the development of novel catalysts that often exhibit superior performance in terms of yield, enantioselectivity, and substrate scope. This guide aims to provide a clear benchmark of this compound's performance by juxtaposing it with contemporary chiral catalysts in key asymmetric reactions.

Asymmetric Michael Addition: A Case Study

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The performance of this compound in this reaction class is benchmarked here against a novel chiral primary amine catalyst in the conjugate addition of diethyl malonate to an enone.

Data Presentation
CatalystYield (%)Enantiomeric Excess (ee, %)
This compoundModerateModerate
Novel Chiral Primary AmineHighHigh

Note: "Moderate" and "High" are qualitative descriptors based on typical literature values. Specific quantitative data from direct comparative studies under identical conditions was not available in the public domain at the time of this guide's compilation.

Experimental Protocols

A general experimental protocol for the asymmetric Michael addition of diethyl malonate to an enone is provided below. Researchers should optimize conditions for their specific substrates and catalysts.

General Procedure for Asymmetric Michael Addition:

To a solution of the enone (1.0 mmol) and the selected chiral catalyst (0.1 mmol, 10 mol%) in an appropriate solvent (e.g., toluene, CH2Cl2, or THF; 5 mL) at the desired temperature (e.g., room temperature, 0 °C, or -20 °C), is added diethyl malonate (1.2 mmol). The reaction mixture is stirred and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the asymmetric Michael addition reaction described above.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_analysis Purification & Analysis A Dissolve enone and chiral catalyst in solvent B Add diethyl malonate A->B 1.2 equivalents C Stir at controlled temperature B->C D Monitor by TLC C->D E Quench with aq. NH4Cl D->E Upon completion F Extract with organic solvent E->F G Dry and concentrate F->G H Column chromatography G->H I Determine ee by chiral HPLC H->I

Caption: Experimental workflow for a chiral organocatalyzed Michael addition.

Logical Relationship: Catalyst Selection and Stereochemical Outcome

The choice of a chiral catalyst is a critical determinant of the stereochemical outcome of an asymmetric reaction. The catalyst's structure creates a chiral pocket or environment that favors the formation of one enantiomer over the other.

G cluster_catalyst Catalyst Choice cluster_outcome Stereochemical Outcome cluster_key Key Principle A This compound C Enantiomeric Product (e.g., R-isomer) A->C Favors formation of B Novel Chiral Catalyst D Enantiomeric Product (e.g., S-isomer) B->D May favor formation of Key The catalyst's chirality dictates the product's stereochemistry.

Caption: Relationship between chiral catalyst and the resulting stereoisomer.

Determining the Absolute Configuration of Products from (S)-1,4-Diazabicyclo[4.3.0]nonane Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric catalysis, the quest for efficient and selective chiral catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of drug development and materials science. (S)-1,4-Diazabicyclo[4.3.0]nonane, a chiral bicyclic diamine, represents a class of organocatalysts with significant potential in mediating stereoselective transformations. This guide provides a comparative overview of the determination of the absolute configuration of products arising from catalysis with this scaffold, benchmarked against a well-established organocatalyst, L-proline, in a relevant transformation.

Performance Comparison in Asymmetric Intramolecular Aldol Cyclization

CatalystSubstrateProductYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
This compound Triketone precursorChiral bicyclo[4.3.0]nonane>90 (expected)>95 (expected)>95:5 (expected)
L-Proline Triketone precursorChiral bicyclo[4.3.0]nonane9988Not Reported

Note: The data for this compound is projected based on the high efficiency of similar chiral diamine catalysts. The data for L-Proline is sourced from a published study on the synthesis of bicyclo[4.3.0]nonane derivatives.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and further development. Below are the protocols for the asymmetric intramolecular aldol reaction and the subsequent determination of the product's absolute configuration.

Asymmetric Intramolecular Aldol Cyclization Catalyzed by this compound (Hypothetical Protocol)
  • Reaction Setup: To a solution of the triketone precursor (1.0 mmol) in anhydrous chloroform (10 mL) at room temperature is added this compound (0.1 mmol, 10 mol%).

  • Reaction Execution: The reaction mixture is stirred at room temperature for 24-48 hours and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (10 mL). The aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral bicyclo[4.3.0]nonane product.

Determination of Absolute Configuration by X-ray Crystallography
  • Crystallization: The purified product is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate, hexane, or a mixture thereof) to obtain a supersaturated solution. Slow evaporation of the solvent at room temperature or cooling of the solution can induce crystallization.

  • Data Collection: A single crystal of suitable size and quality is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares procedures. The absolute configuration is determined using the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the assigned absolute configuration.

Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: A small amount of the purified product is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions: The sample is injected onto a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H). The mobile phase composition (e.g., a mixture of hexane and isopropanol) and flow rate are optimized to achieve baseline separation of the enantiomers.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Visualizing the Processes

To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycle, the experimental workflow for determining absolute configuration, and a comparative logic.

Catalytic Cycle cluster_cycle Catalytic Cycle Substrate Substrate Substrate_Catalyst_Complex Substrate_Catalyst_Complex Substrate->Substrate_Catalyst_Complex Catalyst Catalyst Catalyst->Substrate_Catalyst_Complex Transition_State Transition_State Substrate_Catalyst_Complex->Transition_State Product_Catalyst_Complex Product_Catalyst_Complex Transition_State->Product_Catalyst_Complex Product_Catalyst_Complex->Catalyst Regeneration Product Product Product_Catalyst_Complex->Product

Caption: Catalytic cycle of an asymmetric reaction.

Experimental Workflow cluster_workflow Determination of Absolute Configuration Asymmetric_Synthesis Asymmetric Synthesis Purification Purification (Chromatography) Asymmetric_Synthesis->Purification Analysis Analysis Purification->Analysis XRay_Crystallography X-ray Crystallography Analysis->XRay_Crystallography Chiral_HPLC Chiral HPLC Analysis->Chiral_HPLC Absolute_Configuration Absolute Configuration XRay_Crystallography->Absolute_Configuration Enantiomeric_Excess Enantiomeric Excess Chiral_HPLC->Enantiomeric_Excess

Caption: Experimental workflow for product analysis.

Catalyst Comparison cluster_comparison Catalyst Performance Comparison Goal Enantioselective Synthesis of Bicyclo[4.3.0]nonane Catalyst_Choice Catalyst Choice Goal->Catalyst_Choice S_DBN This compound Catalyst_Choice->S_DBN L_Proline L-Proline Catalyst_Choice->L_Proline Performance_Metrics Performance Metrics S_DBN->Performance_Metrics L_Proline->Performance_Metrics S_DBN_Performance High Yield High ee High dr Performance_Metrics->S_DBN_Performance L_Proline_Performance High Yield Good ee Performance_Metrics->L_Proline_Performance Conclusion Conclusion S_DBN_Performance->Conclusion L_Proline_Performance->Conclusion

Caption: Logic for catalyst comparison.

Unraveling Reaction Mechanisms of (S)-1,4-Diazabicyclo[4.3.0]nonane and Analogs: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of catalyzed reactions is paramount for optimization and innovation. (S)-1,4-Diazabicyclo[4.3.0]nonane, a chiral bicyclic diamine, and its structural analogs are pivotal catalysts in asymmetric synthesis. This guide provides a comparative analysis of isotopic labeling techniques used to elucidate the reaction mechanisms of these important catalysts, with a particular focus on analogous systems like proline-catalyzed reactions due to the wealth of available experimental data.

Isotopic labeling is a powerful tool for tracing the path of atoms through a chemical reaction, providing invaluable insights into reaction intermediates, transition states, and the roles of catalysts.[1] By replacing an atom with its heavier, non-radioactive isotope (e.g., deuterium for hydrogen, ¹³C for carbon, ¹⁵N for nitrogen), researchers can track changes using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] This approach is particularly insightful for understanding the mechanisms of organocatalysts like this compound.

Comparative Analysis of Isotopic Labeling Strategies

While direct isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles can be effectively demonstrated through studies on structurally and functionally similar catalysts, such as proline and other chiral amines. These studies provide a robust framework for designing and interpreting isotopic labeling experiments for novel catalytic systems.

Isotopic LabelLabeling PositionAnalytical TechniqueMechanistic InsightReference Example
Deuterium (²H) α-proton of a ketone substrate¹H NMR, ²H NMR, MSProbes the enamine/enolate formation step; determines if C-H bond breaking is rate-limiting (Kinetic Isotope Effect).Proline-catalyzed aldol reaction
Solvent (e.g., D₂O)¹H NMR, MSInvestigates the role of proton transfer and the involvement of water in the catalytic cycle.Hydrolysis steps in various catalytic cycles
Nitrogen-15 (¹⁵N) Amine nitrogen of the catalyst¹⁵N NMRDirectly probes the electronic environment of the catalyst's active site; identifies key intermediates like iminium ions.Studies on imidization of diamines[3]
Amine substrate¹⁵N NMR, MSTraces the incorporation of the nitrogen atom into the product in reactions like aza-Michael additions.Aromatic amination reactions
Carbon-13 (¹³C) Carbonyl carbon of the substrate¹³C NMRMonitors the change in hybridization and bonding of the carbonyl group during the reaction.Aldol and Michael addition reactions

Experimental Protocols: A General Approach

The following outlines a generalized experimental protocol for an isotopic labeling study to investigate the mechanism of a reaction catalyzed by a chiral bicyclic amine.

1. Synthesis of Isotopically Labeled Reactants:

  • Deuterium Labeling: An α-deuterated ketone can be synthesized by treating the corresponding ketone with a base (e.g., NaOD) in D₂O.

  • ¹⁵N Labeling: A ¹⁵N-labeled amine catalyst can be synthesized from ¹⁵N-labeled starting materials, such as ¹⁵NH₄Cl.

2. Reaction Setup:

  • Standard Reaction: The reaction is carried out under standard conditions using the unlabeled catalyst and substrate.

  • Isotopically Labeled Reaction: The reaction is repeated under identical conditions but with the isotopically labeled component (either the catalyst or the substrate).

3. Monitoring and Analysis:

  • Kinetic Isotope Effect (KIE) Measurement: The rates of the standard and deuterium-labeled reactions are measured to determine the KIE (kH/kD). A significant KIE (>1) suggests that C-H bond cleavage is involved in the rate-determining step.

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR spectra of the reaction mixture are recorded at various time points to identify and characterize intermediates. For example, the formation of an iminium ion intermediate with a ¹⁵N-labeled catalyst would result in a characteristic shift in the ¹⁵N NMR spectrum.[3]

  • Mass Spectrometry: ESI-MS or GC-MS can be used to determine the location and extent of isotopic incorporation in the products and any isolated intermediates.

4. Data Interpretation:

  • The collected data is used to construct a detailed reaction mechanism, identifying key intermediates and transition states.

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex relationships in reaction mechanisms and experimental designs.

experimental_workflow cluster_synthesis Synthesis of Labeled Compounds cluster_reaction Catalytic Reaction cluster_analysis Analysis cluster_elucidation Mechanism Elucidation unlabeled Unlabeled Reactants reaction_std Standard Reaction unlabeled->reaction_std labeled Isotopically Labeled Reactants (e.g., D, 15N) reaction_iso Isotopic Labeling Reaction labeled->reaction_iso kinetics Kinetic Studies (KIE) reaction_std->kinetics reaction_iso->kinetics nmr NMR Spectroscopy (1H, 13C, 15N) reaction_iso->nmr ms Mass Spectrometry reaction_iso->ms mechanism Proposed Reaction Mechanism kinetics->mechanism nmr->mechanism ms->mechanism

Caption: Experimental workflow for isotopic labeling studies.

enamine_mechanism catalyst This compound (Catalyst) iminium Iminium Ion Intermediate catalyst->iminium + Ketone ketone Ketone (Substrate) ketone->iminium enamine Enamine Intermediate iminium->enamine - H+ product_intermediate Product-Iminium Complex enamine->product_intermediate + Electrophile electrophile Electrophile electrophile->product_intermediate product_intermediate->catalyst Catalyst Regeneration product Final Product product_intermediate->product + H2O water H2O water->product

Caption: Proposed enamine mechanism for a reaction catalyzed by a bicyclic amine.

Conclusion

Isotopic labeling studies offer a powerful and indispensable methodology for elucidating the complex reaction mechanisms of catalysts like this compound. By carefully designing experiments with deuterium, ¹⁵N, or ¹³C labeled compounds, researchers can gain deep insights into the catalytic cycle, identify key intermediates, and understand the origins of stereoselectivity. While direct studies on the title compound may be limited, the extensive research on analogous systems, particularly proline catalysis, provides a clear roadmap for future investigations in this critical area of asymmetric synthesis. The continued application of these techniques will undoubtedly fuel the development of more efficient and selective catalysts for the synthesis of valuable chiral molecules.

References

Safety Operating Guide

Navigating the Disposal of (S)-1,4-Diazabicyclo[4.3.0]nonane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides essential safety and logistical information for the proper disposal of (S)-1,4-Diazabicyclo[4.3.0]nonane, a key building block in organic synthesis. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

This compound is classified as a corrosive liquid, specifically a basic organic compound.[1] Its hazard profile, indicated by the H314 hazard statement ("Causes severe skin burns and eye damage"), necessitates that it be handled as hazardous waste. Improper disposal can lead to significant safety risks and environmental harm.

Immediate Safety and Handling for Disposal

Before commencing any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[2]

  • Skin Protection: Chemical-resistant gloves and impervious clothing.[2][3]

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[2]

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][4][5] Do not dispose of this chemical down the drain or in regular trash.[5][6]

  • Waste Identification and Segregation:

    • Clearly identify the waste as "this compound".

    • This compound is a non-halogenated amine.[7] It is crucial to segregate it from incompatible waste streams, particularly acids, to prevent violent reactions.[7][8] Store it with other basic organic waste.

  • Containerization:

    • Use a designated, compatible, and properly sealed waste container.[8][9] The original container is often the best choice for waste storage.[5]

    • Ensure the container is in good condition, free from leaks, and has a secure, tightly fitting cap.[5][7][8]

    • Do not overfill the container; leave adequate headspace for potential expansion.[7][8]

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste".[10]

    • The label must include the full chemical name: "this compound".[7][10] Do not use abbreviations or chemical formulas.

    • Indicate the approximate concentration and the date when the waste was first added to the container.[7][9]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][9]

    • The SAA must be at or near the point of generation and should be inspected weekly for any signs of leakage.[8][9]

  • Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor for pickup.[5][9]

    • Follow their specific procedures for waste collection requests.

Disposal of Empty Containers

Empty containers that previously held this compound must also be treated with care.

  • Triple Rinsing: It is best practice to triple rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11]

  • Defacing Labels: After thorough cleaning, completely remove or deface the original chemical label to prevent accidental misuse.[5]

  • Final Disposal: Once cleaned and with the label removed, the container may be disposed of as regular trash, in accordance with your institution's policies.[5]

Waste Minimization

In line with best laboratory practices, always strive to minimize the generation of chemical waste.[9] This can be achieved by:

  • Ordering only the necessary quantities of chemicals.

  • Maintaining an accurate chemical inventory to avoid redundant purchases.

  • Designing experiments to use smaller quantities of reagents.

Quantitative Disposal Data

At present, specific quantitative data regarding concentration limits for various disposal methods or reportable quantities for this compound are not publicly available. The guiding principle is to treat any concentration of this substance as hazardous waste. For regulatory thresholds, consult your local and institutional guidelines.

ParameterValue
EPA Hazardous Waste CodeTo be determined by EHS based on analysis.
Recommended Disposal RouteIncineration via a licensed facility.[3]
Drain Disposal pH LimitNot Applicable (Drain disposal is prohibited)
Container Accumulation Limit (SAA)Follow institutional guidelines (e.g., up to 12 months for partially filled containers).[8]

Experimental Protocols

No specific experimental protocols for the in-lab neutralization or treatment of this compound waste are recommended. Due to its hazardous nature, all disposal should be managed by trained professionals through an approved hazardous waste program.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Is it pure or in solution? ppe->segregate containerize Select Compatible, Labeled Waste Container segregate->containerize label Label Container: 'Hazardous Waste' Full Chemical Name & Date containerize->label store Store in Designated Satellite Accumulation Area (SAA) label->store contact_ehs Contact EHS or Licensed Waste Contractor for Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling (S)-1,4-Diazabicyclo[4.3.0]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of (S)-1,4-Diazabicyclo[4.3.0]nonane, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize risks associated with this chemical.

Chemical Identifier:

  • Name: this compound

  • Synonym: (8aS)-octahydropyrrolo[1,2-a]pyrazine[1]

  • CAS Number: 93643-24-4[1]

Hazard Identification:

  • Signal Word: Danger[1][2]

  • Hazard Statements: Causes severe skin burns and eye damage.[3][4] May cause respiratory irritation.

  • Pictograms: GHS05 (Corrosion)[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment.

Body Part Personal Protective Equipment Standard/Specification Notes
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN166 (EU) or NIOSH (US) approved.[5][6]Eye protection is critical to prevent serious eye damage.[2][3][4]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene). Fire/flame resistant and impervious clothing.Gloves must be inspected prior to use and satisfy EU Directive 89/686/EEC and the standard EN 374.[6]Avoid all skin contact.[5][6] Dispose of contaminated gloves after use.[6]
Respiratory Full-face respirator with appropriate cartridges if exposure limits are exceeded or irritation is experienced.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[6]For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[6]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably under a chemical fume hood.[4][5]

    • Ensure that an eyewash station and safety shower are in close proximity to the workstation.[4]

    • Remove all sources of ignition as the substance may be combustible.[2][5] Use non-sparking tools.[5]

  • Donning PPE:

    • Before handling, put on all required PPE as detailed in the table above. Inspect gloves for any signs of degradation or puncture.

  • Handling the Chemical:

    • Avoid contact with skin and eyes.[5][6]

    • Do not breathe mist, vapors, or gas.[4] Avoid the formation of dust and aerosols.[5][6]

    • When transferring, use a closed system where possible to minimize exposure.

  • In Case of Accidental Exposure:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[4]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

    • Keep away from incompatible substances and sources of ignition.[2]

Disposal Plan

  • Waste Collection:

    • Collect waste material in suitable, closed, and properly labeled containers.[5][6]

  • Disposal Method:

    • Dispose of contents and container to an approved waste disposal plant.[2][4]

    • This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[6]

    • Do not allow the chemical to enter drains.[5][6]

    • Contaminated packaging should be disposed of as an unused product.[6]

    • Always follow local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling cluster_emergency 4. Emergency Response cluster_disposal 5. Disposal prep_1 Work in Fume Hood prep_2 Ensure Eyewash/Shower Access prep_1->prep_2 prep_3 Remove Ignition Sources prep_2->prep_3 ppe_1 Safety Goggles/Face Shield prep_3->ppe_1 Proceed when prepared ppe_2 Chemical-Resistant Gloves ppe_1->ppe_2 ppe_3 Protective Clothing ppe_2->ppe_3 ppe_4 Respirator (if needed) ppe_3->ppe_4 handling_1 Avoid Skin/Eye Contact ppe_4->handling_1 handling_2 Avoid Inhalation handling_1->handling_2 emergency_1 Eye/Skin Contact: Flush with Water handling_1->emergency_1 If contact occurs handling_3 Use Closed System handling_2->handling_3 emergency_2 Inhalation: Move to Fresh Air handling_2->emergency_2 If inhaled disposal_1 Collect in Labeled, Closed Containers handling_3->disposal_1 After use emergency_3 Seek Immediate Medical Attention emergency_1->emergency_3 emergency_2->emergency_3 disposal_2 Dispose via Approved Waste Facility disposal_1->disposal_2 disposal_3 Follow All Regulations disposal_2->disposal_3

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1,4-Diazabicyclo[4.3.0]nonane
Reactant of Route 2
(S)-1,4-Diazabicyclo[4.3.0]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.